L-Galactose
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-DPYQTVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15572-79-9 | |
| Record name | L-Galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GALACTOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S93UII1DW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
The Biological Significance of L-Galactose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Galactose, an enantiomer of the more common D-galactose, plays a specialized yet crucial role in distinct biological pathways across different kingdoms of life. While not a central player in mammalian energy metabolism, its significance is pronounced in the plant kingdom as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) via the Smirnoff-Wheeler pathway. Furthermore, a novel catabolic pathway for this compound has been identified in the human gut bacterium Bacteroides vulgatus, highlighting its relevance in the context of the gut microbiome. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing the enzymatic pathways, presenting quantitative data, and outlining experimental protocols relevant to its study.
This compound in Plant Ascorbate (Vitamin C) Biosynthesis: The Smirnoff-Wheeler Pathway
The primary and most well-characterized role of this compound is as a precursor in the main pathway for L-ascorbic acid synthesis in plants, known as the Smirnoff-Wheeler pathway.[1][2] This pathway is critical for plant development, stress response, and antioxidant defense.
Signaling Pathway
The Smirnoff-Wheeler pathway converts D-mannose-1-phosphate to L-ascorbic acid through a series of enzymatic steps. This compound is a key intermediate in this pathway.
References
L-Galactose: A Technical Guide to Its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-galactose, the C-4 epimer of D-glucose, is a rare monosaccharide in nature compared to its D-enantiomer. However, its presence in a variety of organisms, from plants and marine algae to invertebrates, and its involvement in significant biological pathways, such as ascorbic acid biosynthesis, underscore its importance. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in organisms. It presents quantitative data on its prevalence, details experimental protocols for its extraction and analysis, and visualizes key metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in carbohydrate chemistry, drug development, and related fields.
Introduction
While D-sugars dominate the biological landscape, L-sugars play unique and often critical roles. This compound is one such sugar that, despite its relative scarcity, is found as a structural component of complex carbohydrates and as an intermediate in vital metabolic pathways. Its unique stereochemistry influences its interactions with enzymes and its incorporation into glycoconjugates, making it a subject of interest for understanding biological processes and for potential applications in biotechnology and medicine. This guide consolidates current knowledge on the natural occurrence of this compound, providing a foundational resource for its study.
Natural Occurrence of this compound
This compound has been identified in a diverse range of organisms, where it typically exists as a component of polysaccharides or glycoconjugates rather than in a free form.
In Plants
In higher plants, this compound is a key intermediate in the primary pathway for L-ascorbic acid (Vitamin C) biosynthesis, known as the Smirnoff-Wheeler pathway or the this compound pathway[1][2]. This pathway originates from D-glucose and proceeds through a series of enzymatic reactions involving this compound. While this compound itself does not accumulate to high concentrations, its transient formation is crucial for the production of this essential antioxidant[3][4][5]. This compound is also found as a component of plant cell wall polysaccharides, such as xyloglucans[6][7]. In the Arabidopsis mur1 mutant, which is deficient in L-fucose, this compound replaces L-fucose in the xyloglucan (B1166014) structure, indicating a degree of interchangeability in cell wall biosynthesis[8].
In Marine Algae
Red seaweeds (Rhodophyta) are a notable source of this compound, where it is a constituent of sulfated galactans, including agar (B569324) and carrageenan[1][9][10]. In agarose, a major component of agar, the repeating disaccharide unit is composed of D-galactose and 3,6-anhydro-L-galactose[11]. The this compound precursor undergoes enzymatic conversion to form the anhydro-sugar. The ratio of D- to this compound and its modified forms can vary between different species of red algae[12].
In Animals
This compound is found in specific glycoconjugates in some animal species.
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Snails: The galactogen of certain snails, a polysaccharide that serves as an energy reserve in their albumen glands and eggs, is composed of both D- and this compound[13][14][15]. The ratio of D- to this compound can vary between species. For instance, the galactan from the slug Vaginulus alte is composed of 75% D-galactose and 25% this compound[14]. In Helix pomatia, the D- to this compound ratio is approximately 6:1[4].
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Marine Invertebrates: this compound has been identified in a non-polymeric form in marine invertebrates. A saponin, 6'-O-acetyl-3β-pregna-5,20-dienyl-α-L-galactopyranoside, was isolated from the marine octocoral Muricea c.f. purpurea[16][17]. This was the first report of this compound in a non-polymeric natural product[16][17]. This compound has also been detected in sulfated glycoproteins from soft corals and in polysaccharides of tunicates[17].
In Bacteria
The presence of this compound in bacterial polysaccharides is less common than D-galactose and L-rhamnose. Heteropolysaccharides (HePS) produced by some lactic acid bacteria (LAB), such as Lactobacillus and Bifidobacterium, are primarily composed of D-glucose, D-galactose, and L-rhamnose[3][4][14][18][19]. While some studies suggest the possible presence of other monosaccharides, the consistent and significant incorporation of this compound into the exopolysaccharides of these bacteria is not well-established[3][4][18]. Pyruvylated galactose is a key component of the capsular polysaccharide of Bacteroides fragilis[5][20][21].
Quantitative Data on this compound Occurrence
The following table summarizes the available quantitative data on the occurrence of this compound in various organisms. The data is often presented as a ratio or percentage of total galactose or total monosaccharides due to the challenges in direct quantification of this compound.
| Organism/Source | Tissue/Molecule | This compound Content | Method of Analysis | Reference(s) |
| Slug (Vaginulus alte) | Galactan | 25% of total galactose | Chemical composition analysis | [14] |
| Snail (Helix pomatia) | Galactogen | D:L ratio approx. 6:1 | Methylation analysis | [4] |
| Red Seaweed (Porphyra haitanensis) | Polysaccharide | AnGal:Gal molar ratio 1.0:1.0 | GC-MS | [12] |
| Red Seaweed (Gracilaria chouae) | Polysaccharide | AnGal:Gal molar ratio 1.0:1.5 | GC-MS | [12] |
| Red Seaweed (Gracilaria blodgettii) | Polysaccharide | AnGal:Gal molar ratio 1.0:1.6 | GC-MS | [12] |
| Red Seaweed (Gracilaria lemaneiformis) | Polysaccharide | AnGal:Gal molar ratio 1.0:3.0 | GC-MS | [12] |
| Red Seaweed (Eucheuma galetinae) | Polysaccharide | AnGal:Gal molar ratio 1.0:3.1 | GC-MS | [12] |
| Jojoba (Simmondsia chinensis) | Seed Xyloglucan | Contains α-L-Galp-(1→2)-β-D-Galp-(1→2)-α-D-Xylp-(1→6)- side chains | MS and 2D-NMR | [6] |
| Arabidopsis (Arabidopsis thalianamur1 mutant) | Primary Cell Wall | This compound replaces L-fucose | Mass Spectrometry | [8] |
*AnGal refers to 3,6-anhydro-galactose, which is derived from this compound in many red algal polysaccharides. The Gal in the ratio is total galactose, which can be a mix of D and L forms.
Metabolic Pathways Involving this compound
L-Ascorbic Acid (Vitamin C) Biosynthesis in Plants
The this compound pathway is the predominant route for the biosynthesis of L-ascorbic acid in plants[3][4][5][18]. The pathway starts with D-glucose-6-phosphate and proceeds through a series of enzymatic steps to produce L-ascorbic acid. This compound is a key intermediate in this pathway.
References
- 1. Automated derivatization instrument: preparation of alditol acetates for analysis of bacterial carbohydrates using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Frontiers | Bifidobacterium exopolysaccharides: new insights into engineering strategies, physicochemical functions, and immunomodulatory effects on host health [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural analysis of stereoselective galactose pyruvylation toward the synthesis of bacterial capsular polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization of novel this compound-containing oligosaccharide subunits of jojoba seed xyloglucans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bifidobacterium exopolysaccharides: new insights into engineering strategies, physicochemical functions, and immunomodulatory effects on host health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pjmonline.org [pjmonline.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 16. Exopolysaccharides Produced by Lactic Acid Bacteria: From Biosynthesis to Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production of exopolysaccharides by Lactobacillus and Bifidobacterium strains of human origin, and metabolic activity of the producing bacteria in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural analysis of stereoselective galactose pyruvylation toward the synthesis of bacterial capsular polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 21. researchgate.net [researchgate.net]
The Core L-Galactose Metabolic Pathway in Bacteria: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
L-galactose, an epimer of D-galactose, is a rare sugar in nature. However, its metabolic pathways in bacteria are of growing interest, particularly within the context of the human gut microbiome and its role in processing diverse dietary glycans. This technical guide provides an in-depth examination of the core this compound metabolic pathway elucidated in the prevalent human gut bacterium, Bacteroides vulgatus. We present a detailed overview of the enzymatic steps, kinetic data, and the genetic organization of the operon responsible for this pathway. Furthermore, this guide furnishes detailed experimental protocols for the characterization of the key enzymes and a framework for the investigation of similar pathways in other bacteria. The included diagrams of the metabolic and regulatory pathways offer a clear visual representation to aid in understanding these complex processes. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are investigating novel carbohydrate metabolic pathways.
Introduction
The metabolism of hexoses is a cornerstone of bacterial physiology. While the catabolism of common sugars like D-glucose and D-galactose has been extensively studied, the pathways for rare sugars such as this compound are less understood. The ability of bacteria, especially those in the human gut, to utilize a wide array of carbohydrates is crucial for their survival and has significant implications for host health. The discovery of a novel this compound metabolic pathway in Bacteroides vulgatus has shed light on how these bacteria adapt to the diverse glycan landscape of the gut.
This guide focuses on the recently characterized pathway in B. vulgatus, which converts this compound to D-tagaturonate, subsequently funneling it into central metabolism. This pathway is distinct from the well-known Leloir pathway for D-galactose metabolism. Understanding the enzymes and regulation of this this compound pathway can provide insights into bacterial niche specialization and may present novel targets for antimicrobial drug development or opportunities for metabolic engineering.
The this compound Metabolic Pathway in Bacteroides vulgatus
The catabolism of this compound in Bacteroides vulgatus proceeds through a three-step enzymatic pathway that converts this compound into D-tagaturonate. This intermediate is then further metabolized via enzymes of the D-glucuronate and D-galacturonate degradation pathways into pyruvate (B1213749) and D-glyceraldehyde, which are central metabolic intermediates. The three core enzymes of the this compound pathway are encoded in a single operon.
Enzymatic Steps
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Oxidation of this compound: The first step is the oxidation of this compound to L-galactono-1,5-lactone by This compound dehydrogenase (Bvu0219). This enzyme utilizes NADP+ as a cofactor. The immediate product, L-galactono-1,5-lactone, is kinetically favored but unstable and can non-enzymatically convert to the more thermodynamically stable L-galactono-1,4-lactone.
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Hydrolysis of the Lactone: The second step involves the hydrolysis of both L-galactono-1,5-lactone and L-galactono-1,4-lactone to L-galactonate. This reaction is catalyzed by L-galactono-1,5-lactonase (Bvu0220). The enzyme shows a significantly higher catalytic efficiency for the 1,5-lactone, suggesting it acts swiftly on the initial product of the dehydrogenase.
-
Oxidation of L-galactonate: The final step of this core pathway is the oxidation of L-galactonate to D-tagaturonate, catalyzed by L-galactonate dehydrogenase (Bvu0222). This enzyme facilitates the entry of the carbon skeleton into a downstream metabolic pathway.
Visualization of the Metabolic Pathway
Caption: The this compound metabolic pathway in Bacteroides vulgatus.
Genetic Organization and Regulation
The genes encoding the three core enzymes of the this compound metabolic pathway in B. vulgatus are clustered in a putative operon. This operon also contains genes for a putative sugar permease (Bvu0221) and a transcriptional regulator (Bvu0218), suggesting a coordinated regulation of this compound uptake and catabolism. The exact mechanisms of this regulation, including the specific inducer molecule and the role of the transcriptional regulator, are yet to be fully elucidated.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Isolation of L-Galactose
This technical guide provides a comprehensive overview of the history, discovery, and methods for the isolation and synthesis of this compound. This compound, the C-4 epimer of L-glucose, is a rare monosaccharide, particularly when compared to its ubiquitous enantiomer, D-galactose. Its scarcity in nature has made direct isolation challenging, leading to the development of various chemical and enzymatic synthesis routes to meet research and pharmaceutical demands. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex workflows and biochemical pathways.
Discovery and History
The history of galactose is primarily rooted in the study of its D-isomer. In 1855, E. O. Erdmann observed that the hydrolysis of lactose (B1674315) yielded a sugar distinct from glucose. This substance was first isolated and studied by Louis Pasteur in 1856, who named it "lactose". The name was later changed to "galactose" or "glucose lactique" by Berthelot in 1860, and its configuration was determined by the seminal work of Emil Fischer and Robert Morrell in 1894.
For a long time, this compound was identified primarily as a constituent of complex polysaccharides in specific natural sources. It has been found in polysaccharides of some plants, snail galactans, and marine organisms like red seaweeds and tunicates. In red seaweeds, this compound can occur alongside or in place of D-galactose within the polymeric structure of agar.
A landmark in the history of this compound was the first isolation of a nonpolymeric natural product containing this rare sugar. In 2004, a novel α-L-galactosyl saponin (B1150181), 6'-O-acetyl-3β-pregna-5,20-dienyl-α-L-galactopyranoside, was isolated from the marine octocoral Muricea c.f. purpurea. This discovery was significant as it confirmed the existence of this compound in a monomeric form in nature, outside of a polymer chain.
Isolation and Synthesis Methodologies
Due to its low natural abundance, obtaining pure this compound relies more on chemical and enzymatic synthesis from more common sugars than on direct extraction from natural sources.
Isolation from a Natural Source: A Case Study
The first isolation of a nonpolymeric this compound derivative was achieved from the marine octocoral Muricea c.f. purpurea. The protocol serves as a key example of natural product isolation.
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Extraction: Fresh specimens (0.9 kg) of Muricea cf. purpurea were soaked in methanol (B129727), homogenized, and filtered.
-
Washing: The resulting residue was washed sequentially with methanol and dichloromethane.
-
Concentration: The extracts were pooled and concentrated under vacuum at 25 °C, yielding 21.0 g of crude extract.
-
Chromatography: The crude extract was then subjected to further chromatographic purification steps to isolate the pure saponin containing the this compound moiety.
-
Structure Elucidation: The final structure was confirmed using HRESI-TOF MS and extensive 1D/2D NMR experiments. The absolute configuration of the sugar as this compound was confirmed through circular dichroism (CD) analysis of its perbenzoylated derivative.
Chemical Synthesis of this compound from D-Galactose
A highly efficient, 6-step chemical synthesis has been developed to produce this compound from its readily available enantiomer, D-galactose, notably avoiding the need for column chromatography. This method relies on strategic protection, reduction, and stereochemical inversion.
-
Tritylation: D-galactose is reacted with trityl chloride in pyridine (B92270). This selectively protects the primary hydroxyl group at the C6 position, yielding 6-O-trityl-D-galactose.
-
Reduction: The product from step 1 is reduced, for example with sodium borohydride, to convert the aldehyde at C1 to a primary alcohol, forming 6-O-trityl-D-galactitol.
-
Acetylation: The remaining free hydroxyl groups (at C1, C2, C3, C4, and C5) are acetylated using acetic anhydride (B1165640) in pyridine to give 1,2,3,4,5-penta-O-acetyl-6-O-trityl-D-galactitol.
-
Detritylation: The trityl protecting group at C6 is selectively removed using sodium iodide (NaI) and trimethylsilyl (B98337) chloride (TMSCl) in acetonitrile. This regenerates the free primary hydroxyl group at C6.
-
Oxidation: The newly freed C6 hydroxyl group is oxidized to an aldehyde. A common method is using Dess-Martin periodinane (DMP) or a similar mild oxidizing agent. This step inverts the stereochemistry at C5 and creates the aldehyde functionality of the L-sugar.
-
Deprotection: The acetyl groups are removed (saponification) using a base like sodium methoxide (B1231860) in methanol, followed by neutralization. The final product, this compound, is then crystallized.
Enzymatic Synthesis of this compound
Enzymatic methods offer high stereospecificity, avoiding the need for complex protection/deprotection steps common in chemical synthesis. One such method uses galactose oxidase to stereospecifically oxidize galactitol.
-
Enzyme Immobilization: Galactose oxidase is immobilized on a solid support, such as activated crab-shell particles. This allows for repeated use of the enzyme and simplifies product purification. The process involves treating crab-shell particles with glutaraldehyde, which acts as a cross-linking agent, and then incubating them with a solution of galactose oxidase.
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Enzymatic Reaction: The immobilized galactose oxidase is added to a buffered solution of the substrate, galactitol (dulcitol).
-
Conversion: The enzyme catalyzes the stereospecific oxidation of the C6 hydroxyl group of galactitol to an aldehyde, forming this compound.
-
Product Isolation: After the reaction, the immobilized enzyme is simply filtered off. The resulting solution contains this compound, which can be purified further if necessary.
Quantitative Data Summary
This section summarizes the key quantitative data associated with this compound and its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| Melting Point | 163-165 °C | |
| Appearance | White powder | |
| Optical Rotation [α]²⁰/D | -75° to -82° (c=1 in H₂O) | |
| CAS Number | 15572-79-9 |
Table 2: Comparison of Synthesis Yields
| Synthesis Method | Starting Material | Key Reagents/Enzyme | Overall Yield | Source |
| Chemical Synthesis | D-Galactose | Trityl chloride, NaBH₄, DMP | 63% (over 3 steps) | |
| Enzymatic Synthesis | Galactitol | Immobilized Galactose Oxidase | Not specified, but noted as a viable alternative to low-yield chemical routes | |
| Natural Isolation* | Muricea cf. purpurea | Methanol, Dichloromethane | ~0.00067% (by wet weight) |
*Yield is for the pure saponin, not free this compound.
Biochemical Pathways Involving this compound
While the Leloir pathway governs the metabolism of D-galactose, this compound is a key intermediate in a completely different and vital pathway in plants: the biosynthesis of L-ascorbic acid (Vitamin C).
The this compound Pathway for Ascorbic Acid Biosynthesis
This is the primary and best-established pathway for Vitamin C synthesis in plants. It starts from D-glucose-6-phosphate and proceeds through a series of enzymatic steps, with this compound being a critical intermediate.
The key steps involving this compound are:
-
GDP-D-mannose is converted to GDP-L-galactose by the enzyme GDP-mannose-3',5'-epimerase (GME).
-
GDP-L-galactose is then converted to This compound-1-phosphate by GDP-L-galactose phosphorylase (GGP), a rate-limiting step in the pathway.
-
This compound-1-phosphate is hydrolyzed to This compound by this compound-1-phosphate phosphatase (GPP).
-
This compound is oxidized to L-galactono-1,4-lactone by this compound dehydrogenase (GalDH).
-
Finally, L-galactono-1,4-lactone is oxidized to L-ascorbic acid in the mitochondria by L-galactono-1,4-lactone dehydrogenase (GalLDH).
Conclusion
The study of this compound presents a fascinating intersection of natural product chemistry, synthetic organic chemistry, and plant biochemistry. While its natural discovery as a free or simple glycosidic monomer is a relatively recent event, its importance as a synthetic target and a key metabolic intermediate is well-established. The methodologies outlined in this guide, from intricate multi-step chemical syntheses to elegant enzymatic conversions and the elucidation of its role in the vital ascorbic acid pathway, provide researchers and drug development professionals with a foundational understanding of this rare but significant sugar. Future research may yet uncover new natural sources or more efficient production methods, further expanding the applications of this compound in science and medicine.
An In-depth Technical Guide to the Core Differences Between L-Galactose and D-Galactose for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive examination of the fundamental differences between L-galactose and D-galactose, two stereoisomers of the monosaccharide galactose. While sharing the same chemical formula, their distinct spatial arrangements give rise to disparate physicochemical properties, metabolic fates, and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their stereochemistry, natural occurrence, and metabolic pathways. Quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for the differentiation and analysis of these isomers are provided, alongside visual representations of key signaling and metabolic pathways using Graphviz diagrams to facilitate a deeper understanding of their unique roles in biological systems.
Introduction
Galactose, a C-4 epimer of glucose, is a six-carbon aldose that plays a crucial role in cellular metabolism and the formation of complex carbohydrates. It exists as two enantiomers, D-galactose and this compound, which are non-superimposable mirror images of each other. The "D" and "L" designations refer to the configuration of the hydroxyl group on the chiral carbon furthest from the aldehyde group. In nature, D-galactose is the predominantly occurring and metabolically utilized form, being a key component of lactose, the primary sugar in milk.[1][2] this compound, while less common, is a vital intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants and is found in some natural polysaccharides.[3] Understanding the nuanced differences between these two isomers is critical for various fields, including glycobiology, drug development, and nutritional science. This guide will delve into the core distinctions, providing the technical details necessary for advanced research and development.
Stereochemistry and Physicochemical Properties
The defining difference between L- and D-galactose lies in their stereochemistry. As enantiomers, they have identical chemical formulas (C₆H₁₂O₆) and connectivity but differ in the three-dimensional arrangement of their atoms. This seemingly subtle difference leads to distinct physicochemical properties, which are summarized in the tables below.
Quantitative Data Summary
The following tables provide a comparative summary of the key physicochemical properties of L- and D-galactose.
Table 1: General and Physical Properties
| Property | This compound | D-Galactose |
| Molar Mass | 180.16 g/mol | 180.16 g/mol |
| Melting Point | 163-165 °C | 168-170 °C |
| Specific Rotation [α]D20 | -75° to -82° (c=1 in H₂O) | +79° to +81° (c=10 in dil. NH₄OH) |
| Solubility in Water | Soluble | 650 g/L at 20 °C |
Table 2: Stereochemical Properties
| Property | This compound | D-Galactose |
| Enantiomeric Relationship | Enantiomer of D-galactose | Enantiomer of this compound |
| Configuration at C-5 | L-configuration | D-configuration |
Metabolic Pathways
The metabolic fates of L- and D-galactose are strikingly different, reflecting the high stereospecificity of the enzymes involved in carbohydrate metabolism.
D-Galactose Metabolism: The Leloir Pathway
The primary route for D-galactose metabolism in most organisms, including humans, is the Leloir pathway.[1][2][4] This pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen (B147801) synthesis. The key enzymatic steps are outlined below.
This compound Metabolism: The Smirnoff-Wheeler Pathway (Ascorbic Acid Synthesis)
In plants, this compound is a key intermediate in the Smirnoff-Wheeler pathway, the primary route for the biosynthesis of L-ascorbic acid (Vitamin C).[3] This pathway starts from GDP-D-mannose and proceeds through a series of enzymatic reactions to produce L-ascorbic acid.
L-Fucose Metabolism: A Related Pathway
L-fucose, or 6-deoxy-L-galactose, is a deoxy sugar derived from this compound. Its metabolic pathway in some bacteria provides insights into potential routes for this compound utilization. In organisms like Escherichia coli, L-fucose is catabolized to intermediates that can enter central metabolism.[5][6]
Signaling Pathways
Beyond their roles in primary metabolism, both L- and D-galactose can influence cellular signaling pathways, often with divergent outcomes.
D-Galactose-Induced Signaling in Aging Models
Chronic exposure to high levels of D-galactose is widely used as a model for accelerated aging in various organisms. This is attributed to the accumulation of reactive oxygen species (ROS) and advanced glycation end products (AGEs), which in turn activate pro-inflammatory and pro-senescence signaling pathways, such as the NF-κB pathway.[7][8]
Galactose Signaling in Yeast
In the yeast Saccharomyces cerevisiae, the presence of galactose triggers a well-characterized signaling pathway that leads to the induction of genes required for its metabolism (the GAL genes). This pathway serves as a classic model for gene regulation in eukaryotes and involves a series of protein-protein interactions that ultimately activate transcription.[9][10][11][12][13][14][15][16]
Experimental Protocols
The differentiation and quantification of L- and D-galactose are crucial for research and quality control. This section provides detailed methodologies for key experiments.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of galactose isomers in a sample.
Enzymatic Assay for D-Galactose
This protocol utilizes galactose oxidase, which specifically oxidizes D-galactose.
-
Principle: Galactose oxidase catalyzes the oxidation of D-galactose to D-galactono-1,4-lactone, producing hydrogen peroxide (H₂O₂). The H₂O₂ can then be coupled to a colorimetric or fluorometric detection system.
-
Materials:
-
Galactose oxidase from Dactylium dendroides
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic substrate for HRP (e.g., o-dianisidine, ABTS)
-
Phosphate buffer (pH 7.0)
-
D-galactose standards
-
Sample containing galactose
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic substrate.
-
Add the sample or D-galactose standard to the reaction mixture.
-
Initiate the reaction by adding galactose oxidase.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate.
-
Create a standard curve using the absorbance values of the D-galactose standards.
-
Determine the concentration of D-galactose in the sample by interpolating its absorbance on the standard curve.
-
Enzymatic Assay for this compound
This protocol utilizes this compound dehydrogenase.
-
Principle: this compound dehydrogenase catalyzes the oxidation of this compound to L-galactono-1,4-lactone, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically.
-
Materials:
-
This compound dehydrogenase
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
Buffer (e.g., Tris-HCl, pH 8.6)
-
This compound standards
-
Sample containing galactose
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer and NAD⁺.
-
Add the sample or this compound standard to the reaction mixture.
-
Initiate the reaction by adding this compound dehydrogenase.
-
Incubate the reaction at a controlled temperature (e.g., 25°C).
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Create a standard curve using the rate of absorbance change for the this compound standards.
-
Determine the concentration of this compound in the sample by comparing its reaction rate to the standard curve.
-
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of both L- and D-galactose in a single run.
-
Principle: Enantiomers are separated on a chiral stationary phase (CSP) based on the differential formation of transient diastereomeric complexes.
-
Materials:
-
HPLC system with a UV or refractive index (RI) detector
-
Chiral column (e.g., a polysaccharide-based column like Chiralpak AD-H)[5]
-
Mobile phase (e.g., a mixture of hexane, ethanol, and a small amount of acid or base to improve peak shape)
-
L- and D-galactose standards
-
Filtered and degassed solvents
-
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of L- and D-galactose and the sample solution.
-
Inject a known volume of the standards and the sample onto the column.
-
Run the chromatogram under isocratic or gradient elution conditions.
-
Identify the peaks for L- and D-galactose based on the retention times of the standards.
-
Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve.
-
Polarimetry
This classical technique measures the optical rotation of a solution, which is a characteristic property of chiral molecules.
-
Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are specific to the enantiomer and its concentration.
-
Materials:
-
Polarimeter
-
Polarimeter cell (of a known path length)
-
Sodium lamp (or other monochromatic light source)
-
Solutions of L- and D-galactose of known concentrations
-
Sample solution
-
-
Procedure:
-
Calibrate the polarimeter with a blank solvent (e.g., water).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (c × l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.
-
Compare the calculated specific rotation to the known values for L- and D-galactose to identify the predominant enantiomer.
-
Thin-Layer Chromatography (TLC)
TLC can be used for the qualitative analysis and separation of sugars.[2][17][18][19][20][21][22][23]
-
Principle: Components of a mixture are separated based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.
-
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Mobile phase (e.g., a mixture of butanol, acetic acid, and water)
-
L- and D-galactose standards
-
Sample solution
-
Visualizing agent (e.g., aniline-diphenylamine reagent)
-
-
Procedure:
-
Spot the standards and the sample onto the baseline of the TLC plate.
-
Place the plate in the developing chamber containing the mobile phase.
-
Allow the solvent to ascend the plate until it nears the top.
-
Remove the plate and mark the solvent front.
-
Dry the plate completely.
-
Spray the plate with the visualizing agent and heat it to develop the spots.
-
Compare the Rf values (retention factor) of the spots in the sample to those of the standards to identify the presence of L- and/or D-galactose.
-
Conclusion
The fundamental differences between this compound and D-galactose extend far beyond their mirror-image structures. These stereochemical distinctions dictate their physicochemical properties, their roles in metabolic and signaling pathways, and ultimately their biological significance. D-galactose is a primary nutrient, readily metabolized for energy via the Leloir pathway, while its overabundance can trigger signaling cascades associated with aging. In contrast, this compound is a specialized metabolite, notably serving as a precursor for L-ascorbic acid synthesis in plants. The experimental protocols detailed in this guide provide the necessary tools for researchers to accurately differentiate and quantify these isomers, enabling further exploration of their unique functions. A thorough understanding of the disparities between L- and D-galactose is paramount for advancing research in glycobiology, developing novel therapeutics, and ensuring the quality and safety of food and pharmaceutical products.
References
- 1. Sugar Conc Polarimetry S | PDF | Electromagnetic Radiation | Optics [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.ox.ac.uk [chem.ox.ac.uk]
- 4. Virtual Labs [cds-iiith.vlabs.ac.in]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anthocyanins Delay D-Galactose-Induced Mouse Liver Aging by Regulating the NF-κB/IKK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Computational study on ratio-sensing in yeast galactose utilization pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galactose metabolic genes in yeast respond to a ratio of galactose and glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variation in the modality of a yeast signaling pathway is mediated by a single regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Analysis of the galactose signal transduction pathway in Saccharomyces cerevisiae: interaction between Gal3p and Gal80p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of the galactose signal transduction pathway in Saccharomyces cerevisiae: interaction between Gal3p and Gal80p - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Galactose Enhances Oxidative Metabolism and Reveals Mitochondrial Dysfunction in Human Primary Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of Enzytec™ Liquid Combi Lactose/D-Galactose for Enzymatic Determination of Lactose and D-Galactose in Selected Foods: Official Method 2024.10 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rroij.com [rroij.com]
- 21. iitg.ac.in [iitg.ac.in]
- 22. researchgate.net [researchgate.net]
- 23. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
L-Galactose in Rhamnogalacturonan II: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhamnogalacturonan II (RG-II) is a structurally complex pectic polysaccharide essential for the integrity of the primary cell walls in all higher plants. A key feature of RG-II is its ability to form borate-cross-linked dimers, a process crucial for normal plant growth and development. The glycosyl composition of RG-II is remarkably conserved, though variations, such as the substitution of L-fucose (B3030135) with L-galactose in certain side chains, have been observed. This technical guide provides an in-depth exploration of this compound as a component of RG-II, covering its structural significance, biosynthetic pathway, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and plant biology.
Introduction
Rhamnogalacturonan II (RG-II) is a minor but structurally intricate component of pectin, constituting 1-5% of the primary cell wall in vascular plants[1]. Its backbone is composed of α-1,4-linked D-galacturonic acid residues, which is substituted with four highly conserved oligosaccharide side chains (A, B, C, and D)[1][2]. These side chains are composed of at least 12 different types of monosaccharides, including the unusual sugars this compound, aceric acid, Kdo (3-deoxy-D-manno-octulosonic acid), and Dha (3-deoxy-D-lyxo-2-heptulosonic acid)[1][3].
The most critical function of RG-II is its capacity to form dimers through a borate (B1201080) diester bond, which cross-links two RG-II monomers at the apiosyl residues of their A side chains[2]. This dimerization is essential for the proper structure and mechanical properties of the plant cell wall. The substitution of L-fucose by this compound in side chain A has been shown to impact the efficiency of this dimerization process, making it a significant area of study.
The Structural Role of this compound in RG-II
This compound is found as a terminal residue in one of the side chains of RG-II. In wild-type plants, there can be a natural substitution of L-fucose with this compound. For instance, in Arabidopsis thaliana, up to 45% of the L-fucose in side chain A can be replaced by this compound[4]. This substitution becomes particularly prominent in certain mutants, such as the Arabidopsis mur1 mutant, which is deficient in the biosynthesis of GDP-L-fucose. In mur1, L-fucose is almost entirely replaced by this compound in RG-II[2][5].
This substitution has a direct consequence on the stability and formation of the RG-II dimer. While wild-type plants have over 95% of their RG-II in the dimeric form, in the mur1 mutant, only about 50% exists as a dimer[2]. This suggests that the presence of this compound in place of L-fucose reduces the efficiency of borate cross-linking.
Quantitative Data on this compound in RG-II
The following tables summarize the quantitative data regarding the presence of this compound in RG-II and its effect on dimerization.
| Plant Material | L-Fucose Content (mol%) | This compound Content (mol%) | Reference |
| Arabidopsis thaliana (Wild Type) | Present | Up to 45% substitution of L-fucose | [4] |
| Arabidopsis thaliana (mur1 mutant) | Nearly absent | Replaces L-fucose | [2][5] |
Table 1: this compound Content in RG-II of Arabidopsis thaliana
| Condition | RG-II Monomer (%) | RG-II Dimer (%) | Reference |
| Arabidopsis thaliana (Wild Type) | <5% | >95% | [2] |
| Arabidopsis thaliana (mur1 mutant) | ~50% | ~50% | [2] |
| in vitro (monomeric RG-II + boric acid, pH 3.4, 24h) | ~70% | ~30% | [6] |
| in vitro (monomeric RG-II + boric acid + Sr²⁺/Pb²⁺/Ba²⁺, pH 3.4, 24h) | ~20% | ~80% | [6] |
Table 2: Effect of this compound Substitution on RG-II Dimerization
Biosynthesis of this compound for RG-II
The biosynthesis of this compound destined for RG-II is linked to the ascorbate (B8700270) (Vitamin C) biosynthesis pathway. The precursor, GDP-L-galactose, is synthesized from GDP-D-mannose.
Experimental Protocols
Extraction and Purification of Rhamnogalacturonan II
This protocol describes the extraction of RG-II from plant cell walls, adapted from established methods.
-
Preparation of Alcohol Insoluble Residue (AIR):
-
Homogenize fresh plant tissue in 80% ethanol.
-
Centrifuge and wash the pellet sequentially with 80% ethanol, 100% ethanol, and acetone.
-
Dry the resulting pellet to obtain AIR.
-
-
Extraction of Pectin:
-
Suspend the AIR in 50 mM ammonium (B1175870) oxalate (B1200264) and incubate at 80°C for 1 hour to chelate calcium and solubilize pectins.
-
Alternatively, for some tissues, directly proceed to enzymatic digestion.
-
-
Enzymatic Digestion:
-
Treat the pectin-enriched fraction or the AIR directly with endopolygalacturonase (EPG) to hydrolyze the homogalacturonan backbone. This releases RG-I and RG-II.
-
-
Purification by Size-Exclusion Chromatography (SEC):
-
Apply the EPG digest to a size-exclusion column (e.g., Superdex 75) to separate RG-II from larger RG-I and smaller oligogalacturonides.
-
Monitor the elution profile using a refractive index detector. Collect fractions corresponding to RG-II.
-
Glycosyl Residue Composition Analysis
This protocol outlines the determination of the monosaccharide composition of purified RG-II.
-
Hydrolysis:
-
Hydrolyze the purified RG-II sample with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour to release the constituent monosaccharides.
-
-
Reduction and Acetylation (for GLC-MS):
-
Reduce the released monosaccharides with sodium borohydride.
-
Acetylate the resulting alditols with acetic anhydride.
-
-
Analysis by Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS):
-
Separate and identify the alditol acetate (B1210297) derivatives by GLC-MS.
-
Quantify the monosaccharides by comparing peak areas to those of known standards.
-
-
Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):
-
As an alternative to GLC-MS, directly analyze the hydrolyzed monosaccharides using HPAEC-PAD for separation and quantification.
-
Quantification of RG-II Dimerization
This protocol describes the method to determine the ratio of monomeric to dimeric RG-II.
-
Sample Preparation:
-
Dissolve the purified RG-II sample in a suitable buffer (e.g., 50 mM ammonium formate, pH 5.0).
-
-
Analysis by Size-Exclusion Chromatography (SEC):
-
Inject the sample onto an SEC column (e.g., Superdex 75) calibrated with molecular weight standards.
-
The dimer will elute earlier than the monomer due to its larger size.
-
-
Quantification:
-
Integrate the peak areas of the dimer and monomer from the refractive index detector signal.
-
Calculate the percentage of each form.
-
Conclusion
This compound is an integral, albeit variable, component of rhamnogalacturonan II. Its presence in place of L-fucose has a discernible impact on the crucial process of RG-II dimerization, thereby affecting the structural integrity of the plant cell wall. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further investigate the nuanced roles of specific monosaccharides in the complex architecture of plant cell walls. A deeper understanding of these structure-function relationships is paramount for advancements in plant biology, biomaterials science, and the development of novel therapeutic agents that may target cell wall integrity.
References
- 1. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rhamnogalacturonan II [glygen.ccrc.uga.edu]
- 3. The cell wall pectic polymer rhamnogalacturonan-II is required for proper pollen tube elongation: implications of a putative sialyltransferase-like protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. This compound replaces l-fucose in the pectic polysaccharide rhamnogalacturonan II synthesized by the l-fucose-deficient mur1 Arabidopsis mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhamnogalacturonan-II, a pectic polysaccharide in the walls of growing plant cell, forms a dimer that is covalently cross-linked by a borate ester. In vitro conditions for the formation and hydrolysis of the dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of L-Galactose powder.
An In-depth Technical Guide on the Physical and Chemical Properties of L-Galactose Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a monosaccharide and an enantiomer of the more common D-Galactose, is a carbohydrate with significant roles in various biological systems. While D-Galactose is a well-known constituent of lactose (B1674315) and plays a central role in human energy metabolism, this compound is found in certain polysaccharides like agar (B569324) and is a key intermediate in the de novo synthesis of vitamin C (L-ascorbic acid) in plants[1][2]. This guide provides a comprehensive overview of the core physicochemical properties of this compound powder, detailed experimental protocols for its analysis, and visual representations of its metabolic and structural relationships.
Physical Properties
This compound is a white, crystalline powder that is soluble in water[3][4][5]. Its physical characteristics are crucial for its handling, formulation, and application in research and development. The key physical properties are summarized in Table 1.
Table 1: Physical Properties of this compound Powder
| Property | Value | References |
| Appearance | White fine crystalline powder | [3][4][5] |
| Melting Point | 163-167 °C | [3][4] |
| Solubility | H₂O: 50 mg/mL, clear, colorless | [3] |
| Optical Rotation | [α]20/D = -75° to -82° (c=1 in H₂O) | [4] |
| Storage Temperature | Room Temperature | [3][4] |
Chemical Properties and Identifiers
This compound is an aldohexose, a six-carbon sugar with an aldehyde group. Its chemical identity is defined by its unique stereochemistry. It is the C-4 epimer of L-Glucose.
Table 2: Chemical Identifiers for this compound
| Identifier | Value | References |
| CAS Number | 15572-79-9 | [3][4] |
| Molecular Formula | C₆H₁₂O₆ | [4][6] |
| Molecular Weight | 180.16 g/mol | [4][6] |
| IUPAC Name | (2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | [6] |
| InChI Key | GZCGUPFRVQAUEE-DPYQTVNSSA-N | [6] |
| SMILES | C(--INVALID-LINK--O)O)O">C@@HO)O | [6] |
| Purity (Typical) | ≥ 99% (HPLC) | [4] |
Key Biological Pathways and Relationships
While humans primarily metabolize D-Galactose via the Leloir pathway, this compound holds a distinct and vital role in plant biochemistry as a direct precursor to Vitamin C. Understanding these pathways is critical for applications in biotechnology and nutritional science.
Stereochemical Relationship
This compound is the non-superimposable mirror image (enantiomer) of D-Galactose. This structural difference is fundamental to their distinct biological roles and interactions with chiral molecules like enzymes.
The Leloir Pathway for D-Galactose Metabolism
For context, the primary metabolic route for the common D-enantiomer is the Leloir pathway, which converts D-Galactose into a form that can enter glycolysis. This pathway is essential for utilizing galactose from dietary sources like lactose[7][8][9]. A deficiency in the enzymes of this pathway leads to the genetic disorder galactosemia[7][8].
Experimental Protocols
Accurate characterization of this compound powder requires standardized experimental methods. Below are detailed protocols for key analytical techniques.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative assessment of the purity of this compound.
-
Objective: To separate and quantify this compound from potential impurities.
-
Column: A mixed-mode stationary phase column, such as Primesep S2, is effective for retaining polar sugars[11].
-
Mobile Phase: An isocratic mobile phase, typically consisting of a mixture of water, acetonitrile (B52724) (MeCN), and a buffer like formic acid, is used[11]. A common composition is 75% Acetonitrile, 25% Water, and 0.1% Formic Acid.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound powder.
-
Dissolve the powder in 1 mL of the mobile phase to create a stock solution (e.g., 50 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
-
-
Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a standard volume (e.g., 10 µL) of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all components.
-
The purity is calculated by integrating the area of the this compound peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
-
Measurement of Specific Optical Rotation
Optical rotation is a critical parameter for confirming the stereochemical identity of chiral molecules like this compound.
-
Objective: To measure the specific rotation [α] and confirm the L-enantiomeric form, which is levorotatory (rotates plane-polarized light to the left).
-
Principle: Chiral substances rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation[12][13].
-
Instrumentation: A polarimeter.
-
Procedure:
-
Prepare a solution of known concentration (c). For this compound, a concentration of 1 g per 100 mL (c=1) in deionized water is standard[4].
-
Calibrate the polarimeter with the solvent (deionized water) to set the zero point.
-
Fill the polarimeter cell (of a known path length, l, typically 1 decimeter) with the this compound solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).
-
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) Where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL. The expected value for this compound is negative, in the range of -75° to -82°[4].
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure, allowing for unambiguous identification.
-
Objective: To confirm the chemical structure and stereochemistry of this compound by analyzing the chemical shifts and coupling constants of its protons (¹H NMR) and carbons (¹³C NMR).
-
Sample Preparation:
-
Dissolve approximately 30 mg of this compound powder in 0.5 mL of deuterium (B1214612) oxide (D₂O)[14].
-
Lyophilize the sample and reconstitute in fresh D₂O. Repeat this process three times to ensure complete exchange of labile hydroxyl protons with deuterium[14].
-
Transfer the final solution to an NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Analysis:
-
¹H NMR: The spectrum will show a complex set of signals due to the presence of both α and β anomers in solution. The key distinction from D-Glucose lies in the coupling constants for H4. In galactose, the H3-H4 and H4-H5 couplings are smaller due to the axial position of the C4 hydroxyl group, resulting in different dihedral angles compared to glucose[15].
-
¹³C NMR: The spectrum will show six distinct signals for each anomer, corresponding to the six carbon atoms. The chemical shifts are characteristic of the galactose structure.
-
2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign specific proton and carbon signals and confirm the connectivity within the molecule.
-
Stability and Handling
-
Storage: this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents[16][17]. It is stable under normal room temperature conditions[4].
-
Handling: Use with adequate ventilation. Avoid generating dust. Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn to avoid contact with eyes and skin[5][16]. In case of contact, rinse the affected area with plenty of water[5].
Conclusion
This compound is a monosaccharide with distinct physical and chemical properties defined by its unique stereochemistry. Its role as a precursor in plant Vitamin C synthesis makes it a compound of interest for researchers in biochemistry, drug development, and nutritional science. The standardized protocols provided in this guide for HPLC, polarimetry, and NMR serve as a foundation for the accurate characterization, quality control, and further investigation of this compound powder.
References
- 1. D-Galactose, White Crystalline Powder - FocusHerb [focusherb.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 15572-79-9 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound | C6H12O6 | CID 84996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Galactose? [synapse.patsnap.com]
- 8. Galactose - Wikipedia [en.wikipedia.org]
- 9. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Structural Characterization and Immunomodulatory Activity of a Novel Mannoglucogalactan from Tremella aurantialba: Implications for Natural Immunotherapy [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. lewisu.edu [lewisu.edu]
- 17. westliberty.edu [westliberty.edu]
L-Galactose as a Precursor for Ascorbic Acid Synthesis in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbic acid (vitamin C) is an essential antioxidant and enzyme cofactor in plants, playing a crucial role in various physiological processes, including stress resistance, photosynthesis, and cell growth. The primary route for ascorbic acid biosynthesis in plants is the L-galactose pathway, also known as the Smirnoff-Wheeler pathway. This pathway converts D-mannose-1-phosphate, derived from glucose, into L-ascorbic acid through a series of enzymatic reactions. Understanding the intricacies of this pathway, including its key enzymes, regulatory mechanisms, and the kinetics of each step, is paramount for developing strategies to enhance the nutritional value of crops and for potential applications in drug development. This technical guide provides a comprehensive overview of the this compound pathway, detailing the enzymes involved, their kinetic properties, experimental protocols for their analysis, and the regulatory networks that govern this vital biosynthetic route.
The this compound Pathway of Ascorbic Acid Synthesis
The this compound pathway is a ten-step process that begins with D-glucose-6-phosphate and culminates in the production of L-ascorbic acid. The pathway can be broadly divided into two main stages: the conversion of D-glucose-6-phosphate to GDP-D-mannose, and the subsequent conversion of GDP-D-mannose to L-ascorbic acid. The latter part of the pathway, starting from GDP-L-galactose, is considered the committed pathway for ascorbate (B8700270) synthesis[1][2].
The enzymes involved in the this compound pathway are:
-
Phosphoglucose Isomerase (PGI)
Signaling Pathway and Regulation
The biosynthesis of ascorbic acid via the this compound pathway is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications, to respond to developmental cues and environmental stresses. Light is a major stimulus for ascorbic acid synthesis[22].
Quantitative Data of Key Enzymes
The kinetic properties of the enzymes in the this compound pathway have been characterized in various plant species. This data is crucial for understanding the rate-limiting steps and the overall flux through the pathway.
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | Specific Activity | Reference |
| PMI | Chlorella variabilis | Mannose-6-P | >4104.67 | 68.03 µmol/min/mg | - | [23] |
| Oryza sativa (OsPMI1) | Mannose-6-P | - | - | - | [23] | |
| PMM | Arabidopsis thaliana | Mannose-1-P | - | - | More efficient than with Glc-1-P | [3] |
| GMP (VTC1) | Coxiella burnetii | Mannose-1-P | - | - | - | [13][24] |
| GME | Arabidopsis thaliana | GDP-D-Mannose | - | - | - | [6][25] |
| GGP (VTC2) | Arabidopsis thaliana | GDP-L-Galactose | low | high turnover | - | [26] |
| GDP-D-Glucose | good substrate | - | - | [26] | ||
| GPP (VTC4) | Arabidopsis thaliana | This compound-1-P | 44 ± 3 | - | 50% of wild-type in vtc4-1 | [13][15] |
| Actinidia deliciosa (kiwifruit) | This compound-1-P | 150 ± 20 | 14-fold higher than for myo-inositol-1-P | - | [13][14] | |
| myo-inositol-1-P | 330 ± 20 | - | - | [13] | ||
| GDH | Spinacia oleracea (spinach) | This compound | 116.2 ± 3.2 | - | - | [17] |
| NAD+ | 17.9 ± 0.2 | - | - | [17] | ||
| Myrciaria dubia (camu camu) | This compound | 210 | 4.26 s⁻¹ (kcat) | - | [16] | |
| GLDH | Arabidopsis thaliana | L-Galactono-1,4-lactone | 170 | 134 s⁻¹ (kcat) | - | [27] |
| L-Gulono-1,4-lactone | 13100 | 4.0 s⁻¹ (kcat) | - | [27] |
Experimental Protocols
Detailed methodologies are essential for the accurate measurement of enzyme activities and the quantification of pathway intermediates.
GDP-D-mannose pyrophosphorylase (GMP) Activity Assay
This assay measures the conversion of mannose-1-phosphate and GTP to GDP-mannose and pyrophosphate. The pyrophosphate produced is then converted to inorganic phosphate (B84403), which can be quantified colorimetrically[28][29].
Materials:
-
50 mM Tris-HCl, pH 7.5
-
1 M MgCl₂
-
1 M DTT
-
10 mM Mannose-1-Phosphate (Man-1-P)
-
10 mM GTP
-
Purified recombinant VTC1 enzyme or plant protein extract
-
Inorganic pyrophosphatase
-
Malachite green phosphate assay kit
Procedure:
-
Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM DTT, 0.2 mM Man-1-P, and 0.2 mM GTP.
-
Initiate the reaction by adding the enzyme source (e.g., 0.2 µM final concentration of purified VTC1).
-
Incubate the reaction at 37°C for a defined period (e.g., 90 seconds).
-
Stop the reaction by boiling for 3-10 minutes.
-
Centrifuge to pellet any denatured protein.
-
To the supernatant, add inorganic pyrophosphatase (e.g., 0.5 U/mL final concentration) and incubate at 25°C for 10 minutes to convert pyrophosphate to inorganic phosphate.
-
Quantify the amount of inorganic phosphate using a malachite green phosphate assay kit, measuring the absorbance at 620 nm.
-
A blank reaction without the enzyme should be included as a control.
GDP-D-mannose 3',5'-epimerase (GME) Activity Assay
The activity of GME can be determined by monitoring the conversion of GDP-D-mannose to GDP-L-galactose using HPLC[30].
Materials:
-
GDP-D-mannose
-
Purified GME enzyme or plant protein extract
-
Reaction buffer (e.g., Tris-HCl with appropriate pH)
-
HPLC system with an anion-exchange column
Procedure:
-
Set up a reaction mixture containing GDP-D-mannose and the enzyme in a suitable buffer.
-
Incubate the reaction at an optimal temperature for a specific time.
-
Stop the reaction (e.g., by heat inactivation).
-
Analyze the reaction products by HPLC on an anion-exchange column to separate and quantify GDP-D-mannose and GDP-L-galactose.
GDP-L-galactose phosphorylase (GGP) Activity Assay
GGP activity can be measured by monitoring the formation of this compound-1-phosphate from GDP-L-galactose. This can be a coupled assay where the product is further converted to a detectable molecule[31].
Materials:
-
GDP-L-galactose (can be synthesized from GDP-D-mannose using GME)
-
Inorganic phosphate
-
Purified GGP enzyme or plant protein extract
-
This compound-1-phosphate phosphatase (coupling enzyme)
-
This compound dehydrogenase (coupling enzyme)
-
NAD+
-
Spectrophotometer or plate reader
Procedure (Coupled Assay):
-
Prepare a reaction mixture containing GDP-L-galactose, inorganic phosphate, this compound-1-phosphate phosphatase, this compound dehydrogenase, and NAD+ in a suitable buffer.
-
Initiate the reaction by adding the GGP enzyme source.
-
Monitor the increase in NADH absorbance at 340 nm over time. The rate of NADH formation is proportional to the GGP activity.
This compound-1-phosphate phosphatase (GPP) Activity Assay
GPP activity is determined by measuring the release of inorganic phosphate from this compound-1-phosphate[1][13].
Materials:
-
This compound-1-phosphate
-
0.1 M Bis-Tris propane (B168953) buffer, pH 7.0
-
2 mM MgCl₂
-
Plant protein extract
-
Reagents for colorimetric phosphate assay (e.g., ammonium (B1175870) molybdate (B1676688) and ascorbic acid)
Procedure:
-
Prepare a 100 µL reaction mixture containing 0.1 M Bis-Tris propane (pH 7.0), 2 mM MgCl₂, and 0.2 mM this compound-1-phosphate.
-
Add the plant protein extract to start the reaction.
-
Incubate at 30°C for 15-30 minutes.
-
Stop the reaction by adding 100 µL of a solution containing 3% ascorbic acid and 0.5% ammonium molybdate in 0.5 M HCl.
-
Measure the absorbance at the appropriate wavelength for the colorimetric phosphate assay.
-
Include a blank reaction without the enzyme.
This compound dehydrogenase (GDH) Activity Assay
GDH activity is measured by monitoring the reduction of NAD+ to NADH in the presence of this compound[18].
Materials:
-
This compound
-
NAD+
-
100 mM Tris-HCl buffer, pH 8.6
-
Plant protein extract
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl (pH 8.6), NAD+, and this compound.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding the plant protein extract.
-
Monitor the increase in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of NADH formation from the linear portion of the curve.
L-galactono-1,4-lactone dehydrogenase (GLDH) In-gel Activity Assay
This assay is used to detect GLDH activity after native gel electrophoresis of mitochondrial protein extracts[32].
Materials:
-
Mitochondrial protein extract
-
Blue Native PAGE system
-
Assay buffer (e.g., Tris-HCl, pH 8.8)
-
L-galactono-1,4-lactone
-
Phenazine methosulfate (PMS) as an electron acceptor
-
Nitro blue tetrazolium (NBT) for visualization
Procedure:
-
Isolate mitochondria from plant tissue.
-
Solubilize mitochondrial membrane proteins.
-
Separate the protein complexes by Blue Native PAGE.
-
Incubate the gel in the assay buffer containing L-galactono-1,4-lactone, PMS, and NBT.
-
Active GLDH will reduce NBT, resulting in the formation of a purple formazan (B1609692) precipitate at the location of the enzyme complex on the gel.
Experimental Workflow for Enzyme Assays
Conclusion
The this compound pathway is a well-established and critical route for ascorbic acid biosynthesis in plants. A thorough understanding of the enzymes involved, their kinetic properties, and the complex regulatory networks that control this pathway is essential for both fundamental plant biology research and applied agricultural and pharmaceutical sciences. The detailed protocols and compiled quantitative data presented in this guide provide a valuable resource for researchers aiming to investigate and manipulate ascorbic acid content in plants. Further research into the subcellular localization and potential protein-protein interactions within this pathway will undoubtedly reveal even more intricate layers of regulation, opening new avenues for enhancing crop resilience and nutritional quality.
References
- 1. Frontiers | Genetic and biochemical strategies for regulation of L-ascorbic acid biosynthesis in plants through the this compound pathway [frontiersin.org]
- 2. Regulation of ascorbic acid synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and functional analysis of phosphomannomutase (PMM) from higher plants and genetic evidence for the involvement of PMM in ascorbic acid biosynthesis in Arabidopsis and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphomannose isomerase, a novel plant selection system: potential allergenicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The reaction mechanism of phosphomannomutase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. GDP-mannose 3,5-epimerase [a.osmarks.net]
- 10. GDP-D-mannose 3,5-epimerase (GME) plays a key role at the intersection of ascorbate and non-cellulosic cell-wall biosynthesis in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of GDP-l-galactose phosphorylase in the control of ascorbate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pnas.org [pnas.org]
- 14. A highly specific this compound-1-phosphate phosphatase on the path to ascorbate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arabidopsis thaliana VTC4 encodes this compound-1-P phosphatase, a plant ascorbic acid biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural Characterization of this compound Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Structural Characterization of this compound Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. L-galactono-1,4-lactone dehydrogenase is required for the accumulation of plant respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Silencing of the Mitochondrial Ascorbate Synthesizing Enzyme l-Galactono-1,4-Lactone Dehydrogenase Affects Plant and Fruit Development in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 21. L-galactono-1,4-lactone dehydrogenase (GLDH) forms part of three subcomplexes of mitochondrial complex I in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulation of ascorbic acid synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Plant phosphomannose isomerase as a selectable marker for rice transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of the GDP-D-Mannose Biosynthesis Pathway in Coxiella burnetii: The Initial Steps for GDP-β-D-Virenose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
- 29. Frontiers | Crystal Structures of Arabidopsis thaliana GDP-D-Mannose Pyrophosphorylase VITAMIN C DEFECTIVE 1 [frontiersin.org]
- 30. Partial purification and identification of GDP-mannose 3",5"-epimerase of Arabidopsis thaliana, a key enzyme of the plant vitamin C pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pnas.org [pnas.org]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of L-Galactose from Galactitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of L-Galactose from galactitol. This bioconversion method offers a stereospecific and efficient alternative to traditional chemical synthesis routes, which are often associated with low yields and the formation of racemic mixtures. The protocols outlined below are based on the use of galactose oxidase for the direct oxidation of galactitol to this compound.
Introduction
L-sugars, including this compound, are valuable chiral building blocks in the pharmaceutical industry, serving as precursors for the synthesis of various bioactive molecules and as non-caloric sweeteners. The enzymatic approach to this compound synthesis from the readily available substrate galactitol presents a promising "green chemistry" alternative. This method utilizes the enzyme galactose oxidase (EC 1.1.3.9), which stereospecifically oxidizes the primary alcohol group of galactitol to yield this compound. To enhance the reaction efficiency and enzyme reusability, immobilization of galactose oxidase on solid supports is a commonly employed strategy. Furthermore, the co-immobilization of catalase can improve product yields by decomposing the hydrogen peroxide byproduct, which can inhibit galactose oxidase activity.
Principle of the Reaction
Galactose oxidase, a copper-containing enzyme, catalyzes the oxidation of the C1 primary alcohol of galactitol to an aldehyde, forming this compound. The reaction requires molecular oxygen as an electron acceptor, which is reduced to hydrogen peroxide.
Reaction Scheme:
Galactitol + O₂ --(Galactose Oxidase)--> this compound + H₂O₂
To mitigate the inhibitory effect of hydrogen peroxide on galactose oxidase, catalase (EC 1.11.1.6) can be introduced to catalyze its decomposition:
2 H₂O₂ --(Catalase)--> 2 H₂O + O₂
Data Presentation
Table 1: Reported Conversion Yields for L-Sugar Synthesis using Immobilized Galactose Oxidase
| Substrate | Product | Immobilization Support | Co-immobilized Enzyme | Conversion Yield (%) | Reference |
| Galactitol | This compound | Ocimum sanctum seeds | None | Not specified | [1] |
| Galactitol | This compound | Ocimum sanctum seeds | Catalase | Increased yield | [1] |
| Xylitol | L-Xylose | Ocimum sanctum seeds | Catalase | 25 | [1] |
| D-Sorbitol | L-Glucose | Ocimum sanctum seeds | Catalase | 30 | [1] |
| Galactitol | This compound | Crab-shell particles | Not specified | Not specified | [2] |
Note: Specific quantitative yields for this compound were not detailed in the surveyed literature, but the co-immobilization of catalase was reported to increase the conversion yield.
Experimental Protocols
This section provides detailed protocols for the immobilization of galactose oxidase, the enzymatic synthesis of this compound, and the subsequent analysis of the product.
Protocol 1: Immobilization of Galactose Oxidase on Crab-Shell Particles
This protocol is adapted from the method described for immobilizing galactose oxidase for the synthesis of L-sugars[2].
Materials:
-
Galactose oxidase from Fusarium graminearum
-
Crab-shell particles
-
Glutaraldehyde (B144438) solution (25% aqueous)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Sodium chloride (NaCl) solution (1 M)
-
Double distilled water
Procedure:
-
Preparation of Support:
-
Wash crab-shell particles thoroughly with double distilled water to remove impurities.
-
Treat the washed particles with a 2.5% aqueous glutaraldehyde solution for 1.5 hours at room temperature with gentle shaking.
-
Wash the glutaraldehyde-activated crab-shell particles extensively with double distilled water (at least 10 times) to remove any excess glutaraldehyde[2].
-
-
Enzyme Immobilization:
-
Prepare a solution of galactose oxidase (e.g., 150 units) in 0.5 mL of 0.1 M sodium phosphate buffer (pH 7.0)[2].
-
Mix 0.4 mL of the enzyme solution with the activated crab-shell particles.
-
Allow the mixture to stand at room temperature for 2 hours, followed by incubation in a refrigerator (4°C) for 24 hours[2].
-
After incubation, decant the enzyme solution.
-
Wash the immobilized enzyme preparation with 1 M NaCl solution in 0.1 M sodium phosphate buffer (pH 7.0) to remove any non-covalently bound enzyme.
-
Finally, wash with 0.1 M sodium phosphate buffer (pH 7.0) and store at 4°C until use.
-
Protocol 2: Enzymatic Synthesis of this compound from Galactitol
Materials:
-
Immobilized galactose oxidase (from Protocol 1)
-
Galactitol
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Reaction vessel (e.g., a 5 mL culture tube or a stirred batch reactor)
-
Incubator or water bath set to 25°C
Procedure:
-
Reaction Setup:
-
Prepare a 50 mM solution of galactitol in 0.1 M sodium phosphate buffer (pH 7.0). Note: This concentration is based on a similar protocol for D-sorbitol conversion and may require optimization for galactitol[2].
-
Add the immobilized galactose oxidase preparation to the galactitol solution in the reaction vessel.
-
If using co-immobilized catalase, prepare the enzyme beads accordingly.
-
Seal the reaction vessel to prevent evaporation.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 25°C with gentle agitation for a period of up to 5 days[2]. The optimal reaction time should be determined by monitoring the product formation.
-
-
Reaction Monitoring:
-
Withdraw aliquots from the reaction mixture at different time intervals for analysis.
-
Analyze the samples for the presence of this compound using methods such as High-Performance Liquid Chromatography (HPLC) or a colorimetric assay like the 3,5-dinitrosalicylic acid (DNS) reagent method to quantify reducing sugars[1].
-
-
Product Recovery:
-
After the reaction is complete, separate the immobilized enzyme from the reaction mixture by centrifugation or filtration. The enzyme can be washed and reused for subsequent batches.
-
The supernatant containing this compound can then be processed for purification.
-
Protocol 3: Purification and Analysis of this compound
Materials:
-
Reaction mixture supernatant
-
Ion-exchange chromatography columns
-
Thin-Layer Chromatography (TLC) plates
-
HPLC system with a suitable column for sugar analysis (e.g., an amino-based column)
-
This compound standard
Procedure:
-
Purification:
-
The crude this compound solution may be purified using chromatographic techniques. Ion-exchange chromatography can be used to remove charged impurities.
-
Further purification can be achieved by size-exclusion chromatography.
-
-
Analysis:
-
Thin-Layer Chromatography (TLC): Spot the purified fractions and the crude reaction mixture on a TLC plate alongside an this compound standard. Develop the chromatogram using an appropriate solvent system (e.g., butanol:acetic acid:water). Visualize the spots using a suitable staining reagent (e.g., p-anisaldehyde).
-
High-Performance Liquid Chromatography (HPLC): Quantify the concentration of this compound in the purified fractions and determine the final yield by HPLC analysis. Use an this compound standard to create a calibration curve.
-
Visualizations
Experimental Workflow for Enzymatic Synthesis of this compound
Caption: Workflow for the enzymatic synthesis of this compound.
Enzymatic Reaction Pathway
Caption: Enzymatic conversion of galactitol to this compound.
References
Application Notes and Protocols for L-Galactose in Glycoconjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of L-galactose in the synthesis of glycoconjugates. This compound, an enantiomer of the more common D-galactose, is a rare sugar that has garnered increasing interest in glycobiology and drug development due to its unique stereochemistry, which can influence the biological activity and metabolic stability of glycoconjugates. This document outlines both chemical and chemoenzymatic strategies for the incorporation of this compound into oligosaccharides, glycopeptides, and other glycoconjugates, along with methods for their purification and characterization.
Introduction to this compound and its Significance
This compound is a monosaccharide that is not commonly found in mammalian systems but is a constituent of some natural products, including certain bacterial polysaccharides and marine algal galactans.[1] Its incorporation into synthetic glycoconjugates offers a powerful tool for probing carbohydrate-protein interactions and for the development of novel therapeutics with altered pharmacological profiles. The unique spatial arrangement of hydroxyl groups in this compound compared to D-galactose can lead to differential recognition by glycan-binding proteins and metabolic enzymes, potentially enhancing stability against glycosidases or conferring novel biological activities.
Chemoenzymatic Synthesis of this compound-Containing Glycoconjugates
Chemoenzymatic synthesis combines the flexibility of chemical synthesis for creating unnatural building blocks with the high regio- and stereoselectivity of enzymatic reactions for glycosidic bond formation. This approach is particularly advantageous for the synthesis of complex this compound-containing glycoconjugates.
Synthesis of this compound Donors
The enzymatic incorporation of this compound requires an activated sugar donor, typically a nucleotide sugar. GDP-L-galactose is the natural donor for fucosyltransferases that have been shown to exhibit L-galactosylation activity.
Protocol 1: Enzymatic Synthesis of GDP-L-Galactose
This protocol is adapted from the known biosynthesis of GDP-L-fucose, leveraging the promiscuity of the enzymes involved. The key enzyme, GDP-mannose 3,5-epimerase, can convert GDP-D-mannose to GDP-L-galactose.
Materials:
-
GDP-D-mannose
-
Recombinant GDP-mannose 3,5-epimerase (GME)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂
-
Quenching solution: 1 M HCl
-
HPLC system with an anion-exchange column
Procedure:
-
Dissolve GDP-D-mannose in the reaction buffer to a final concentration of 5 mM.
-
Add purified recombinant GME to the reaction mixture to a final concentration of 1 µM.
-
Incubate the reaction at 37°C.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench the reaction by adding an equal volume of 1 M HCl.
-
Analyze the formation of GDP-L-galactose by HPLC on an anion-exchange column, comparing the retention time to a known standard if available.
-
For preparative scale synthesis, the reaction can be scaled up and the product purified by preparative HPLC or anion-exchange chromatography.
Enzymatic L-Galactosylation using Fucosyltransferases
Certain fucosyltransferases have been shown to utilize GDP-L-galactose as a donor substrate to transfer this compound onto an acceptor, a process termed L-galactosylation. This provides a powerful tool for creating specific L-galactosyl linkages.
Protocol 2: Fucosyltransferase-Catalyzed L-Galactosylation of a Glycan Acceptor
This protocol describes a general method for the enzymatic transfer of this compound to an N-acetylglucosamine (GlcNAc) acceptor.
Materials:
-
GDP-L-galactose (synthesized as in Protocol 1)
-
Acceptor substrate (e.g., N-acetyl-D-glucosamine, LacNAc-terminated glycan)
-
Recombinant fucosyltransferase (e.g., FUT8)
-
Reaction Buffer: 50 mM MES buffer, pH 6.5, containing 10 mM MnCl₂ and 0.5% Triton X-100
-
C18 solid-phase extraction (SPE) cartridge for purification
-
Mass spectrometer for analysis
Procedure:
-
Prepare a reaction mixture containing the acceptor substrate (1 mM), GDP-L-galactose (1.5 mM), and the fucosyltransferase (0.1 U/mL) in the reaction buffer.
-
Incubate the reaction at 37°C for 24-48 hours.
-
Monitor the reaction progress by TLC or mass spectrometry.
-
Purify the L-galactosylated product using a C18 SPE cartridge. Elute with a stepwise gradient of methanol (B129727) in water.
-
Characterize the product by mass spectrometry to confirm the addition of a single this compound residue.
Quantitative Data for Enzymatic Synthesis (Reference)
While specific kinetic data for this compound transfer is limited, the following table provides reference kinetic parameters for a typical galactosyltransferase with its natural D-galactose donor. These parameters would need to be experimentally determined for this compound and the specific fucosyltransferase used.
| Enzyme | Donor Substrate | Acceptor Substrate | K_m (Donor) (µM) | K_m (Acceptor) (µM) | k_cat (s⁻¹) |
| Bovine β-1,4-Galactosyltransferase | UDP-D-Galactose | D-GlcNAc | 50 | 1500 | 20 |
Note: Data is illustrative and sourced from general knowledge of glycosyltransferase kinetics. Actual values will vary.
Chemical Synthesis of this compound-Containing Glycoconjugates
Chemical synthesis offers the flexibility to create a wide range of this compound-containing glycoconjugates with non-natural linkages and modifications.
Synthesis of L-Galactosyl Building Blocks
The synthesis of complex glycoconjugates often starts with the preparation of appropriately protected monosaccharide building blocks. This compound derivatives can be synthesized from the more readily available D-galactose through a "head-to-tail" inversion strategy.
Protocol 3: Synthesis of Penta-O-acetyl-L-galactose from D-Galactose (Illustrative Steps)
This protocol outlines the key transformations involved in converting D-galactose to its L-enantiomer.
-
Protection of D-Galactose: Protect the hydroxyl groups of D-galactose, for example, by forming isopropylidene acetals.
-
Oxidation at C6: Selectively deprotect the C6 hydroxyl group and oxidize it to an aldehyde.
-
Inversion of Stereocenters: A series of reactions, including reduction and subsequent chemical manipulations, are performed to invert the stereochemistry at C1 to C5.
-
Final Deprotection and Acetylation: Removal of all protecting groups followed by acetylation yields penta-O-acetyl-L-galactose.
Quantitative Data for Chemical Synthesis
The following table provides representative yields for the chemical synthesis of an L-sugar derivative from a D-sugar precursor.
| Starting Material | Product | Number of Steps | Overall Yield (%) | Reference |
| D-glucose | 1,2,3,4,6-Penta-O-acetyl-L-glucose | ~8 | 15-20 | [2] |
| D-mannose | 1,2,3,4,6-Penta-O-acetyl-L-galactose | ~9 | 10-15 | [2] |
Solid-Phase Synthesis of L-Galactosyl-Glycopeptides
Solid-phase peptide synthesis (SPPS) is a powerful technique for the synthesis of glycopeptides. An L-galactosyl-threonine or -serine building block can be incorporated into a peptide sequence.
Protocol 4: Solid-Phase Synthesis of an L-Galactosyl-Glycopeptide
This protocol provides a general workflow for the synthesis of a glycopeptide containing an this compound moiety.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Thr(Ac₃-α-L-Gal)-OH or Fmoc-Ser(Ac₃-α-L-Gal)-OH building block
-
Rink amide resin
-
SPPS reagents: HBTU, HOBt, DIPEA, piperidine (B6355638) in DMF
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
RP-HPLC system for purification
Procedure:
-
Swell the Rink amide resin in DMF.
-
Perform standard Fmoc-SPPS cycles to assemble the peptide chain.
-
For the glycosylation site, couple the Fmoc-protected L-galactosyl-amino acid building block using HBTU/HOBt/DIPEA as coupling reagents.
-
After assembly of the full peptide sequence, cleave the glycopeptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude glycopeptide in cold diethyl ether.
-
Purify the glycopeptide by RP-HPLC.
-
Characterize the purified glycopeptide by mass spectrometry and NMR.
Purification and Characterization
Purification:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used for the purification of glycopeptides, while normal-phase or hydrophilic interaction liquid chromatography (HILIC) is suitable for oligosaccharides.
-
Size-Exclusion Chromatography (SEC): Useful for separating larger glycoconjugates from smaller reactants.
-
Affinity Chromatography: Can be employed if the glycoconjugate has a specific binding partner.
Characterization:
-
Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are used to determine the molecular weight of the glycoconjugate and confirm the incorporation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (COSY, TOCSY, HSQC, HMBC) NMR are essential for determining the structure, anomeric configuration (α or β), and linkage position of the this compound residue.
Representative NMR Data for a Galactosyl Moiety
| Proton | Chemical Shift (ppm) (Illustrative) |
| H-1 | ~4.5 (β-anomer), ~5.2 (α-anomer) |
| H-2 | 3.5 - 4.0 |
| H-3 | 3.5 - 4.0 |
| H-4 | ~3.9 |
| H-5 | 3.6 - 3.8 |
| H-6a/b | 3.7 - 3.9 |
Note: Specific chemical shifts will vary depending on the full structure of the glycoconjugate and the solvent used.
Visualizations
References
Application Notes and Protocols for L-Galactose Dehydrogenase Utilizing L-Galactose as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-galactose dehydrogenase (L-GalDH, EC 1.1.1.316) is a key enzyme in the primary pathway for ascorbic acid (Vitamin C) biosynthesis in higher plants, known as the Smirnoff-Wheeler pathway.[1][2][3][4] It catalyzes the NAD+-dependent oxidation of this compound to L-galactono-1,4-lactone, the penultimate step in this vital metabolic route.[1][2][3][4][][6] Understanding the kinetics and function of this compound dehydrogenase is crucial for research in plant physiology, biochemistry, and for the development of potential modulators of ascorbic acid production. These application notes provide detailed protocols for the characterization of this compound dehydrogenase activity using its specific substrate, this compound.
From a drug development perspective, while this compound dehydrogenase is not a primary target in human medicine, the principles and protocols described herein for enzyme characterization and inhibitor screening are broadly applicable. This enzyme can serve as a model system for understanding enzyme kinetics and for developing high-throughput screening assays for potential enzyme inhibitors or activators.
This compound Dehydrogenase in the Ascorbate Biosynthesis Pathway
This compound dehydrogenase is a critical component of the D-mannose/L-galactose pathway, which is the main route for Vitamin C synthesis in plants.[1][2] The enzyme exhibits a high specificity for this compound and a preference for NAD+ as a cofactor over NADP+.[2][4][6] The reaction catalyzed by this compound dehydrogenase is as follows:
This compound + NAD+ ⇌ L-galactono-1,4-lactone + NADH + H+[3][4]
The product of this reaction, L-galactono-1,4-lactone, is subsequently converted to ascorbic acid.
Data Presentation: Kinetic Parameters of this compound Dehydrogenase
The following table summarizes the kinetic parameters of this compound dehydrogenase from different plant sources with this compound as the substrate. This data is essential for designing experiments and for comparative studies.
| Enzyme Source | Km for this compound (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (mM-1s-1) | Optimal pH | Reference |
| Myrciaria dubia (camu-camu) | 0.21 | 4.26 | 20.67 | 7.0 | [2] |
| Spinacia oleracea (spinach) | 0.128 | Not Reported | Not Reported | 7.0 | [2][7] |
| Various Plant Species | 0.08 - 0.43 | Not Reported | Not Reported | Not Reported | [2][6] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay of this compound Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of this compound dehydrogenase by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.0-8.6)
-
NAD+ solution (e.g., 72 mM stock)
-
This compound solution (e.g., 10% w/v stock)
-
Purified or partially purified this compound dehydrogenase enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation: In a suitable cuvette, prepare the reaction mixture with the following components. A blank reaction without the enzyme or substrate should be prepared for background correction.
| Reagent | Volume (µL) for 1 mL assay | Final Concentration |
| 100 mM Tris-HCl buffer (pH 7.5) | 900 | 90 mM |
| 20 mM NAD+ | 10 | 0.2 mM |
| 100 mM this compound | 10 | 1 mM |
| Deionized Water | to 990 µL | - |
| Enzyme Solution | 10 | Varies |
| Total Volume | 1000 |
-
Assay Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C). Start the reaction by adding the enzyme solution.
-
Data Acquisition: Immediately after adding the enzyme, mix the solution by gentle inversion and start monitoring the increase in absorbance at 340 nm for a period of 3-5 minutes. Ensure the rate of absorbance increase is linear during the measurement period.
-
Calculation of Enzyme Activity: The rate of the reaction is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.
-
One unit (U) of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure to determine the Km and Vmax of this compound dehydrogenase for its substrate this compound.
Materials:
-
Same as Protocol 1, with varying concentrations of this compound.
Procedure:
-
Substrate Concentration Range: Prepare a series of this compound solutions with concentrations ranging from approximately 0.1 x Km to 10 x Km. Based on the literature, a range of 0.01 mM to 2 mM would be appropriate.[2]
-
Enzyme Activity Measurement: For each this compound concentration, measure the initial reaction velocity (v0) using the spectrophotometric assay described in Protocol 1. Ensure that the enzyme concentration is kept constant across all assays and that the measurements are taken in the initial linear phase of the reaction.
-
Data Analysis:
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine the values of Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v0 vs. 1/[S]) to estimate Km and Vmax.
-
Protocol 3: High-Throughput Screening of this compound Dehydrogenase Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of this compound dehydrogenase. It is adapted for a 96-well plate format.
Materials:
-
96-well clear, flat-bottom microplates
-
Multi-channel pipette or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 340 nm
-
This compound dehydrogenase
-
This compound (at a concentration near the Km)
-
NAD+
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
Procedure:
-
Assay Preparation:
-
In each well of the 96-well plate, add the assay buffer, NAD+, and this compound.
-
Add a small volume of the test compound from the library to the appropriate wells. Include positive controls (known inhibitor, if available) and negative controls (solvent only, e.g., DMSO).
-
-
Reaction Initiation: Start the reaction by adding the this compound dehydrogenase solution to all wells simultaneously using a multi-channel pipette or an automated dispenser.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Data Analysis:
-
Calculate the reaction rate for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound compared to the negative control:
-
% Inhibition = (1 - (Rate_compound / Rate_control)) * 100
-
-
Compounds showing significant inhibition can be selected for further characterization, such as IC50 determination and mechanism of inhibition studies.
-
Visualizations
Caption: The Smirnoff-Wheeler pathway for ascorbic acid biosynthesis in plants.
Caption: General experimental workflow for characterizing this compound dehydrogenase.
References
- 1. Structural Characterization of this compound Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. EC 1.1.1.316 [iubmb.qmul.ac.uk]
- 6. Structural Characterization of this compound Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Immobilization of Galactose Oxidase in L-Sugar Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immobilization of galactose oxidase (GOx), a key enzyme in the synthesis of pharmaceutically important L-sugars. Immobilization enhances enzyme stability, reusability, and simplifies downstream processing, making the enzymatic synthesis of L-sugars a more viable and cost-effective alternative to challenging chemical routes. This document outlines several immobilization strategies, including covalent attachment to natural supports, carrier-free cross-linked enzyme aggregates (CLEAs), and immobilization on magnetic nanoparticles for enhanced process control.
Introduction to Galactose Oxidase and L-Sugar Synthesis
L-sugars are non-caloric sweeteners and valuable chiral building blocks for the synthesis of various pharmaceuticals. Galactose oxidase (EC 1.1.3.9) is a copper-containing enzyme that catalyzes the stereospecific oxidation of the primary alcohol at the C6 position of D-galactose and other galactose-containing oligosaccharides to the corresponding aldehyde, with the concomitant reduction of molecular oxygen to hydrogen peroxide. This enzymatic activity can be harnessed to convert polyols like D-sorbitol, galactitol, and xylitol (B92547) into their corresponding L-sugars: L-glucose, L-galactose, and L-xylose, respectively. However, the use of soluble GOx is often limited by its cost and operational instability. Immobilization addresses these challenges by providing a robust and recyclable biocatalyst.
Comparative Data on Immobilized Galactose Oxidase Preparations
The choice of immobilization strategy significantly impacts the performance of the resulting biocatalyst. The following table summarizes key quantitative data from various published protocols to facilitate comparison.
| Immobilization Method | Support Material | Cross-linking Agent | Enzyme Loading | Activity Recovery/Yield | Stability | L-Sugar Conversion Yield | Reference |
| Covalent Attachment | Crab-shell particles | Glutaraldehyde (B144438) | >90% of initial activity immobilized | Not specified | Can be used for at least 6 cycles | D-sorbitol to L-glucose: 6.2% (13.8% with catalase) | [1] |
| Covalent Attachment | Ocimum sanctum seeds | Sodium metaperiodate / Diaminohexane | Not specified | Not specified | Not specified | D-sorbitol to L-glucose: Increased with co-immobilized catalase | [2] |
| Covalent Attachment | Porous silica (B1680970) particles | Pendant benzoyl azide (B81097) groups | 100-150 units/mL | Not specified | Long-term stability with K₃Fe(CN)₆ | Not specified for L-sugar synthesis | [3][4] |
| Covalent Attachment | Purolite epoxy/butyl methacrylate (B99206) beads | Epoxy groups | 10 wt% | 100% of soluble equivalent | Half-life > 3 weeks | Not specified for L-sugar synthesis | [5] |
| Cross-Linked Enzyme Aggregates (CLEAs) | Carrier-free | Glutaraldehyde or Dextran (B179266) polyaldehyde | Not applicable | Activity retention of 50-60% with dextran polyaldehyde | Improved stability over free enzyme | Not specified for L-sugar synthesis | [6][7][8][9] |
| Entrapment | Mesocellular silica with Fe₃O₄ MNPs | Glutaraldehyde (for CLEA formation) | Not specified | Not specified | Enhanced operational stability | Not specified for L-sugar synthesis | [6][10] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the immobilization of galactose oxidase.
Protocol 1: Immobilization of Galactose Oxidase on Crab-Shell Particles
This protocol describes the covalent attachment of galactose oxidase to a natural and inexpensive support derived from crab shells.
Materials:
-
Galactose oxidase from Dactylium dendroides
-
Crab-shell particles (approx. 40 mesh size)
-
Glutaraldehyde (2.5% aqueous solution)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Sodium chloride (1 M)
-
Double distilled water
-
D-sorbitol, galactitol, or xylitol for L-sugar synthesis
-
Catalase (optional, for co-immobilization)
Equipment:
-
Mortar and pestle
-
Oven
-
Sieve (40 mesh)
-
Reaction tubes
-
Refrigerator
-
Magnetic stirrer and beads (for batch reactor)
Procedure:
-
Preparation of Crab-Shell Support:
-
Collect larger crab-shell particles and wash them thoroughly with double distilled water.
-
Dry the shells overnight in an oven at 50°C.
-
Crush the dried shells into a powder using a mortar and pestle.
-
Sieve the powder to obtain particles of approximately 40 mesh size. The fine and coarse particles should be removed.
-
-
Activation of Crab-Shell Particles:
-
Take a known quantity of the prepared crab-shell particles.
-
Treat the particles with a 2.5% aqueous glutaraldehyde solution for 1.5 hours at room temperature with gentle stirring. This step activates the free amino groups on the chitosan (B1678972) present in the crab shells.
-
Remove the excess glutaraldehyde by washing the particles ten times with double distilled water.
-
-
Immobilization of Galactose Oxidase:
-
Prepare a solution of galactose oxidase (e.g., 150 units) in 0.5 mL of 0.1 M sodium phosphate buffer (pH 7.0).
-
Mix 0.4 mL of the enzyme solution with the glutaraldehyde-activated crab-shell particles.
-
Allow the mixture to stand at room temperature for 2 hours.
-
Transfer the mixture to a refrigerator and keep it at 4°C for 24 hours.
-
Carefully decant the enzyme solution.
-
Wash the immobilized enzyme preparation with 1 M NaCl solution in 0.1 M sodium phosphate buffer (pH 7.0) to remove any non-covalently bound enzyme.
-
Perform subsequent washes with double distilled water.
-
-
Co-immobilization with Catalase (Optional):
-
To co-immobilize catalase, follow the same procedure as above, but in step 3.1, dissolve both galactose oxidase and catalase (e.g., 1 mg/mL) in the sodium phosphate buffer.
-
Workflow Diagram for Immobilization on Crab-Shell Particles
Caption: Workflow for immobilizing galactose oxidase on crab-shell particles.
Protocol 2: Carrier-Free Immobilization as Cross-Linked Enzyme Aggregates (CLEAs)
This protocol describes the preparation of carrier-free immobilized galactose oxidase as cross-linked enzyme aggregates (CLEAs), a simple and cost-effective method.[6][7][8][9][11]
Materials:
-
Galactose oxidase solution
-
Precipitant: e.g., ammonium (B1175870) sulfate (B86663), tert-butanol (B103910), or polyethylene (B3416737) glycol (PEG)
-
Cross-linking agent: e.g., glutaraldehyde (25% aqueous solution) or dextran polyaldehyde
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Catalase (optional, for combi-CLEAs)
Equipment:
-
Centrifuge
-
Vortex mixer
-
Magnetic stirrer
-
Refrigerator
Procedure:
-
Enzyme Aggregation:
-
To the galactose oxidase solution in a suitable buffer, slowly add the precipitant with gentle stirring. The optimal precipitant and its concentration should be determined empirically. For example, saturate the solution with ammonium sulfate or add tert-butanol to a final concentration of 50-70% (v/v).
-
Continue stirring at 4°C for a defined period (e.g., 1-4 hours) to allow for the formation of enzyme aggregates.
-
For combi-CLEAs , co-precipitate galactose oxidase and catalase by mixing the enzyme solutions before adding the precipitant.
-
-
Cross-Linking:
-
To the suspension of enzyme aggregates, add the cross-linking agent. For glutaraldehyde, a final concentration of 0.5-2.5% (v/v) is typically used.
-
Continue stirring the mixture at 4°C for a specified time (e.g., 3-24 hours). The cross-linking time is a critical parameter to optimize.
-
If using dextran polyaldehyde, a subsequent reduction step with sodium borohydride (B1222165) may be required to form stable amine linkages.[7]
-
-
Recovery and Washing:
-
Collect the CLEAs by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Discard the supernatant.
-
Wash the CLEA pellet multiple times with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to remove any residual cross-linker and un-cross-linked enzyme.
-
Resuspend the final CLEA pellet in a minimal volume of buffer for storage at 4°C.
-
Logical Diagram for CLEA Formation
Caption: Logical steps for the formation of Cross-Linked Enzyme Aggregates (CLEAs).
Protocol 3: Immobilization of Galactose Oxidase on Magnetic Nanoparticles (MNPs)
This protocol details the covalent immobilization of galactose oxidase onto functionalized magnetic nanoparticles, allowing for easy separation of the biocatalyst from the reaction mixture using a magnetic field.[6][10]
Materials:
-
Galactose oxidase
-
Fe₃O₄ magnetic nanoparticles (MNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Glutaraldehyde (2.5% in phosphate buffer)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Toluene
-
Double distilled water
Equipment:
-
Ultrasonicator
-
Magnetic separator
-
Shaking incubator
-
Centrifuge
Procedure:
-
Synthesis and Silanization of MNPs (Surface Functionalization):
-
Synthesize Fe₃O₄ MNPs using a co-precipitation method or obtain commercially.
-
Disperse the MNPs in ethanol.
-
Add APTES to the MNP suspension and reflux for several hours to coat the nanoparticles with amino groups.
-
Wash the APTES-coated MNPs (APTES-MNPs) with ethanol and then water to remove unreacted silane.
-
-
Activation with Glutaraldehyde:
-
Resuspend the APTES-MNPs in a 2.5% glutaraldehyde solution in phosphate buffer (pH 7.0).
-
Incubate with shaking for a few hours at room temperature.
-
Separate the activated MNPs using a magnetic separator and wash them thoroughly with phosphate buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of galactose oxidase in phosphate buffer (pH 7.0).
-
Add the glutaraldehyde-activated MNPs to the enzyme solution.
-
Incubate the mixture with gentle shaking at 4°C for 24 hours.
-
Separate the MNP-immobilized GOx using a magnetic separator.
-
Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme.
-
Resuspend the final product in a suitable buffer for storage.
-
Workflow for Immobilization on Magnetic Nanoparticles
Caption: Workflow for immobilizing galactose oxidase on magnetic nanoparticles.
Characterization of Immobilized Galactose Oxidase
After immobilization, it is crucial to characterize the biocatalyst to determine the success of the procedure and to understand its properties.
-
Immobilization Yield and Activity Recovery: Determine the amount of protein bound to the support by measuring the protein concentration in the supernatant before and after immobilization using a standard protein assay (e.g., Bradford or BCA). The activity of the immobilized enzyme and the supernatant should be measured using a standard galactose oxidase assay to calculate the activity recovery.
-
Kinetic Parameters: Determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for both the free and immobilized enzyme to assess the effect of immobilization on enzyme-substrate affinity and catalytic efficiency.[12]
-
Thermal and pH Stability: Evaluate the stability of the immobilized enzyme at different temperatures and pH values compared to the free enzyme. This involves incubating the enzyme preparations under various conditions and measuring the residual activity over time.
-
Reusability: Perform multiple cycles of the enzymatic reaction with the immobilized enzyme, washing between each cycle, to determine its operational stability and potential for reuse.
-
Morphological Characterization: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the support and confirm the presence of the immobilized enzyme.
-
Structural Characterization: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the covalent binding of the enzyme to the support by identifying characteristic changes in the vibrational bands.[3]
L-Sugar Synthesis using Immobilized Galactose Oxidase
The prepared immobilized galactose oxidase can be used in a batch or continuous reactor for the synthesis of L-sugars.
General Protocol for Batch Synthesis:
-
Prepare a solution of the polyol substrate (e.g., 50 mM D-sorbitol) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).
-
Add the immobilized galactose oxidase preparation to the substrate solution.
-
If catalase was not co-immobilized, consider adding it to the reaction mixture to decompose the hydrogen peroxide by-product, which can inhibit the enzyme.
-
Incubate the reaction mixture at room temperature with gentle stirring for a specified period (e.g., 5 days).
-
Monitor the formation of the L-sugar product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or a colorimetric assay (e.g., using DNS reagent for reducing sugars).
-
After the reaction, separate the immobilized enzyme from the product solution (by filtration, centrifugation, or magnetic separation).
-
The immobilized enzyme can be washed and reused for subsequent batches.
These protocols provide a foundation for the successful immobilization of galactose oxidase for the synthesis of L-sugars. Optimization of specific parameters for each application is recommended to achieve the best performance of the biocatalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. Galactose oxidase nanoaggregates: Preparation and characterization – Oriental Journal of Chemistry [orientjchem.org]
- 4. Galactose oxidase: applications of the covalently immobilized enzyme in a packed bed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Overcoming Biochemical Limitations of Galactose Oxidase through the Design of a Solid-Supported Self-Sufficient Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristic features and biotechnological applications of cross-linked enzyme aggregates (CLEAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorimetric quantification of galactose using a nanostructured multi-catalyst system entrapping galactose oxidase and magnetic nanoparticles as peroxidase mimetics - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Characterization and optimization of β-galactosidase immobilization process on a mixed-matrix membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Galactose Derivatives for Drug Delivery Systems: Application Notes and Protocols
A Note on L-Galactose in Drug Delivery:
Extensive research has been conducted on the use of galactose derivatives in drug delivery systems. However, the scientific literature is overwhelmingly focused on D-galactose , the naturally occurring enantiomer. The primary reason for this is its specific recognition and high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of mammalian hepatocytes. This interaction facilitates highly efficient, targeted delivery of drugs to the liver.
This compound and D-galactose are enantiomers, meaning they are non-superimposable mirror images of each other. This stereochemical difference is critical in biological recognition. The binding site of the ASGPR is stereospecific and selectively recognizes terminal D-galactose or N-acetyl-D-galactosamine residues. Consequently, this compound is not recognized by the ASGPR, making it an unsuitable ligand for liver-targeted drug delivery via this well-established pathway.
While some L-sugars have been investigated for various biological activities, there is a notable absence of studies, quantitative data, and established protocols for the application of this compound derivatives in targeted drug delivery systems.
Therefore, the following application notes and protocols are based on the extensive research and established methodologies for D-galactose derivatives , which serve as the foundational framework for galactose-mediated drug delivery. These principles and techniques could theoretically be adapted for this compound if a specific biological target for it were identified in the future.
Application Notes for D-Galactose-Targeted Drug Delivery
1. Introduction
D-galactose and its derivatives are powerful targeting moieties for the development of drug delivery systems aimed at hepatocytes. By conjugating D-galactose to drugs, nanoparticles, liposomes, or polymers, the therapeutic agent can be selectively delivered to the liver. This approach enhances the therapeutic efficacy of the drug at the target site while minimizing systemic toxicity and adverse off-target effects. The primary mechanism involves the specific binding of the galactose ligand to the asialoglycoprotein receptor (ASGPR) on hepatocytes, which triggers receptor-mediated endocytosis and internalization of the drug conjugate.
2. Key Applications
-
Hepatocellular Carcinoma (HCC) Therapy: Targeted delivery of chemotherapeutic agents (e.g., doxorubicin, paclitaxel) to HCC cells, which overexpress ASGPR.
-
Antiviral Therapy: Delivery of antiviral drugs for the treatment of liver diseases such as hepatitis B and C.
-
Gene Therapy: Targeted delivery of nucleic acids (siRNA, miRNA, DNA) to hepatocytes for the treatment of genetic liver disorders.
-
Treatment of Liver Fibrosis: Delivery of anti-fibrotic agents to activated hepatic stellate cells.
3. Common D-Galactose-Based Drug Delivery Systems
-
Galactosylated Prodrugs: Direct conjugation of D-galactose to a drug molecule.
-
Galactosylated Liposomes: Surface modification of liposomes with D-galactose-containing lipids.
-
Galactosylated Nanoparticles: Surface functionalization of polymeric nanoparticles (e.g., PLGA, chitosan) with D-galactose ligands.
-
Galactosylated Dendrimers: Attachment of D-galactose to the surface of dendrimers for multivalent targeting.
4. Data Presentation: Efficacy of D-Galactose-Targeted Systems
The following tables summarize quantitative data from representative studies, demonstrating the enhanced efficacy of D-galactose-targeted drug delivery systems compared to their non-targeted counterparts.
Table 1: In Vitro Cellular Uptake in ASGPR-Positive Cells (e.g., HepG2)
| Drug Delivery System | Drug/Cargo | Cellular Uptake Enhancement (Targeted vs. Non-Targeted) | Reference |
| Galactosylated Liposomes | Doxorubicin | ~4.5-fold increase in fluorescence intensity | |
| Galactosylated Nanoparticles | Doxorubicin | Significantly higher intracellular concentration | |
| Galactose-functionalized Dendrimers | Paclitaxel | Enhanced cytotoxicity in SiHa and HeLa cells | |
| Gal-PEG-PSI Coated Nanoparticles | Doxorubicin | Significantly inhibited proliferation of Huh-7 cells |
Table 2: In Vivo Tumor Targeting and Therapeutic Efficacy
| Drug Delivery System | Animal Model | Tumor Growth Inhibition (Targeted vs. Non-Targeted) | Key Finding | Reference |
| Galactosylated Liposomes | HCC Xenograft | Significantly higher antitumor effect | Successful uptake by HepG2 cells | |
| DOX@Gal-DC |
Application Notes: In Vivo Glycan Imaging Using Clickable Galactose Analogs
Application Notes and Protocols for D-Galactose Labeling in Metabolic Flux Analysis
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. While the topic of L-Galactose labeling was specified, a comprehensive review of scientific literature reveals no established significant metabolic pathway for this compound in mammalian cells. Consequently, this compound is not utilized as a tracer for metabolic flux studies in this context.
This document will instead focus on D-Galactose , the biologically active epimer of glucose that is readily metabolized by mammalian cells. D-Galactose plays a crucial role in energy metabolism and the biosynthesis of macromolecules. The following application notes and protocols detail the use of isotopically labeled D-Galactose to study metabolic flux, particularly through the canonical Leloir pathway.
Application Notes
Background
D-Galactose, a monosaccharide commonly found in dairy products, is a key nutrient for mammals. Its metabolism is intrinsically linked to glucose metabolism through the Leloir pathway, which converts D-Galactose into glucose-1-phosphate. This intermediate can then enter glycolysis for energy production or be converted to UDP-glucose for use in glycosylation reactions.[1][2][3] Studying the flux through this pathway is critical for understanding certain genetic disorders, such as galactosemia, where enzymes of the Leloir pathway are deficient.[4][5] Furthermore, as some cancer cells exhibit altered glucose metabolism, D-Galactose is being investigated as an alternative energy source, making the study of its metabolic fate in these cells particularly relevant for drug development.[6]
Principle of the Technique
The core of this technique involves replacing standard D-Galactose in a cell culture medium or administering it in vivo with an isotopically labeled version, most commonly containing Carbon-13 (¹³C) or Carbon-14 (¹⁴C). As the cells metabolize the labeled D-Galactose, the heavy isotopes are incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites over time using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to calculate the rate of D-Galactose consumption and its conversion to other molecules.[7][8][9] This provides a quantitative measure of the metabolic flux through specific pathways.
Applications
-
Inherited Metabolic Disorders: Quantifying the residual metabolic capacity in patients with galactosemia to understand disease pathophysiology.[10]
-
Liver Function Assessment: The liver is the primary site of D-Galactose metabolism, and the rate of galactose clearance can be a sensitive measure of hepatic function.[11]
-
Cancer Metabolism Research: Investigating the ability of cancer cells to utilize D-Galactose as an energy source, which can inform therapeutic strategies that target cellular metabolism.[6]
-
Drug Development: Assessing the impact of drug candidates on mitochondrial function and overall cellular metabolism by forcing cells to rely on galactose-driven oxidative phosphorylation.[12]
Quantitative Data Summary
The following tables summarize quantitative data from studies using labeled D-Galactose to assess metabolic flux.
Table 1: In Vivo D-Galactose Metabolism in Humans
| Subject Group | Parameter | Value | Isotope Tracer Used | Reference |
| Control Subjects | Endogenous Galactose Synthesis Rate | Not Reported | [1-¹³C]galactose | [10] |
| Galactosemic Patients | Endogenous Galactose Synthesis Rate | 0.53-1.05 mg/kg per hour | [1-¹³C]galactose | [10] |
| Control Subjects | % of [1-¹³C]galactose Oxidized to ¹³CO₂ (5h) | 21%-47% | [1-¹³C]galactose | [10] |
| Classic Galactosemic Patients | % of [1-¹³C]galactose Oxidized to ¹³CO₂ (5h) | 3%-6% | [1-¹³C]galactose | [10] |
Table 2: Hepatic D-Galactose Metabolism using PET/CT with a D-Galactose Analog
| Condition | Parameter | Value (mean ± SD) | Tracer Used | Reference |
| Without Galactose Infusion | Hepatic Systemic Clearance of Tracer | 0.274 ± 0.001 L blood/min/L liver tissue | 2-¹⁸F-fluoro-2-deoxy-D-galactose | [11] |
| With Galactose Infusion | Hepatic Systemic Clearance of Tracer | 0.019 ± 0.001 L blood/min/L liver tissue | 2-¹⁸F-fluoro-2-deoxy-D-galactose | [11] |
| PET Measurement | Maximum Removal Rate of Galactose (Vmax) | 1.41 ± 0.24 mmol/min/L liver tissue | 2-¹⁸F-fluoro-2-deoxy-D-galactose | [11] |
| Arterio-venous Difference | Maximum Removal Rate of Galactose (Vmax) | 1.76 ± 0.08 mmol/min/L liver tissue | Unlabeled Galactose | [11] |
Metabolic Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key metabolic pathway for D-Galactose and a typical experimental workflow for a metabolic flux study.
Caption: The Leloir Pathway for D-Galactose Metabolism.
Caption: Experimental workflow for a stable isotope tracing study.
Experimental Protocols
Protocol 1: ¹³C-D-Galactose Labeling in Cultured Mammalian Cells
This protocol provides a general framework for tracing the metabolism of D-Galactose in adherent mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, CHO cells)
-
Complete cell culture medium (e.g., DMEM)
-
Glucose-free and Galactose-free DMEM
-
[U-¹³C₆]-D-Galactose (or other desired labeled variant)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% Methanol (B129727) in water, chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of the experiment. Culture in complete medium overnight.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free, galactose-free DMEM with the desired concentration of [U-¹³C₆]-D-Galactose (e.g., 10 mM) and dFBS. Warm the medium to 37°C.
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells twice with warm PBS to remove any residual glucose.
-
Add the pre-warmed ¹³C-D-Galactose labeling medium to the cells.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂. The exact duration will depend on the expected rate of metabolism.
-
-
Quenching and Metabolite Extraction:
-
At each time point, remove the plate from the incubator and immediately aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove extracellular label.
-
Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench all enzymatic activity.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS method optimized for the separation and detection of sugar phosphates and organic acids.
-
Monitor the mass isotopologue distributions (MIDs) for key metabolites of the Leloir pathway and glycolysis (e.g., Galactose-1-Phosphate, Glucose-6-Phosphate, Lactate).
-
-
Data Analysis:
-
Process the raw MS data to determine the fractional labeling of each metabolite.
-
Correct the MIDs for the natural abundance of ¹³C.
-
Use the corrected labeling data to calculate metabolic flux rates, often with the aid of specialized software like INCA or Metran.
-
Protocol 2: In Vivo [1-¹³C]Galactose Breath Test (Adapted from Human Studies)
This protocol outlines the principle of a whole-body galactose oxidation study.
Materials:
-
[1-¹³C]D-Galactose
-
Sterile saline for injection
-
Breath collection bags or gas-tight vials
-
Isotope-ratio mass spectrometer (IRMS)
Procedure:
-
Baseline Breath Sample: Collect a baseline breath sample from the subject after an overnight fast to determine the background ¹³CO₂/¹²CO₂ ratio.
-
Tracer Administration: Administer a weight-based bolus of [1-¹³C]D-Galactose, typically intravenously, dissolved in sterile saline.
-
Breath Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of up to 5 hours.
-
Sample Analysis: Analyze the ¹³CO₂ enrichment in the collected breath samples using IRMS.
-
Data Analysis:
-
Calculate the rate of ¹³CO₂ excretion over time.
-
The amount of ¹³CO₂ produced is directly proportional to the rate of oxidation of the C1 carbon of galactose.
-
The cumulative percentage of the administered ¹³C dose recovered in breath is calculated to determine the overall extent of galactose oxidation.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Galactose - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Selection and analysis of galactose metabolic pathway variants of a mouse liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application of L-Galactose in the Production of 3,6-Anhydro-L-galactose: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Anhydro-L-galactose (L-AHG) is a bioactive monosaccharide derived from agarose (B213101), a major component of red macroalgae.[1][2] This unique sugar molecule has garnered significant interest in the pharmaceutical and cosmetic industries due to its promising physiological activities, including anti-inflammatory, skin whitening, and immunosuppressive effects.[1][3][4][5][6] While the direct conversion of L-galactose to L-AHG is a topic of interest in biosynthetic pathway studies, the predominant and industrially scalable method for L-AHG production involves the chemical and enzymatic hydrolysis of agarose.[3][7] This document provides a comprehensive overview of the application of this compound precursors within polysaccharides for the production of L-AHG, detailing experimental protocols, quantitative data, and relevant biological pathways.
It is important to clarify that commercially viable production of L-AHG does not typically start from free this compound. Instead, it is produced from agarose, a polysaccharide composed of repeating disaccharide units of D-galactose and 3,6-anhydro-L-galactose.[8] The enzymatic conversion of this compound 6-sulphate units within the porphyran (B1173511) polysaccharide to 3,6-anhydro-galactose units has been reported, suggesting a natural biosynthetic route.[9] However, for laboratory and industrial-scale production, the focus remains on the controlled breakdown of agarose.
Production of 3,6-Anhydro-L-galactose from Agarose
The production of L-AHG from agarose is a multi-step process that typically involves an initial chemical hydrolysis followed by enzymatic saccharification. This chemo-enzymatic approach allows for high yields and purity of the final product.[3]
Experimental Workflow
The overall process for producing L-AHG from agarose can be summarized in the following workflow:
Caption: Chemo-enzymatic production of 3,6-Anhydro-L-galactose from agarose.
Detailed Experimental Protocols
Protocol 1: Preparation of Agarooligosaccharides by Acid Hydrolysis
This protocol describes the initial breakdown of agarose into smaller oligosaccharide chains.
Materials:
-
Agarose
-
Weak acid (e.g., acetic acid, formic acid, oxalic acid)[3]
-
Reaction vessel with temperature and stirring control
-
Ethanol (B145695) (for precipitation)
-
Centrifuge
Procedure:
-
Prepare a suspension of agarose in a weak acid solution. A concentration of 0.5% to 60% (w/v) acid can be used.[3]
-
Heat the reaction mixture to a temperature between 40°C and 150°C with constant stirring (100-200 rpm).[3]
-
Maintain the reaction for 30 minutes to 6 hours.[3] The optimal time and temperature will depend on the desired degree of hydrolysis.
-
After the reaction, cool the mixture and precipitate the agarooligosaccharides by adding ethanol.
-
Collect the precipitated agarooligosaccharides by centrifugation and wash with ethanol to remove residual acid.
-
Dry the resulting agarooligosaccharide powder.
Protocol 2: Enzymatic Production of 3,6-Anhydro-L-galactose
This protocol details the two-step enzymatic conversion of agarooligosaccharides to L-AHG.
Materials:
-
Agarooligosaccharides (from Protocol 1)
-
Exo-type agarose-degrading enzyme (exo-agarase)
-
Neoagarobiose hydrolase
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)[3]
-
Incubator with shaking capabilities
Procedure:
-
Dissolve the dried agarooligosaccharides in the buffer solution to a final concentration of approximately 5% (w/v).[3]
-
Add the exo-agarase to the solution. The specific amount will depend on the enzyme's activity.
-
Incubate the mixture at a temperature between 20°C and 40°C with gentle shaking (e.g., 150 rpm) for a period of up to 3 days.[3] This step hydrolyzes the agarooligosaccharides into the disaccharide neoagarobiose.
-
Add the neoagarobiose hydrolase to the reaction mixture.
-
Continue the incubation under the same conditions to allow for the hydrolysis of neoagarobiose into D-galactose and 3,6-anhydro-L-galactose.[3]
-
The reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the completion of the hydrolysis.
Protocol 3: Purification of 3,6-Anhydro-L-galactose
This protocol outlines the purification of L-AHG from the reaction mixture.
Materials:
-
Reaction mixture containing L-AHG and D-galactose
-
Adsorption chromatography column (e.g., activated carbon)
-
Gel-permeation chromatography column (e.g., Sephadex G-10)[6]
-
Elution solvents (e.g., water, ethanol gradients)
-
Fraction collector
-
Lyophilizer
Procedure:
-
Centrifuge the final reaction mixture to remove any insoluble material.
-
Load the supernatant onto an adsorption chromatography column to separate the monosaccharides from other components.
-
Elute the sugars and collect the fractions.
-
Pool the fractions containing the monosaccharides and concentrate them.
-
Further purify the L-AHG from D-galactose using gel-permeation chromatography.[1]
-
Collect the fractions containing pure L-AHG.
-
Lyophilize the purified fractions to obtain L-AHG as a white powder.
Quantitative Data Summary
The yield of 3,6-anhydro-L-galactose can vary depending on the specific conditions and enzymes used. The following table summarizes representative quantitative data from the literature.
| Parameter | Value | Reference |
| Acid Hydrolysis | ||
| Agarose to Agarooligosaccharide Yield | 76 g from 100 g of agarose | [3] |
| Enzymatic Hydrolysis | ||
| Agarooligosaccharide to Neoagarobiose Yield | 37.55 g from 76 g of agarooligosaccharide | [3] |
| Agarooligosaccharide to L-AHG Yield | 15.21 g from 76 g of agarooligosaccharide | [3] |
| Purification | ||
| Final Purified L-AHG Yield | 3.98 g from 100 g of initial agarose | [3] |
| Final Purity of L-AHG | >95% | [1][2] |
Applications in Drug Development and Research
3,6-Anhydro-L-galactose has demonstrated several bioactivities that make it a promising candidate for drug development and a valuable tool for scientific research.
-
Anti-inflammatory Activity: L-AHG has been shown to have antioxidant properties and can inhibit the production of nitrite (B80452) (NO2), suggesting its potential as a therapeutic agent for inflammatory diseases.[1][3]
-
Immunosuppressive Effects: L-AHG can inhibit the proliferation of activated T and B lymphocytes by suppressing the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway and blocking the G1-S transition in the cell cycle.[4][5] This positions L-AHG as a potential next-generation immunosuppressant for autoimmune diseases and organ transplantation.[5][6]
-
Skin Health and Cosmetics: Due to its ability to inhibit melanin (B1238610) production, L-AHG is being explored for use in cosmetic compositions for skin whitening and treating skin pigmentation diseases.[1][3] It also exhibits moisturizing properties.[3]
JAK-STAT Signaling Pathway Inhibition by L-AHG
The immunosuppressive effects of L-AHG are partly attributed to its inhibition of the JAK-STAT signaling pathway, a critical pathway in immune cell activation and proliferation.
Caption: L-AHG inhibits the JAK-STAT signaling pathway, reducing immune cell proliferation.
Conclusion
The production of 3,6-anhydro-L-galactose, primarily from agarose, presents a scalable method to obtain this high-value bioactive compound. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers and drug development professionals to explore the synthesis and applications of L-AHG. Its potent anti-inflammatory and immunosuppressive properties, coupled with its potential in cosmetics, make L-AHG a molecule of significant interest for future therapeutic and commercial development. Further research into optimizing production yields and fully elucidating its mechanisms of action will continue to expand its potential applications.
References
- 1. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20170071841A1 - Method for preparing 3,6-anhydro-l-galactose, and use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Biological upgrading of 3,6-anhydro-L-galactose from agarose to a new platform chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Application of D-Galactose in a GALT-Deficient Framework for Galactosemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Specificity of D-Galactose in Galactosemia Models
Classic galactosemia is an inherited metabolic disorder resulting from a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This enzymatic block disrupts the Leloir pathway, the primary route for D-galactose metabolism. The consequence is a pathological accumulation of D-galactose and its downstream metabolites, D-galactose-1-phosphate (Gal-1-P) and galactitol, which are implicated in the severe multi-organ toxicity observed in this disease.
To investigate the pathophysiology of galactosemia and to evaluate novel therapeutic strategies, it is essential to utilize robust in vitro and in vivo models that accurately replicate the biochemical hallmarks of the disease. This is achieved through the administration of high concentrations of D-galactose to GALT-deficient cells or animal models.
It is critical to underscore that L-galactose , the stereoisomer of D-galactose, is not used in the study of galactosemia. The enzymes of the Leloir pathway, particularly galactokinase (GALK) and GALT, are stereospecific and exclusively metabolize the D-enantiomer of galactose. This compound cannot be phosphorylated by GALK and therefore does not enter the pathway to form the toxic metabolites that define the disease. Consequently, this compound is not a suitable agent for inducing or studying galactosemia.
These application notes provide a detailed overview of the established methodologies using D-galactose to model and study classic galactosemia.
Application Notes
Rationale for D-Galactose Utilization in Galactosemia Models
-
Disease Recapitulation: The exposure of GALT-deficient biological systems to D-galactose directly simulates the metabolic challenge faced by individuals with galactosemia.
-
Toxic Metabolite Generation: This approach effectively induces the accumulation of Gal-1-P and galactitol, enabling the investigation of their cytotoxic and pathological effects.
-
Pathophysiological Insights: D-galactose-based models are indispensable for elucidating the molecular mechanisms underlying the long-term complications of galactosemia, which include cognitive impairments, speech disorders, premature ovarian insufficiency, and cataracts.
-
Therapeutic Screening Platform: These models serve as a crucial platform for the preclinical evaluation of therapeutic candidates designed to mitigate galactose-induced toxicity.
Key Biochemical Endpoints
-
Galactose-1-Phosphate (Gal-1-P): Quantification of Gal-1-P in erythrocytes, tissues, or cells is the primary biomarker for assessing the biochemical severity of galactosemia and for monitoring dietary compliance and therapeutic efficacy.
-
Galactitol: Measurement of galactitol levels in plasma, urine, and tissues, particularly the lens, is a key indicator of flux through the alternative polyol pathway and is strongly associated with cataract formation.
-
UDP-galactose (UDP-Gal): Analysis of UDP-Gal levels can provide insights into the disruption of essential glycosylation pathways, a proposed contributor to the complex pathophysiology of galactosemia.
Quantitative Data from D-Galactose-Based Galactosemia Models
The following tables present a summary of quantitative data from representative studies employing D-galactose to induce a galactosemic state in various models.
Table 1: Biochemical Profile of GALT-Deficient Mice on a High D-Galactose Diet
| Analyte | GALT-deficient Mice (40% D-Galactose Diet) | Reference |
| Erythrocyte Gal-1-P (mg/dL) | ~43.6 | [1] |
| Plasma D-Galactose (mM) | ~9.1 | [1] |
| Liver Galactonate (µmol/g) | > 4 | [1] |
| Liver Galactitol (µmol/g) | Low levels detected | [1] |
Table 2: Plasma Metabolite Concentrations in Galactosemic Patients and Controls
| Analyte | Galactosemic Patients (Q188R Homozygous) on a Galactose-Restricted Diet | Non-Galactosemic Subjects (Lactose-Free Diet) | Non-Galactosemic Subjects (Unrestricted Diet) | Reference |
| Plasma D-Galactose (µmol/L) | 2.72 ± 0.70 | 0.52 ± 0.08 | 1.48 ± 0.32 | [2] |
| Plasma Galactitol (µmol/L) | 11.63 ± 0.46 | Not detectable | Not detectable | [2] |
Experimental Protocols
Protocol 1: Induction of Experimental Galactosemia in a GALT-Deficient Murine Model
Objective: To induce a robust and reproducible biochemical phenotype of classic galactosemia in a GALT-deficient mouse model for pathophysiological studies and preclinical drug testing.
Materials:
-
GALT-deficient mice (e.g., Galt knockout strain) and wild-type littermate controls.
-
Standard rodent chow (powdered).
-
D-galactose (reagent grade).
-
Metabolic cages for urine collection (optional).
-
Instrumentation for blood collection and tissue harvesting.
-
Analytical equipment for metabolite quantification (e.g., LC-MS/MS, GC/MS).
Procedure:
-
Animal Husbandry and Acclimation: House animals in a controlled environment and allow for a minimum of one week of acclimation.
-
Diet Formulation: Prepare the high-galactose diet by thoroughly mixing powdered standard rodent chow with D-galactose to achieve a final concentration of 40% (w/w). The control diet consists of unadulterated powdered chow.
-
Study Groups: Establish appropriate experimental groups, including GALT-deficient and wild-type mice on both control and high-galactose diets.
-
Dietary Intervention: Provide the formulated diets and water ad libitum for a predetermined study duration, which may range from weeks to months depending on the research question.
-
In-life Monitoring: Conduct regular monitoring of animal health, including body weight, food and water consumption, and any observable clinical signs.
-
Sample Procurement: At the study endpoint, collect blood via terminal cardiac puncture. Perform euthanasia and dissect tissues of interest (e.g., liver, brain, lens, gonads), snap-freezing them immediately in liquid nitrogen for subsequent analysis.
-
Biochemical Endpoint Analysis: Process and analyze collected biological samples for the quantification of D-galactose, Gal-1-P, and galactitol.
Protocol 2: In Vitro Modeling of Galactose-Induced Cytotoxicity in GALT-Deficient Human Fibroblasts
Objective: To investigate the cellular and molecular responses to D-galactose exposure in a GALT-deficient human cell line.
Materials:
-
Primary human fibroblasts derived from a patient with classic galactosemia (GALT-deficient).
-
Primary human fibroblasts from a healthy donor (control).
-
Cell culture medium (e.g., DMEM) formulated with and without glucose.
-
Fetal Bovine Serum (FBS).
-
Antibiotics (e.g., Penicillin-Streptomycin).
-
D-galactose (cell culture grade).
-
Standard cell culture plasticware.
-
Reagents and kits for cell viability assays (e.g., MTT, Calcein-AM).
-
Reagents for metabolite extraction and analysis.
Procedure:
-
Cell Propagation: Maintain fibroblast cultures in complete DMEM (containing glucose) supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Plating: Seed GALT-deficient and control fibroblasts into multi-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
Galactose Challenge: Aspirate the growth medium and replace it with experimental media:
-
Control medium: DMEM containing 5.5 mM glucose.
-
Galactose medium: Glucose-free DMEM supplemented with 5.5 mM D-galactose.
-
-
Time-Course Incubation: Incubate the cells in the experimental media for various time points (e.g., 24, 48, 72 hours).
-
Assessment of Cytotoxicity: Evaluate cell viability and proliferation at each time point using a suitable assay to quantify the toxic effects of D-galactose.
-
Metabolite Analysis: For biochemical studies, wash the cells with ice-cold phosphate-buffered saline (PBS), followed by extraction of intracellular metabolites using a suitable method (e.g., methanol-water extraction).
-
Endpoint Quantification: Analyze the cell extracts for intracellular concentrations of Gal-1-P and galactitol using a sensitive and specific analytical platform like LC-MS/MS.
Visualizations
Biochemical Pathways and Experimental Schematics
Caption: The Leloir pathway illustrating the metabolic block at GALT and the shunting of D-galactose to the toxic polyol pathway.
References
Application Notes & Protocols: L-Galactose as a Versatile Building Block for Rare Sugar Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rare sugars, monosaccharides that are scarce in nature, are of increasing interest in the pharmaceutical and biotechnology sectors due to their potential as antiviral and anticancer agents, as well as their role in the synthesis of complex bioactive molecules.[1][2] L-galactose, a rare sugar itself, serves as a valuable and versatile chiral building block for the synthesis of other rare sugars and their derivatives.[2][3] Its unique stereochemical configuration provides a strategic starting point for accessing a variety of L-series sugars, which are often challenging to synthesize through other routes. These L-sugars are key components in a range of biologically active compounds, including L-nucleoside analogues that have shown promise as therapeutic agents.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of various rare sugars and derivatives using this compound and its precursors as starting materials. Both enzymatic and chemical synthesis strategies are covered, offering researchers a selection of methodologies to suit their specific needs.
Data Presentation: Quantitative Summary of Synthesis Reactions
The following tables summarize quantitative data from key enzymatic and chemical synthesis reactions involving this compound and related sugars as precursors for the production of other rare sugars.
Table 1: Enzymatic Synthesis of Rare Sugars
| Starting Material | Target Rare Sugar | Enzyme(s) | Key Parameters | Yield | Reference |
| L-Sorbose | L-Tagatose | Immobilized D-tagatose 3-epimerase (DTEase) from Pseudomonas sp. ST-24 | C-3 epimerization | 28% | [1] |
| L-Tagatose | This compound | Recombinant L-rhamnose isomerase from Escherichia coli JM109 | Equilibrium with L-tagatose | ~30% | [1] |
| L-Tagatose | L-Talose | Immobilized L-rhamnose isomerase from Pseudomonas sp. strain LL172 | Equilibrium reaction | 12% | [1] |
| D-Sorbose | D-Gulose | Immobilized L-rhamnose isomerase from Pseudomonas sp. strain LL172 | Equilibrium reaction | 10% | [1] |
| D-Galactose | D-Talose | Cellobiose 2-epimerase from Rhodothermus marinus (RmCE) | pH 6.3, 70°C | 8.5% (23 g/L) | [4] |
| Galactitol | L-Tagatose | Galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides D | Oxidation | 78% | [1] |
| Galactitol | L-Tagatose | Klebsiella pneumoniae 40b | Oxidation | 70% | [1] |
Table 2: Chemical Synthesis of L-Sugar Derivatives
| Starting Material | Target Product | Key Reagents/Strategy | Overall Yield | Reference |
| D-Glucose | L-Glucose derivatives | Head-to-tail inversion (C1/C5 functional group switch) | 31% | [5] |
| D-Mannose | This compound derivatives | Head-to-tail inversion (C1/C5 functional group switch) | 15% | [5] |
| This compound | L-Galactal | Bromination and zinc-mediated elimination | 82% | [6] |
| L-Galactal | C2 azide (B81097) sugar | Diphenyl diselenide, trimethylsilyl (B98337) azide | 86% | [6] |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of this compound from L-Sorbose
This protocol describes a method for producing this compound from the more common sugar L-sorbose in a two-step enzymatic process.[1]
Step 1: Epimerization of L-Sorbose to L-Tagatose
-
Enzyme Immobilization: Immobilize D-tagatose 3-epimerase (DTEase) from Pseudomonas sp. ST-24 on a suitable support matrix according to standard immobilization protocols.
-
Reaction Setup: Prepare a solution of L-sorbose in a suitable buffer.
-
Enzymatic Reaction: Add the immobilized DTEase to the L-sorbose solution. Incubate the reaction mixture under optimal conditions for the enzyme (e.g., specific pH and temperature).
-
Monitoring: Monitor the progress of the reaction by techniques such as High-Performance Liquid Chromatography (HPLC) until equilibrium is reached.
-
Product Isolation: Separate the immobilized enzyme from the reaction mixture by filtration. The resulting solution contains L-tagatose.
Step 2: Isomerization of L-Tagatose to this compound
-
Enzyme: Use recombinant L-rhamnose isomerase from Escherichia coli JM109.
-
Reaction Setup: Add the L-rhamnose isomerase to the L-tagatose solution from Step 1.
-
Enzymatic Reaction: Incubate the mixture to allow the isomerization of L-tagatose to this compound to reach equilibrium.
-
Product Analysis: Analyze the final mixture to determine the concentration of this compound, which will be in equilibrium with L-tagatose.
Protocol 2: Chemical Synthesis of this compound Derivatives from D-Mannose via Head-to-Tail Inversion
This protocol outlines an efficient chemical synthesis route to prepare this compound derivatives from D-mannose by switching the functional groups at the C1 and C5 positions.[5]
-
Preparation of Silyl (B83357) Enol Ether: Convert the starting D-mannose derivative to its corresponding silyl enol ether at the C1 position.
-
Oxidation and Reduction at C1: Perform an oxidation followed by a reduction of the silyl enol ether to introduce the desired functional group at C1.
-
Functional Group Manipulation at C5: Modify the C6 hydroxyl group to a primary alcohol and subsequently oxidize it to a carboxylic acid.
-
Oxidative Decarboxylation: Mediate oxidative decarboxylation at C5 using lead(IV) tetraacetate. This key step inverts the stereochemistry at C5.
-
Final Product: The resulting product is the desired this compound derivative, which can be further modified as needed.
Protocol 3: Chemical Synthesis of an L-Galactosaminuronic Acid Building Block from this compound
This protocol details the synthesis of an orthogonally protected L-galactosaminuronic acid building block, a rare sugar found in bacterial cell surface glycans, starting from commercial this compound.[6]
-
Peracetylation: Acetylate all hydroxyl groups of this compound to produce the peracetylated compound.
-
Glycal Formation: Convert the peracetylated this compound to L-galactal through bromination at the anomeric position followed by a zinc-mediated elimination reaction.
-
Azidoselenation: Introduce an azide group at the C2 position of the L-galactal using diphenyl diselenide and trimethylsilyl azide.
-
Deprotection and Benzylidene Protection: Remove the acetyl groups and subsequently protect the 4- and 6-hydroxyl groups with a benzylidene group.
-
C6 Oxidation: Perform a TEMPO/BAIB-mediated oxidation of the C6 hydroxyl group to yield the corresponding L-galactosaminuronic acid derivative.
Visualizations
Applications in Drug Development
L-sugars, including those synthesized from this compound, are crucial for the development of novel therapeutics.[3] They are integral components of many bioactive molecules such as antibiotics, glycopeptides, and steroid glycosides.[5] A significant application lies in the synthesis of L-nucleoside analogues, which have demonstrated potent antiviral and anticancer activities.[1][2] The unnatural stereochemistry of L-nucleosides can lead to increased metabolic stability and reduced toxicity compared to their D-counterparts.
Furthermore, galactose and its derivatives are utilized in drug delivery systems.[7] For instance, galactosylated prodrugs have been developed to improve the therapeutic profile of nonsteroidal anti-inflammatory drugs (NSAIDs).[8] The galactose moiety can act as a targeting ligand for specific cell receptors, such as those on hepatocytes, enabling targeted drug delivery.[7] The synthesis of dual-conjugated chitosan (B1678972) derivatives with galactose and cholic acid has also been explored for developing carriers for anti-liver cancer drugs.[9]
The synthetic pathways and building blocks derived from this compound, as detailed in these notes, provide researchers with the tools to explore and expand the therapeutic potential of rare sugars.
References
- 1. Biosynthesis of rare hexoses using microorganisms and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. researchgate.net [researchgate.net]
- 4. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of L-glucose and this compound derivatives from D-sugars [html.rhhz.net]
- 6. cjnmcpu.com [cjnmcpu.com]
- 7. mdpi.com [mdpi.com]
- 8. Galactosylated Prodrugs: A Strategy to Improve the Profile of Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Incorporation of L-Galactose into Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-sugars, including L-galactose, are rare enantiomers of the more common D-sugars and have garnered significant interest in biomedical research and drug development. Their incorporation into oligosaccharides can lead to novel structures with unique biological activities. These this compound-containing oligosaccharides are often resistant to enzymatic degradation by common glycosidases, which typically recognize D-sugars, leading to increased bioavailability and potential as therapeutic agents. Applications range from their use as prebiotics to their role in modulating cell-cell recognition and signaling pathways.[1] This document provides detailed application notes and protocols for the enzymatic and chemical synthesis of this compound-containing oligosaccharides, along with methods for their characterization.
I. Enzymatic Synthesis of this compound-Containing Oligosaccharides
Enzymatic synthesis offers a highly specific and efficient method for the incorporation of this compound into oligosaccharides, primarily through the action of glycosyltransferases. These enzymes catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule with high regio- and stereoselectivity.
Application Note:
Enzymatic synthesis is the preferred method for producing this compound-containing oligosaccharides when high purity and specific linkages are required. The use of galactosyltransferases allows for the controlled addition of this compound to a variety of acceptor molecules, including other monosaccharides, disaccharides, or larger oligosaccharide chains. This method is particularly advantageous for producing bioactive molecules for drug development, where precise structural definition is critical.
Experimental Protocol: Enzymatic Synthesis using β-Galactosidase
This protocol details the synthesis of galacto-oligosaccharides (GOS) from lactose (B1674315), a process that can be adapted for the incorporation of this compound if an appropriate L-galactosyl-donor and a suitable enzyme are used. The following is a general protocol for GOS synthesis which illustrates the key steps.
Materials:
-
β-Galactosidase (e.g., from Aspergillus oryzae or Bacillus circulans)
-
Lactose (or a suitable this compound donor and acceptor)
-
Sodium phosphate (B84403) buffer (0.05 M, pH 7.5)
-
Heating block or water bath
-
Reaction vials
-
Thin-Layer Chromatography (TLC) system for analysis
Procedure:
-
Substrate Preparation: Prepare a solution of 30% (w/wt) lactose in 0.05 M sodium phosphate buffer (pH 7.5).[2]
-
Enzyme Addition: Add β-galactosidase to the lactose solution. The optimal enzyme concentration should be determined empirically but a starting point is 10 U/mL.[3]
-
Reaction Incubation: Incubate the reaction mixture at 55°C with shaking.[2]
-
Time-Course Sampling: Take samples at hourly intervals to monitor the progress of the reaction.
-
Enzyme Inactivation: Stop the reaction by heating the samples for 2 minutes at 100°C to inactivate the enzyme.[2]
-
Analysis: Dilute the samples and analyze the formation of oligosaccharides using Thin-Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate Concentration | 30% (w/wt) Lactose | [2] |
| Enzyme | β-Galactosidase | [2] |
| Buffer | 0.05 M Sodium Phosphate, pH 7.5 | [2] |
| Temperature | 55°C | [2] |
| Optimal Reaction Time | 6-7 hours | [2] |
| Maximum GOS Yield | ~35% (on dry basis) | [4] |
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of galacto-oligosaccharides.
II. Chemical Synthesis of this compound-Containing Oligosaccharides
Chemical synthesis provides a versatile approach to producing a wide range of this compound-containing oligosaccharides, including those with unnatural linkages or modifications that are not accessible through enzymatic methods.
Application Note:
Chemical synthesis is ideal for creating novel oligosaccharide structures and for producing them on a larger scale. This method involves a series of protection, glycosylation, and deprotection steps. While it can be more labor-intensive than enzymatic synthesis, it offers greater flexibility in terms of the final product structure. Careful planning of the protecting group strategy is crucial for a successful synthesis.
Experimental Protocol: Chemical Synthesis of a Galactose Disaccharide
This protocol outlines a general strategy for the synthesis of a galactose disaccharide, which can be adapted for this compound by starting with the L-enantiomer.
Materials:
-
Penta-O-acetyl-D-galactopyranose (or the L-isomer)
-
Acetic anhydride (B1165640)
-
Sodium acetate
-
Saturated sodium bicarbonate solution
-
p-Thiocresol
-
Boron trifluoride etherate (BF3·OEt2)
-
Lactose-derived acceptor with a free hydroxyl group
-
Molecular sieves (4 Å)
-
Potassium carbonate
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Preparation of Glycosyl Donor (Thioglycoside):
-
Glycosylation:
-
Dissolve the lactose-derived acceptor and the thioglycoside donor in an anhydrous solvent such as dichloromethane in the presence of activated 4 Å molecular sieves.
-
Promote the glycosylation reaction by adding a suitable promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH), at low temperature (e.g., -40°C).
-
Monitor the reaction by TLC until completion.
-
Quench the reaction and purify the resulting protected disaccharide by column chromatography.
-
-
Deprotection:
-
Deacetylation: Treat the protected disaccharide with potassium carbonate in methanol to remove the acetyl groups.[6]
-
Hydrogenolysis: If benzyl (B1604629) protecting groups are present on the acceptor, remove them by hydrogenolysis using Pd/C and hydrogen gas.[6]
-
Purify the final deprotected disaccharide.
-
Quantitative Data Summary (Illustrative Yields):
| Step | Product | Typical Yield | Reference |
| Acetylation | Penta-O-acetyl-galactopyranose | 98% | [5] |
| Glycosylation | Protected Disaccharide | 50-80% | [6] |
| Deacetylation | Partially Deprotected Disaccharide | >90% | [6] |
| Hydrogenolysis | Final Disaccharide | >90% | [6] |
Experimental Workflow: Chemical Synthesis
Caption: General workflow for the chemical synthesis of an this compound-containing oligosaccharide.
III. Biological Significance and Signaling
This compound-containing oligosaccharides can play significant roles in biological systems, often by interacting with specific carbohydrate-binding proteins called lectins. Galectins, a family of β-galactoside-binding lectins, are involved in a variety of cellular processes, including cell adhesion, migration, and signaling.[4] The interaction of galectins with galactose-containing glycans on the cell surface can trigger intracellular signaling cascades.
Application Note:
Understanding the interaction of this compound-containing oligosaccharides with galectins is crucial for developing drugs that can modulate these signaling pathways. These oligosaccharides can act as either agonists or antagonists of galectin signaling, depending on their structure. For example, they could be designed to inhibit the binding of galectins to their natural ligands on cancer cells, thereby affecting tumor growth and metastasis.
Galectin Signaling Pathway
Galectins can cross-link glycoproteins on the cell surface, leading to the formation of a galectin-glycoprotein lattice.[4] This lattice can modulate the activity of various cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins, thereby influencing downstream signaling pathways that control cell proliferation, survival, and migration.
Caption: Simplified diagram of a galectin-mediated signaling pathway and its potential inhibition by an this compound-containing oligosaccharide.
IV. Characterization of this compound-Containing Oligosaccharides
The structural characterization of synthesized oligosaccharides is essential to confirm their identity and purity. A combination of analytical techniques is typically employed.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a powerful technique for the separation and quantification of oligosaccharides.
-
Mass Spectrometry (MS): Provides information on the molecular weight and, with tandem MS (MS/MS), the sequence and branching of the oligosaccharide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the complete structure, including the stereochemistry of the glycosidic linkages.
-
Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring reaction progress and assessing the purity of the final product.
Conclusion
The incorporation of this compound into oligosaccharides presents a promising avenue for the development of novel therapeutics and research tools. The detailed protocols and application notes provided herein offer a foundation for researchers to synthesize and characterize these unique molecules. The ability to modulate biological pathways, such as galectin signaling, through the use of this compound-containing oligosaccharides highlights their potential impact in drug discovery and development.
References
- 1. Galectin-1 signaling in leukocytes requires expression of complex-type N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Fermentation Properties of Novel Galacto-Oligosaccharides by β-Galactosidases from Bifidobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Glycosylation, galectins and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enzymatic L-Galactose Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of L-Galactose. Our aim is to help you improve reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a common enzymatic pathway for this compound synthesis?
A1: While various strategies exist, a common approach involves a multi-enzyme cascade. A plausible pathway starts from a readily available substrate like galactitol or L-sorbose. For instance, L-sorbose can be converted to L-gulose by an epimerase, followed by an isomerase to yield this compound. Another potential route involves the oxidation of galactitol.
Q2: My this compound yield is consistently low. What are the primary factors to investigate?
A2: Low yields in enzymatic cascades can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Ensure pH, temperature, and buffer composition are optimal for all enzymes in the cascade.
-
Enzyme Instability or Inactivity: Verify the specific activity of your enzyme preparations. Enzymes can lose activity during storage or under reaction conditions.
-
Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of this compound and other byproducts can inhibit enzyme activity.[1][2][3]
-
Unfavorable Reaction Equilibria: Many isomerization and epimerization reactions are reversible and may not favor product formation.[4]
-
Byproduct Formation: Non-specific enzyme activity can lead to the formation of unwanted side products, consuming substrate and complicating purification.[5][6]
Q3: How can I minimize byproduct formation in my reaction?
A3: Minimizing byproducts requires a multi-faceted approach. Consider using enzymes with high substrate specificity.[7][8][9] Optimizing reaction conditions can also help favor the desired reaction pathway. Additionally, genetic engineering of the enzymes or the host organism expressing them can reduce the activity of competing pathways.[5][6]
Q4: What are the best practices for purifying this compound from the reaction mixture?
A4: Purification of this compound often involves chromatographic techniques. Size exclusion and adsorption chromatography are commonly employed to separate the target sugar from enzymes, unreacted substrate, and byproducts.[10][11][12] In some cases, specific microorganisms can be used to selectively consume contaminating sugars like D-galactose, simplifying the purification process.[13]
Troubleshooting Guides
Issue 1: Low Conversion Rate
| Possible Cause | Suggested Solution |
| Incorrect pH or Temperature | Determine the optimal pH and temperature for each enzyme individually and then find a suitable compromise for the cascade. The activity of many enzymes is highly dependent on these parameters.[14][15] |
| Enzyme Denaturation | Handle enzymes gently, avoiding vigorous shaking or repeated freeze-thaw cycles. Ensure proper storage conditions as recommended by the supplier. Consider using more thermostable enzymes if operating at higher temperatures.[16] |
| Insufficient Cofactors | Ensure the presence of necessary cofactors (e.g., NAD(P)H, metal ions like Mn²⁺ or Co²⁺) in appropriate concentrations.[17][18] Some isomerases are metal-dependent for their activity and stability. |
| Thermodynamic Equilibrium | To overcome unfavorable equilibria, consider strategies like in-situ product removal or using a cascade of reactions that pull the equilibrium towards the final product.[4][19] |
Issue 2: Rapid Loss of Enzyme Activity
| Possible Cause | Suggested Solution |
| Protease Contamination | If using cell lysates, add protease inhibitors to the reaction mixture. Purifying the enzymes can also remove contaminating proteases. |
| Reaction Conditions Too Harsh | Operate within the known stability range for the pH and temperature of your enzymes. Immobilizing the enzymes on a solid support can sometimes enhance their stability.[20] |
| Oxidative Damage | For oxygen-sensitive enzymes, perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Accumulation of Intermediates
| Possible Cause | Suggested Solution |
| Bottleneck in the Pathway | The activity of one enzyme in the cascade may be significantly lower than the others. Increase the concentration of the rate-limiting enzyme. |
| Inhibition of a Downstream Enzyme | The accumulating intermediate or another component in the reaction mixture may be inhibiting a subsequent enzyme. Diluting the reaction mixture or implementing a fed-batch strategy for the substrate can alleviate this. |
Data Presentation
Table 1: Optimal Conditions for Key Enzymes in Rare Sugar Synthesis
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Required Cofactors | Reference |
| L-arabinose isomerase | Lactobacillus plantarum | 7.5 | 60 | Mn²⁺, Co²⁺ | [17] |
| L-arabinose isomerase | Thermotoga maritima | 7.5 | 90 | - | [16] |
| L-arabinose isomerase | Klebsiella pneumoniae | 8.0 | 40 | Mn²⁺ | [18] |
| L-ribulose-3-epimerase | Mesorhizobium loti | 8.0 | 60 | - | [21] |
| L-xylulose reductase | Trichoderma reesei | - | - | NADPH | [22] |
Table 2: Kinetic Parameters of Selected L-arabinose Isomerases for D-Galactose
| Enzyme Source | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) | Reference |
| Lactobacillus plantarum NC8 | 69.7 | - | 0.027 | [17] |
| Thermotoga maritima | 60 | - | 0.14 | [16] |
| Bacillus amyloliquefaciens | 251.6 | - | 0.039 | [15] |
Experimental Protocols
Protocol 1: General Assay for L-arabinose Isomerase Activity
-
Reaction Mixture: Prepare a 1 mL reaction mixture containing 50 mM buffer (e.g., phosphate (B84403) buffer, pH 7.5), 1 mM MnCl₂, 100 mM D-galactose, and the enzyme solution.
-
Incubation: Incubate the mixture at the optimal temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 10 minutes.
-
Quantification: Centrifuge the sample to pellet any precipitate. Analyze the supernatant for the product (D-tagatose, an isomer of this compound) using High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate analysis column.[23]
Protocol 2: Purification of His-tagged Recombinant Enzyme
-
Cell Lysis: Resuspend the E. coli cell pellet expressing the His-tagged enzyme in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with a wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged enzyme with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Buffer Exchange: Exchange the buffer of the purified enzyme to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) using dialysis or a desalting column.
Visualizations
Caption: A hypothetical multi-enzyme cascade for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in enzymatic this compound synthesis.
References
- 1. Feedback inhibition of spinach this compound dehydrogenase by L-ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stem.org.uk [stem.org.uk]
- 4. A separation-integrated cascade reaction to overcome thermodynamic limitations in rare-sugar synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-arabinose pathway engineering for arabitol-free xylitol production in Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and Predicted Structure of a Novel Xylose Reductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological upgrading of 3,6-anhydro-L-galactose from agarose to a new platform chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN108884120B - Method for purifying 3, 6-anhydro-L-galactose - Google Patents [patents.google.com]
- 14. Expression and Characterization of L-Arabinose Isomerase and Its Enzymatic Recycling of the Expired Milk [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Characterization of a Thermostable l-Arabinose (d-Galactose) Isomerase from the Hyperthermophilic Eubacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of an l-arabinose isomerase from the Lactobacillus plantarum NC8 strain showing pronounced stability at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of l-Arabinose Isomerase from Klebsiella pneumoniae and Its Application in the Production of d-Tagatose from d-Galactose [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 21. tandfonline.com [tandfonline.com]
- 22. A novel L-xylulose reductase essential for L-arabinose catabolism in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Improving Catalytic Efficiency of L-Arabinose Isomerase from Lactobacillus plantarum CY6 towards D-Galactose by Molecular Modification [mdpi.com]
Technical Support Center: Chemical Synthesis of L-Galactose
Welcome to the technical support center for the chemical synthesis of L-Galactose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the laboratory. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chemical synthesis of this compound?
A1: The most significant challenge is controlling the stereochemistry at multiple chiral centers to convert the commonly available D-galactose into its enantiomer, this compound.[1] This requires a multi-step process involving the inversion of configuration at every asymmetric carbon atom.[1] A particularly difficult step in related glycosylation reactions is controlling the stereochemistry at the anomeric center (C1) to achieve a specific linkage (α or β), as this is heavily influenced by the protecting groups on other hydroxyls, especially at the C2 position.[2]
Q2: How do protecting groups influence the stereochemical outcome of glycosylation reactions involving galactose?
A2: Protecting groups are critical for directing stereoselectivity.[3]
-
Participating Groups: Acyl-type protecting groups (e.g., acetate, benzoate) at the C2 position can form a cyclic acyloxonium ion intermediate. This intermediate blocks one face of the sugar ring, forcing an incoming nucleophile (glycosyl acceptor) to attack from the opposite face, which typically results in a 1,2-trans-glycoside.[4]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl) at the C2 position do not form this intermediate. Their presence generally leads to a mixture of α and β anomers, as they do not shield one face of the molecule.[4]
-
Remote Participation: Acyl groups at the C4 position can also influence stereoselectivity through remote participation, which can help increase the yield of desired 1,2-cis glycosides (the α-anomer for galactose).[2]
Q3: What are common side reactions that lead to low yields in this compound synthesis?
A3: Low yields can result from several side reactions. During glycosylation steps, a highly reactive glycosyl donor might react with itself (self-condensation) or be hydrolyzed by trace amounts of moisture in the reaction.[5] Depending on the protecting groups and reaction conditions, elimination reactions can occur, leading to the formation of glycal byproducts.[6] Furthermore, the decomposition of the glycosyl donor or acceptor under harsh reaction conditions can also significantly reduce the overall yield.[7]
Q4: Why is purification of synthetic this compound often difficult?
A4: Purification is challenging due to the presence of a complex mixture of products and byproducts. This can include unreacted starting materials, incompletely deprotected intermediates, and stereoisomers (anomers) of the desired product.[4] These molecules often have very similar physical properties, making separation by standard chromatography difficult. As a result, some synthetic routes are specifically designed to avoid chromatographic purification altogether.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to proceed or stalls | Moisture Contamination: Glycosylation reactions are highly sensitive to water, which hydrolyzes the activated glycosyl donor.[4] | Ensure all glassware is oven-dried. Use anhydrous solvents, and store them over molecular sieves (4Å).[5] Perform reactions under an inert atmosphere (Argon or Nitrogen). |
| Impure Reagents/Solvents: Impurities can inhibit catalysts or cause side reactions.[9] | Use high-purity, freshly opened reagents and solvents. Purify solvents if necessary. | |
| Inactive Promoter/Catalyst: The promoter (e.g., silver triflate, TMSOTf) may have degraded due to improper storage or exposure to moisture. | Use a fresh batch of the promoter. Consider a more potent promoter system if the acceptor is sterically hindered.[4] | |
| Significant amount of byproduct formation | Donor/Acceptor Decomposition: Reaction conditions (e.g., high temperature, strong Lewis acids) may be too harsh. | Monitor the reaction closely by TLC or LC-MS. Consider running the reaction at a lower temperature for a longer duration.[4][5] |
| Glycal Formation: Elimination is competing with the desired glycosylation. | Optimize reaction conditions, such as the promoter and temperature, to favor glycosylation over elimination.[6] | |
| Orthoester Formation: With participating protecting groups, stable orthoester byproducts can form, preventing the desired glycosylation. | Adjust reaction conditions; sometimes a change in solvent or temperature can disfavor orthoester formation. |
Problem 2: Poor Stereoselectivity (Incorrect α/β Anomer Ratio)
| Symptom | Possible Cause | Suggested Solution |
| Formation of undesired β-anomer | Neighboring Group Participation: An acetyl or benzoyl group at the C2 position is directing the formation of the 1,2-trans product.[4] | To obtain the α-anomer (1,2-cis), replace the C2 participating group with a non-participating group, such as a benzyl (B1604629) ether.[4] |
| Formation of an α/β mixture | Use of Non-Participating Group: A C2 ether protecting group does not direct the stereochemistry, leading to a mixture. | Utilize a strategy that promotes α-selectivity, such as using a conformationally rigid protecting group (e.g., 4,6-O-benzylidene acetal) or leveraging remote participation from a C4 acyl group.[2] |
| Solvent Effects: The solvent can influence the stability of reactive intermediates, thereby affecting the stereochemical outcome. | Experiment with different solvents. Less polar, non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) often favor the formation of the α-anomer. |
Quantitative Data on L-Sugar Synthesis
The synthesis of L-sugars from their D-enantiomers is a complex process, and overall yields can vary significantly based on the chosen strategy. Below is a summary of data from various synthesis approaches.
| Starting Material | Target Molecule | Key Strategy | Number of Steps | Reported Yield |
| D-Galactose | This compound | Chemical inversion of stereocenters | 6 | Described as "efficient"; no chromatographic purification required.[8] |
| D-Glucose / D-Mannose | L-Glucose / this compound derivatives | Head-to-tail inversion (switching C1 and C5 functional groups) | Multi-step | High yields for intermediate steps (e.g., 80-85%).[10] Described as having high overall yields for large-scale preparation.[11] |
| D-Glucose | Orthogonally protected this compound | C1/C5 functional group switch via a C-glycoside intermediate | Multi-step | Described as "good yields".[12] |
| Galactose | Talose (epimer) | Enzymatic conversion (Cellobiose 2-epimerase) | 1 | 8.5% molar yield.[13] |
Experimental Protocols
Representative Protocol: Multi-Step Synthesis of this compound from D-Galactose
This protocol is a representative summary of a common chemical approach involving the inversion of stereocenters. Caution: This synthesis involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting.
Step 1: Protection of D-Galactose
-
Objective: Protect the C1, C2, C3, and C4 hydroxyl groups, leaving C6 free. A common method is to form a di-O-isopropylidene derivative.
-
Procedure:
-
Suspend D-galactose in anhydrous acetone.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) or a Lewis acid (e.g., ZnCl₂).[14]
-
Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.
-
Neutralize the acid, filter the solution, and concentrate under reduced pressure.
-
Purify the resulting 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose by crystallization or chromatography.[14]
-
Step 2: Oxidation of C6 Hydroxyl Group
-
Objective: Oxidize the primary alcohol at C6 to an aldehyde.
-
Procedure:
-
Dissolve the protected galactose derivative from Step 1 in an anhydrous solvent like DCM.
-
Add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or use Swern oxidation conditions.
-
Stir at room temperature and monitor by TLC.
-
Upon completion, work up the reaction by filtering through a pad of silica (B1680970) or celite and concentrating the filtrate.
-
Step 3: Inversion of C5 Stereocenter (e.g., via Wittig Reaction and Reduction)
-
Objective: Invert the stereochemistry at C5. This is a crucial and complex part of the synthesis.
-
Procedure:
-
Perform a Wittig reaction on the C6 aldehyde to form an alkene, extending the carbon chain.
-
Selectively reduce the double bond using conditions that allow for stereochemical control (e.g., catalytic hydrogenation with a specific catalyst). This step establishes the L-configuration at the new C5.
-
Step 4: Inversion of C4 Stereocenter (Epimerization)
-
Objective: Invert the hydroxyl group at C4.
-
Procedure:
-
Activate the C4 hydroxyl group by converting it to a good leaving group (e.g., a tosylate or mesylate).
-
Displace the leaving group with a nucleophile (e.g., acetate) in an Sₙ2 reaction, which proceeds with inversion of configuration.
-
Remove the newly introduced group (e.g., by hydrolysis) to reveal the inverted hydroxyl group.
-
Step 5: Global Deprotection
-
Objective: Remove all protecting groups to yield free this compound.
-
Procedure:
-
Treat the fully inverted, protected sugar with a strong acid in an aqueous solution (e.g., trifluoroacetic acid/water).[3]
-
Heat the reaction as necessary to cleave the isopropylidene groups.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, neutralize the solution and purify the final this compound product, often by crystallization or ion-exchange chromatography.[15]
-
Visualizations
Caption: General workflow for the chemical synthesis of this compound from D-Galactose.
Caption: Influence of C2 protecting groups on glycosylation stereoselectivity.
Caption: Troubleshooting flowchart for diagnosing the cause of low reaction yield.
References
- 1. How can you convert D-galactose into this compound? | Filo [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of L-glucose and this compound derivatives from D-sugars [html.rhhz.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and rapid purification of UDP-[6-3H]galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity L-Galactose Purification Protocols
Welcome to the technical support center for the purification of high-purity L-Galactose. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities can include other monosaccharides such as D-galactose, glucose, and arabinose, as well as process-related impurities like residual solvents, salts, and color bodies. Depending on the synthetic route, you may also encounter intermediates or by-products.
Q2: What is the expected purity of this compound after a single purification step?
A2: The achievable purity depends on the initial purity of the starting material and the chosen purification method. A single crystallization step can increase purity significantly, often to >99%. For higher purities, multiple recrystallizations or a combination of techniques like ion exchange and crystallization may be necessary.
Q3: How can I accurately determine the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is a common and reliable method for quantifying this compound and its common sugar impurities.[1][2][3] Other techniques include Gas Chromatography (GC) for volatile impurities and Karl Fischer titration for water content.
Q4: What are the ideal storage conditions for high-purity this compound?
A4: High-purity this compound should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - Solution is not supersaturated.- Presence of impurities inhibiting nucleation.- Cooling rate is too fast. | - Concentrate the solution by evaporating more solvent.- Add a seed crystal of this compound.- Purify the solution using ion exchange chromatography prior to crystallization.- Slow down the cooling process. |
| Formation of oil instead of crystals | - High concentration of impurities.- Solution is too concentrated.- Inappropriate solvent system. | - Perform a pre-purification step (e.g., activated carbon treatment or ion exchange).- Dilute the solution slightly.- Experiment with different solvent/anti-solvent systems (e.g., ethanol (B145695)/water, methanol/isopropanol). |
| Low yield of crystals | - Incomplete crystallization.- Crystals redissolving during washing. | - Allow more time for crystallization at a lower temperature.- Ensure the wash solvent is ice-cold and use it sparingly. |
| Discolored crystals | - Presence of colored impurities in the starting material. | - Treat the this compound solution with activated carbon before crystallization.- Utilize ion exchange chromatography for color removal. |
Ion Exchange Chromatography (IEC) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of this compound | - this compound is binding to the resin.- Incomplete elution. | - Ensure the pH of the mobile phase is appropriate to prevent any charge development on the sugar.- Increase the elution volume or adjust the eluent strength (if using a salt gradient for other separations). |
| Poor separation of impurities | - Inappropriate resin choice.- Incorrect mobile phase conditions.- Column overloading. | - Use a mixed-bed ion exchange resin for effective removal of ionic impurities.- Optimize the pH and flow rate of the mobile phase.- Reduce the amount of sample loaded onto the column. |
| Column clogging or high backpressure | - Particulate matter in the sample.- Microbial growth in the column. | - Filter the sample through a 0.45 µm filter before loading.- Store the column in an appropriate storage solution (e.g., 20% ethanol) to prevent microbial growth. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present in the starting material.
1. Dissolution:
- Dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 80°C) to form a saturated solution.
2. Decolorization (Optional):
- If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of this compound) and stir for 30 minutes at 80°C.
- Filter the hot solution through a celite bed to remove the activated carbon.
3. Crystallization:
- Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
- For further crystallization, place the solution in a refrigerator or cold room (4°C) for several hours or overnight.
4. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities.
5. Drying:
- Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Desalting and Decolorization of this compound Solution by Ion Exchange Chromatography
This protocol is designed to remove ionic impurities and color bodies from an this compound solution prior to crystallization.
1. Resin Preparation:
- Use a mixed-bed ion exchange resin containing a strong acid cation exchanger and a strong base anion exchanger.
- Prepare the resin according to the manufacturer's instructions, which typically involves washing with deionized water.
2. Column Packing:
- Pack a chromatography column with the prepared mixed-bed resin.
- Equilibrate the column by passing several column volumes of deionized water through it until the conductivity of the eluate is close to that of the input water.
3. Sample Loading:
- Prepare an aqueous solution of crude this compound (e.g., 20-30% w/v).
- Load the solution onto the column at a controlled flow rate.
4. Elution:
- Elute the this compound with deionized water. Since this compound is a neutral molecule, it will not bind to the ion exchange resin and will elute in the void volume.
- Collect the fractions containing the purified this compound. The presence of this compound can be monitored using a refractive index detector or by offline analysis (e.g., TLC or HPLC).
5. Post-IEC Processing:
- The collected this compound solution can be concentrated and subjected to crystallization (Protocol 1) to obtain a high-purity solid product.
Quantitative Data
Table 1: Typical Purity and Impurity Profile of Galactose
| Parameter | Specification (Pharmaceutical Grade) |
| Assay Purity | 98.0% - 99.9% |
| Moisture | 0.2% - 1.0% |
| Glucose | 0.05% - 0.5% |
| Lactose | Trace - 0.2% |
| Galactitol (Dulcitol) | 0.01% - 0.1% |
| Galactonic Acid | 0.01% - 0.3% |
| Other Hexoses | < 0.5% |
| Total Ash | < 0.1% |
Note: This data is for general galactose and serves as a typical reference. Actual values for this compound may vary.
Visualizations
References
- 1. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]
- 2. Determination of Lactose, Glucose and Galactose Contents in Fermented Milk by HPLC [spkx.net.cn]
- 3. Determination of galactose in human blood by high-performance liquid chromatography: comparison with an enzymatic method and application to the pharmacokinetic study of galactose in patients with liver dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Galactose Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of L-Galactose in aqueous solutions for experimental use. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare an aqueous solution of this compound?
To prepare an this compound solution, dissolve the crystalline solid in high-purity water (e.g., sterile water for injection). For concentrations up to 30% w/v, gentle heating up to 50°C can aid dissolution.[1] If using the solution for cell culture, it is crucial to sterilize it. The recommended method is filtration through a 0.22 μm filter.[2]
Q2: What are the recommended storage conditions for this compound solutions?
For long-term storage, it is recommended to store this compound stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month), preferably under a nitrogen atmosphere.[2] For short-term use, aqueous solutions can be stored refrigerated at 2–8°C.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.[2]
Q3: How stable is this compound in an aqueous solution at room temperature?
The estimated shelf-life of a sterile this compound solution in water at room temperature (25°C) is approximately four and a half months, with degradation not exceeding 4% during this period.[4][5] However, stability is dependent on concentration and the absence of contaminants.
Q4: Can I sterilize my this compound solution by autoclaving?
Autoclaving can be used for this compound solutions prepared in pure water or phosphate (B84403) buffers, with less than 5% degradation observed after autoclaving at 121°C for 30 minutes.[4] However, autoclaving is not recommended for this compound solutions containing pH buffers, especially acetate (B1210297) buffers, as this can lead to significant degradation (up to 21% loss) and a decrease in pH.[4][5]
Q5: Why has my this compound solution turned yellow?
A yellow discoloration is associated with the degradation of galactose, particularly upon autoclaving or prolonged storage at elevated temperatures (e.g., 65°C).[4][5] This color change can be due to the formation of degradation products such as 5-hydroxymethylfurfural (B1680220) (5-HMF).[5]
Q6: What factors can accelerate the degradation of this compound in my experiments?
Several factors can increase the rate of this compound degradation in aqueous solutions:
-
High Temperatures: Degradation increases with rising temperatures.[4]
-
Buffer Concentration and Type: Higher buffer concentrations can accelerate degradation. Acetate buffers, in particular, have been shown to cause more significant loss compared to phosphate buffers.[4][5]
-
High this compound Concentration: Degradation is more pronounced at higher concentrations of galactose.[4]
-
Non-sterile Conditions: Microbial contamination can lead to the consumption or degradation of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low biological activity in the experiment. | Degraded this compound: The solution may have been stored improperly or for too long. | Prepare a fresh solution of this compound from a crystalline solid. Verify the purity and concentration of the new stock solution.[6] |
| Incorrect Concentration: Errors in weighing or dilution. | Re-calculate and prepare the solution, ensuring pipettes are calibrated.[6] | |
| High background signal in an enzyme assay. | Substrate Instability: this compound may be degrading under the specific assay conditions (e.g., pH, temperature), leading to non-enzymatic product formation. | Run a control experiment with the assay buffer and this compound but without the enzyme to check for substrate stability.[6] |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Use fresh, sterile-filtered buffers and reagents.[6] | |
| Inconsistent or irreproducible results between experiments. | Variability in Solution Preparation: Inconsistencies in preparing the this compound solution. | Standardize the solution preparation protocol, including the source of water and the final concentration. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | Aliquot the stock solution into single-use volumes after preparation to avoid freeze-thaw cycles.[2] | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations. | Ensure pipettes are properly calibrated and that solutions are mixed thoroughly.[6] | |
| Visible precipitation or cloudiness in the solution upon thawing. | Concentration Exceeds Solubility at Lower Temperatures: The concentration of this compound may be too high to remain in solution when cold. | Gently warm the solution to redissolve the precipitate. Consider preparing a more dilute stock solution if the issue persists. |
Data Presentation
Table 1: Stability of Galactose Solutions in Water at Various Temperatures
| Concentration (w/v) | Temperature | Duration | Degradation (%) |
| 5% - 30% | 25°C | 6 weeks | < 4% |
| 5% - 30% | 45°C | 6 weeks | < 4% |
| 5% - 30% | 65°C | 6 weeks | < 4% |
Data adapted from studies on D-Galactose, which is expected to have similar stability to this compound under these conditions.[5]
Table 2: Effect of Autoclaving (121°C for 30 min) on Galactose Stability in Different Buffers
| Concentration (w/v) | Solvent/Buffer | Degradation (%) |
| 5% - 30% | Water | < 5% |
| 5% - 30% | Phosphate Buffer | < 5% |
| 30% | Acetate Buffer | Up to 21% |
Data adapted from studies on D-Galactose.[4][5]
Table 3: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Notes |
| -80°C | Up to 6 months | Water or DMSO | Recommended for long-term storage. Store under nitrogen.[2] |
| -20°C | Up to 1 month | Water or DMSO | Suitable for medium-term storage. Store under nitrogen.[2] |
| 2 - 8°C | Short-term | Water | For ready-to-use solutions.[3] |
| Room Temperature (25°C) | Up to 4.5 months | Sterile Water | For filtered, sterile solutions.[4][5] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Sterile this compound Stock Solution
-
Materials:
-
This compound powder (high purity)
-
Sterile, high-purity water (e.g., water for injection, WFI)
-
Sterile flasks or bottles
-
Sterile 0.22 μm syringe filter
-
Sterile syringes
-
Sterile conical tubes for aliquots
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of sterile water to achieve the target concentration (e.g., for a 20% w/v solution, add 20g of this compound to a final volume of 100 mL of water).
-
Mix gently until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 μm filter to the syringe.
-
Filter the solution into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C or -80°C for long-term storage).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Galactose Quantification
This method is used to determine the concentration and assess the degradation of galactose in aqueous solutions.
-
Principle: HPLC separates components of a mixture based on their affinity for the stationary and mobile phases. For galactose, a carbohydrate analysis column is typically used with a refractive index (RI) detector.
-
Methodology Summary:
-
Sample Preparation: Dilute the galactose-containing samples to a nominal concentration (e.g., 0.5% w/v) with the mobile phase. An internal standard, such as cellobiose, can be added for improved accuracy.[4]
-
Chromatographic System:
-
Column: A carbohydrate analysis column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water.
-
Flow Rate: A constant flow rate suitable for the column.
-
Detector: A refractive index (RI) detector.
-
-
Analysis:
-
Inject a known volume of the prepared sample onto the HPLC system.
-
Create a standard curve by running known concentrations of galactose.
-
Determine the galactose concentration in the samples by comparing their peak heights or areas to the standard curve.[4]
-
-
Visualizations
Caption: Workflow for preparing and storing stable this compound solutions.
Caption: A decision tree for troubleshooting common experimental issues.
Caption: Contextual pathway for D-Galactose metabolism in most organisms.
References
Common problems in L-Galactose metabolic pathway studies.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying the L-Galactose metabolic pathway, primarily focusing on the L-ascorbic acid (Vitamin C) biosynthesis route in plants (the Smirnoff-Wheeler pathway).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the this compound metabolic pathway and why is it significant?
A1: The this compound pathway, also known as the Smirnoff-Wheeler pathway, is the primary route for L-ascorbic acid (Vitamin C) biosynthesis in plants.[1] It starts from D-glucose-6-phosphate and proceeds through a series of enzymatic steps to produce L-ascorbic acid, a crucial antioxidant and enzyme cofactor involved in various physiological processes, including stress resistance and cell division.[2][3] Understanding this pathway is vital for developing strategies to enhance crop nutritional value and stress tolerance.
Q2: Which enzyme is considered the main regulatory point of the pathway?
A2: GDP-L-galactose phosphorylase (GGP), also known as VTC2, is widely recognized as the key regulatory enzyme and the first committed step in the L-ascorbic acid biosynthesis pathway.[1][4] Its activity is a major control point for the flux through the pathway.[5][6] Overexpression of the GGP gene has been shown to significantly increase ascorbate (B8700270) concentrations in various plants.[7]
Q3: Why are my L-ascorbic acid measurements inconsistent?
A3: L-ascorbic acid is highly unstable and susceptible to degradation. Inconsistency in measurements is a common problem often stemming from:
-
Oxidation: Ascorbate is readily oxidized, especially in the presence of oxygen, transition metal ions (like Cu²⁺ and Fe³⁺), and at alkaline pH.[8]
-
Sample Handling: Improper sample storage (e.g., at room temperature or exposed to light) and delays in extraction can lead to significant losses.[8]
-
Extraction Method: The choice of extraction solvent is critical. Acidic solutions, such as metaphosphoric acid, are used to stabilize ascorbate and prevent its oxidation during extraction.[8][9]
Q4: Can I use a spectrophotometric method to measure L-ascorbic acid in crude plant extracts?
A4: While spectrophotometric methods, like the 2,6-dichlorophenolindophenol (DCPIP) titration assay, are common, they can suffer from interference.[2][9] Other reducing compounds present in crude extracts can react with the assay reagents, leading to an overestimation of L-ascorbic acid content. For high accuracy and to distinguish between the reduced (ascorbic acid) and oxidized (dehydroascorbic acid) forms, High-Performance Liquid Chromatography (HPLC) is the recommended method.[8]
Section 2: Troubleshooting Guides
Troubleshooting Guide 1: Enzyme Assays
Problem: Low or No Activity for a Pathway Enzyme (e.g., this compound Dehydrogenase)
| Potential Cause | Troubleshooting Step | Explanation |
| Substrate Degradation | Prepare fresh substrate solutions before each experiment. Verify substrate integrity if possible. | Substrates like this compound can degrade over time, leading to lower reaction rates. |
| Improper Buffer pH | Verify the pH of your assay buffer. The optimal pH can be enzyme-specific. For example, this compound-1-phosphate phosphatase has a pH optimum around 7.0.[10] | Enzyme activity is highly dependent on pH. Deviations from the optimal pH can drastically reduce or eliminate activity. |
| Enzyme Instability | Keep enzyme preparations on ice at all times. Include stabilizing agents like glycerol (B35011) in the storage buffer. Perform a control reaction with a known active enzyme batch. | Enzymes can lose activity due to improper storage, handling, or repeated freeze-thaw cycles. |
| Missing Cofactors | Ensure all necessary cofactors are present at the correct concentration. For this compound dehydrogenase, NAD⁺ is the preferred cofactor. This compound-1-phosphate phosphatase requires Mg²⁺.[10] | Many enzymes require cofactors for their catalytic activity. Their absence will result in no reaction. |
| Presence of Inhibitors | Check for potential inhibitors in your sample extract. This can be tested by spiking a control reaction with your sample. Some studies have reported feedback inhibition by ascorbate on L-GalDH, though this may be a pH effect.[11] | Endogenous compounds in crude extracts can inhibit enzyme activity. |
Troubleshooting Guide 2: L-Ascorbic Acid Quantification via HPLC
Problem: Inconsistent Results, Peak Tailing, or Poor Resolution
| Potential Cause | Troubleshooting Step | Explanation |
| Sample Degradation | Extract samples in an acidic solvent (e.g., 5% meta-phosphoric acid) and keep them on ice and protected from light. Analyze samples as quickly as possible after extraction.[8] | L-ascorbic acid degrades rapidly. Immediate stabilization and analysis are crucial for accurate quantification. |
| Poor Peak Shape (Tailing) | Adjust the pH of the mobile phase. An acidic mobile phase (e.g., using formic or phosphoric acid) is typically used to ensure ascorbic acid is in its protonated form. | Peak tailing can occur due to interactions between the analyte and the stationary phase, which is often pH-dependent. |
| Column Contamination | Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need replacement. | Contaminants from previous samples can build up on the column, affecting performance. |
| Co-eluting Peaks | Optimize the mobile phase composition (e.g., the ratio of aqueous buffer to organic modifier) or switch to a column with different selectivity. | Other compounds in the extract may have similar retention times, interfering with the ascorbate peak. |
| Instrument Variability | Check for leaks in the HPLC system. Ensure the pump is delivering a consistent flow rate and the detector lamp is functioning correctly. | System issues like fluctuating pressure or detector noise can lead to inconsistent results. |
Section 3: Data Presentation
Table 1: Kinetic Parameters of Key this compound Pathway Enzymes
This table summarizes reported Michaelis-Menten constants (Km) for several key enzymes in the pathway, primarily from Arabidopsis thaliana and kiwifruit. Km values indicate the substrate concentration at which the enzyme operates at half its maximum velocity.
| Enzyme | Substrate | Organism | Reported Km (µM) | Reference(s) |
| This compound-1-Phosphate Phosphatase (GPP/VTC4) | This compound-1-Phosphate | Arabidopsis thaliana | 44 | [12] |
| This compound-1-Phosphate Phosphatase (GPP/VTC4) | This compound-1-Phosphate | Kiwifruit (Actinidia deliciosa) | 20 - 40 | [10] |
| This compound Dehydrogenase (L-GalDH) | This compound | Spinach | 150 | [3] |
Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition).
Section 4: Experimental Protocols & Visualizations
Diagram 1: The Smirnoff-Wheeler Pathway (L-Ascorbic Acid Biosynthesis)
Caption: The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.
Protocol 1: Quantification of L-Ascorbic Acid in Plant Tissue
This protocol outlines a standard method for extracting and measuring L-ascorbic acid using HPLC.
1. Materials:
-
Plant tissue (e.g., leaves, fruit)
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Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 5% (w/v) meta-phosphoric acid (ice-cold)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
HPLC system with a UV detector (set to 244 nm)
-
C18 HPLC column
-
Mobile Phase: 25 mM potassium phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid.
-
L-ascorbic acid standard
-
0.45 µm syringe filters
2. Extraction Procedure:
-
Weigh approximately 100-200 mg of fresh plant tissue.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a pre-weighed microcentrifuge tube on ice.
-
Add 1 mL of ice-cold 5% meta-phosphoric acid extraction buffer.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[13]
-
Carefully collect the supernatant and transfer it to a new, clean tube on ice.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Prepare a standard curve by dissolving L-ascorbic acid in the extraction buffer to create a series of known concentrations (e.g., 5 to 800 µM).[8]
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject 5-10 µL of the standards and the prepared plant extract samples.
-
Identify the L-ascorbic acid peak in the samples by comparing its retention time to that of the standard.
-
Quantify the amount of L-ascorbic acid in the samples by integrating the peak area and comparing it to the standard curve.
-
Express the final concentration as µmol per gram of fresh weight (µmol g⁻¹ FW).
Diagram 2: Troubleshooting Workflow for Low Enzyme Activity
Caption: A systematic workflow for troubleshooting low enzyme activity in assays.
Diagram 3: Causal Relationships in Ascorbate Quantification Errors
Caption: Common causes leading to inaccurate L-ascorbic acid quantification.
References
- 1. Molecular evolution of GDP-L-galactose phosphorylase, a key regulatory gene in plant ascorbate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 3. Frontiers | Genetic and biochemical strategies for regulation of L-ascorbic acid biosynthesis in plants through the this compound pathway [frontiersin.org]
- 4. Multi-regulated GDP-l-galactose phosphorylase calls the tune in ascorbate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of GDP-l-galactose phosphorylase in the control of ascorbate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Enhancing ascorbate in fruits and tubers through over-expression of the this compound pathway gene GDP-L-galactose phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. A highly specific this compound-1-phosphate phosphatase on the path to ascorbate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ascorbate biosynthesis pathway in plants is known, but there is a way to go with understanding control and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Optimizing conditions for L-galactose dehydrogenase activity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving L-galactose dehydrogenase (L-GDH).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound dehydrogenase activity?
A1: The optimal pH for this compound dehydrogenase from various plant sources is generally found to be around 7.0.[1][2][3][4] However, some studies have reported different optimal pH values, so it is recommended to perform a pH profile analysis for your specific enzyme and experimental conditions. It's important to note that high concentrations of ascorbic acid can lower the pH of the reaction buffer, which may affect enzyme activity.[1][2]
Q2: What is the preferred cofactor for this compound dehydrogenase?
A2: this compound dehydrogenase displays a strong preference for NAD+ as a cofactor over NADP+.[1][2][5]
Q3: What is the primary substrate for this compound dehydrogenase?
A3: The preferred substrate for this compound dehydrogenase is this compound.[1][3] The enzyme exhibits high affinity and selectivity for this compound.[1][3]
Q4: Are there any known inhibitors of this compound dehydrogenase?
A4: Yes, L-ascorbic acid (vitamin C) is a known feedback inhibitor of this compound dehydrogenase, acting as a competitive inhibitor with respect to this compound.[1][6][7][8][9] Additionally, compounds that react with sulfhydryl groups, such as N-ethylmaleimide (NEM) and p-chloromercuribenzoate, have been shown to inhibit enzyme activity, suggesting the importance of cysteine residues for catalysis.[6][9]
Q5: What is the typical temperature range for this compound dehydrogenase activity assays?
A5: this compound dehydrogenase activity assays are commonly performed at temperatures ranging from 25°C to 37°C.[6][10] The thermal stability of the enzyme may vary depending on the source and the presence of stabilizing agents like ammonium (B1175870) sulfate.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Incorrect pH of the reaction buffer. | Verify the pH of your buffer and perform a pH optimization experiment (e.g., using a range of buffers from pH 6.0 to 9.0). |
| Degradation of the enzyme. | Ensure proper storage of the enzyme at recommended temperatures (typically 2-10°C, do not freeze) and handle it on ice during experiment setup.[11] | |
| Absence or insufficient concentration of the cofactor NAD+. | Check the concentration and integrity of your NAD+ solution. Prepare fresh NAD+ solutions if necessary. | |
| Presence of inhibitors in the sample or reagents. | If your sample contains potential inhibitors like ascorbic acid, consider a sample preparation step to remove them (e.g., dialysis or gel filtration). | |
| Inconsistent or variable results | Pipetting errors or inaccurate reagent concentrations. | Calibrate your pipettes and double-check the calculations for all reagent concentrations. |
| Fluctuation in assay temperature. | Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the assay. | |
| Instability of the NADH signal. | Ensure that the increase in absorbance at 340 nm is linear over the measurement period. If not, adjust the enzyme concentration. | |
| High background absorbance | Contamination of reagents with NADH or other absorbing compounds. | Use high-purity reagents and water. Run a blank reaction without the enzyme to measure the background absorbance. |
| Non-enzymatic reduction of NAD+. | This is less common but can occur in the presence of certain reducing agents. Run a control reaction without the substrate (this compound) to check for non-specific NAD+ reduction. |
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound Dehydrogenase from Various Plant Sources
| Enzyme Source | Km for this compound (mM) | Reference |
| Spinach (Spinacia oleracea) | 0.116 - 0.128 | [3][6][7] |
| Camu-camu (Myrciaria dubia) | 0.21 | [1][3] |
| Arabidopsis thaliana | 0.08 - 0.43 | [1][3] |
| Kiwifruit (Actinidia deliciosa) | 0.08 - 0.43 | [1][3] |
| Apple (Malus domestica) | Not specified | [6][7] |
Table 2: Optimal Conditions for this compound Dehydrogenase Activity
| Parameter | Optimal Condition | Reference |
| pH | ~7.0 | [1][2][3][4] |
| Cofactor | NAD+ | [1][2][5] |
Experimental Protocols
Protocol 1: Standard Assay for this compound Dehydrogenase Activity
This protocol is for the continuous spectrophotometric measurement of L-GDH activity by monitoring the formation of NADH at 340 nm.
Materials:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM NAD+ solution
-
100 mM this compound solution
-
Purified or partially purified this compound dehydrogenase enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Set up the reaction mixture in a cuvette by adding the following reagents in order:
-
800 µL of 100 mM Tris-HCl buffer, pH 7.5
-
100 µL of 10 mM NAD+ solution
-
Sufficient volume of enzyme solution (the amount should be determined empirically to give a linear rate of absorbance change)
-
Deionized water to a final volume of 900 µL.
-
-
Mix gently by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the temperature to equilibrate (e.g., at 25°C or 37°C).
-
Initiate the reaction by adding 100 µL of 100 mM this compound solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
Protocol 2: Determining the Optimal pH for this compound Dehydrogenase Activity
Materials:
-
A series of buffers with different pH values (e.g., 100 mM MES for pH 6.0-6.5, 100 mM HEPES for pH 7.0-7.5, 100 mM Tris-HCl for pH 8.0-9.0)
-
Other reagents as listed in Protocol 1.
Procedure:
-
Prepare separate reaction mixtures, each containing a different pH buffer.
-
For each pH value, follow steps 1-6 of the Standard Assay Protocol.
-
Plot the enzyme activity as a function of pH.
-
The pH at which the highest activity is observed is the optimal pH for the enzyme under these conditions.
Visualizations
References
- 1. Structural Characterization of this compound Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural Characterization of this compound Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. scispace.com [scispace.com]
- 7. Feedback inhibition of spinach this compound dehydrogenase by L-ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nipro.co.jp [nipro.co.jp]
Technical Support Center: L-Galactose Analog Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low incorporation of L-Galactose analogs in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for this compound in mammalian cells?
In mammalian cells, this compound is primarily metabolized through a salvage pathway. Unlike D-galactose, which enters the Leloir pathway for conversion to glucose, this compound is utilized for the biosynthesis of L-ascorbic acid (Vitamin C) in many organisms, though this pathway is absent in humans. For metabolic labeling, this compound analogs are designed to enter the cellular machinery and be incorporated into glycans. However, the efficiency of this process can be low due to the specificity of the enzymes involved. The salvage pathway for galactose is known to be relatively intolerant of unnatural galactose analogs.[1][2]
Q2: Why is the incorporation of my this compound analog low?
Low incorporation of this compound analogs can be attributed to several factors:
-
Low enzyme affinity: The enzymes in the salvage pathway, such as galactokinase, may have low affinity for the modified this compound analog.[3][4]
-
Competition with natural sugars: The presence of high concentrations of natural sugars like glucose in the culture medium can outcompete the this compound analog for uptake and enzymatic processing.[5][6][7][8]
-
Cellular toxicity: High concentrations of the analog may be toxic to the cells, leading to reduced metabolic activity and decreased incorporation.[9][10]
-
Suboptimal experimental conditions: Factors such as incubation time, analog concentration, and cell density can significantly impact incorporation efficiency.
-
Inefficient downstream processing: Issues with the subsequent detection method, such as click chemistry, can lead to a weak signal, which may be misinterpreted as low incorporation.
Q3: Are there more effective alternatives to simple this compound analogs?
Yes, studies have shown that the galactose salvage pathway is remarkably intolerant of unnatural galactose and galactose-1-phosphate analogues. A more effective approach can be the use of modified uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal) analogs. These molecules bypass the initial enzymatic steps of the salvage pathway and can be directly used by galactosyltransferases for glycan synthesis, potentially leading to higher incorporation rates.[1][2][11]
Q4: How does glucose concentration in the media affect this compound analog incorporation?
High glucose concentrations in the culture media can significantly reduce the uptake and metabolism of galactose and its analogs.[5][6] Cells preferentially utilize glucose for energy, and its presence can lead to the downregulation of transporters and enzymes involved in galactose metabolism. To enhance the incorporation of this compound analogs, it is often recommended to use a low-glucose medium or to replace glucose with galactose.[8][12]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low incorporation of this compound analogs.
Problem: Weak or No Signal After Metabolic Labeling
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low this compound analog incorporation.
Step 1: Verify Experimental Protocol
| Question | Possible Cause | Recommendation |
| Is the analog concentration appropriate? | Concentration may be too low for detection or too high, causing toxicity. | Start with a concentration range recommended in the literature, if available. If not, perform a dose-response experiment. |
| Is the incubation time sufficient? | Insufficient time for uptake, metabolism, and incorporation. | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period. |
| Is the detection method (e.g., Click Chemistry) optimized? | Inefficient click reaction can lead to a weak signal. | Ensure all click chemistry reagents are fresh and used at the correct concentrations. Optimize reaction conditions such as temperature and time.[13][14][15][16][17] |
Step 2: Check Reagent Quality
| Question | Possible Cause | Recommendation |
| Is the this compound analog of high purity and stored correctly? | Degradation of the analog can lead to poor incorporation. | Store the analog according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light and moisture). |
| Are the click chemistry reagents fresh? | Copper (I) catalyst is prone to oxidation. Reducing agents like sodium ascorbate (B8700270) can degrade. | Prepare fresh solutions of copper sulfate (B86663) and sodium ascorbate for each experiment. |
Step 3: Optimize Labeling Conditions
| Parameter | Rationale | Recommended Action |
| Analog Concentration | To find the balance between sufficient labeling and minimal toxicity. | Perform a titration of the this compound analog (e.g., 10 µM, 25 µM, 50 µM, 100 µM). |
| Incubation Time | To allow for maximal incorporation without stressing the cells. | Test a range of incubation times (e.g., 24, 48, 72 hours).[10] |
| Cell Density | High cell density can lead to nutrient depletion and altered metabolism. | Seed cells at a density that avoids confluency during the labeling period. |
Step 4: Investigate Biological Factors
| Factor | Rationale | Recommended Action |
| Cell Viability and Toxicity | High concentrations of unnatural sugar analogs can be cytotoxic. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your labeling experiment to assess the toxicity of the analog at different concentrations.[9][10] |
| Competition with Glucose | High glucose levels inhibit the uptake and metabolism of galactose. | Culture cells in low-glucose (e.g., 1 g/L) or glucose-free medium, substituting with galactose, for a period before and during analog incubation.[5][6][8][12] |
| Expression of Metabolic Enzymes | Low expression of key enzymes in the salvage pathway (e.g., galactokinase) will limit incorporation. | If possible, use cell lines known to have active galactose metabolism. Consider overexpression of relevant enzymes if feasible. |
Step 5: Consider Alternative Analogs
If the above troubleshooting steps do not improve incorporation, consider using a different type of analog.
| Alternative | Rationale | Recommendation |
| UDP-L-Galactose Analogs | These bypass the initial, often inefficient, enzymatic steps of the salvage pathway. | Synthesize or obtain a clickable UDP-L-Galactose analog for direct use by galactosyltransferases.[1][2][11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with a Clickable this compound Analog
-
Cell Seeding: Seed mammalian cells in a multi-well plate at a density that will prevent them from becoming over-confluent during the experiment. Allow cells to adhere overnight.
-
Media Exchange (Optional but Recommended): The following day, aspirate the standard growth medium and wash the cells once with sterile PBS. Replace with a low-glucose (1 g/L) or glucose-free medium containing galactose (e.g., 10 mM) for 4-6 hours to precondition the cells.
-
Metabolic Labeling: Prepare a stock solution of the per-acetylated, clickable this compound analog (e.g., Ac4L-GalNAz) in sterile DMSO. Dilute the stock solution into the pre-warmed, low-glucose or galactose-containing medium to the desired final concentration (start with a range of 10-50 µM).
-
Incubation: Add the analog-containing medium to the cells and incubate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Proceed to Click Chemistry: The cell lysate containing the metabolically labeled proteins is now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
-
Prepare Click Chemistry Reagents:
-
Biotin-Alkyne or Fluorophore-Alkyne: 10 mM stock in DMSO.
-
Copper (II) Sulfate (CuSO4): 50 mM stock in water.
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: 50 mM stock in water (prepare fresh).
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand (optional but recommended): 50 mM stock in water.
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (20-50 µg of protein)
-
Biotin-Alkyne or Fluorophore-Alkyne (to a final concentration of 100 µM)
-
TCEP or Sodium Ascorbate (to a final concentration of 1 mM)
-
THPTA (to a final concentration of 100 µM)
-
Copper (II) Sulfate (to a final concentration of 1 mM)
-
Adjust the final volume with PBS or lysis buffer.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 37°C, protected from light if using a fluorescent probe.
-
Sample Preparation for Analysis:
-
For Western Blot: Add SDS-PAGE sample buffer to the reaction mixture, boil for 5 minutes, and proceed with gel electrophoresis. After transfer to a membrane, detect the biotinylated proteins using streptavidin-HRP.
-
For Fluorescence Gel Scanning: Run the samples on an SDS-PAGE gel and visualize the fluorescently labeled proteins using an appropriate gel scanner.
-
Data Presentation
Table 1: Troubleshooting Summary for Low this compound Analog Incorporation
| Potential Issue | Key Indicator | Recommended Solution |
| Suboptimal Analog Concentration | No signal at low concentrations, cell death at high concentrations. | Perform a dose-response curve (1-100 µM). |
| Insufficient Incubation Time | Weak signal that increases with longer incubation. | Conduct a time-course experiment (12-72 hours). |
| Glucose Competition | Significantly lower signal in high-glucose vs. low-glucose media. | Use low-glucose or galactose-containing media. |
| Analog Toxicity | Decreased cell viability with increasing analog concentration. | Determine the maximum non-toxic concentration. |
| Inefficient Salvage Pathway | Consistently low signal despite optimization. | Use a UDP-L-Galactose analog. |
| Poor Click Reaction Efficiency | Weak signal even with positive controls. | Use fresh reagents and optimize reaction conditions. |
Signaling Pathway and Metabolic Workflow Diagrams
Caption: Putative salvage pathway for this compound analogs in mammalian cells.
This guide provides a comprehensive starting point for troubleshooting low incorporation of this compound analogs. Successful metabolic labeling often requires empirical optimization for each specific cell type and analog.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Clickable Galactose Analogues for Imaging Glycans in Developing Zebrafish [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular and biochemical characterization of human galactokinase and its small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Influence of glucose on the conversion of galactose into galactitol in the young adult] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An integrated model of glucose and galactose metabolism regulated by the GAL genetic switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of inhibitory effect of galactose analogs on the binding and cytotoxicity of an anti-globotriaosylceramide monoclonal antibody coupled or not coupled to pokeweed antiviral protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galactose Toxicity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing L-Arabinose Isomerase for D-Galactose Conversion
Welcome to the technical support center for L-arabinose isomerase (L-AI). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the low catalytic efficiency of L-AI with its non-native substrate, D-galactose (B84031), for the production of D-tagatose (B3328093).
Frequently Asked Questions (FAQs)
Q1: Why is the catalytic efficiency of wild-type L-arabinose isomerase generally low with D-galactose?
A1: L-arabinose isomerase naturally catalyzes the isomerization of L-arabinose to L-ribulose. D-galactose, while structurally similar, is not the enzyme's preferred substrate. The active site of most wild-type L-AIs is optimized for the binding and conversion of L-arabinose, resulting in a lower binding affinity and slower conversion rate for D-galactose.[1][2] This is reflected in a higher Michaelis constant (Km) and lower turnover number (kcat) for D-galactose compared to L-arabinose.[3][4]
Q2: What is the primary application of using L-arabinose isomerase with D-galactose?
A2: The primary application is the enzymatic production of D-tagatose, a rare sugar with properties that make it a desirable low-calorie sweetener.[1][5] D-tagatose has about 92% of the sweetness of sucrose (B13894) but only 38% of the calories. It also has prebiotic properties and a low glycemic index.
Q3: What are the key factors that influence the catalytic efficiency of L-AI with D-galactose?
A3: Several factors significantly impact the efficiency of the isomerization of D-galactose to D-tagatose by L-AI. These include:
-
Enzyme Source and Structure: L-AIs from different microbial sources exhibit varying degrees of specificity for D-galactose.[3]
-
Reaction Temperature: Temperature affects both the enzyme's activity and stability. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation.[6][7][8]
-
pH: The pH of the reaction medium influences the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis.[1][3][4]
-
Metal Ions: Many L-AIs are metalloenzymes that require divalent cations, most commonly manganese (Mn²⁺), for optimal activity.[1][9][10][11] Cobalt (Co²⁺) can also enhance the activity of some L-AIs.[9][10]
Q4: How can the catalytic efficiency of L-AI for D-galactose be improved?
A4: There are several strategies to enhance the catalytic efficiency:
-
Site-Directed Mutagenesis: Modifying the amino acid sequence of the enzyme's active site can improve its affinity and catalytic activity towards D-galactose.[5][12][13][14] Mutations can even shift the substrate preference from L-arabinose to D-galactose.[5]
-
Immobilization: Immobilizing the enzyme or whole cells expressing the enzyme can improve its stability, reusability, and tolerance to higher temperatures and substrate concentrations.[6][8][15][16][17]
-
Reaction Condition Optimization: Fine-tuning the pH, temperature, and metal ion concentration can significantly boost the conversion rate.[1][8]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low D-tagatose yield | 1. Suboptimal reaction conditions (pH, temperature).2. Insufficient or incorrect metal ion cofactor.3. Low intrinsic activity of the wild-type enzyme with D-galactose.4. Enzyme inhibition. | 1. Optimize pH and temperature for your specific L-AI. Most L-AIs function optimally at a pH between 6.0 and 8.0 and temperatures between 50°C and 65°C.[1][3][8]2. Ensure the presence of the required divalent metal ions, typically Mn²⁺, at an optimal concentration (usually 1-5 mM).[1][8][10]3. Consider using a rationally designed mutant L-AI with enhanced specificity for D-galactose.[2][5][13]4. Check for potential inhibitors in your substrate solution. Purify the D-galactose if necessary. |
| Enzyme instability and short half-life | 1. High reaction temperature leading to denaturation.2. Suboptimal pH causing irreversible conformational changes.3. Proteolytic degradation. | 1. Determine the optimal temperature that balances activity and stability. Consider using L-AI from a thermophilic organism for higher temperature reactions.[18][19]2. Immobilize the enzyme or use whole-cell catalysts to enhance thermal and operational stability.[6][8][15][16][17]3. Operate the reaction within the enzyme's stable pH range.[3][4]4. Add protease inhibitors if degradation is suspected, especially when using crude cell lysates. |
| Low substrate specificity (significant L-arabinose conversion if present) | 1. The wild-type enzyme naturally has a higher affinity for L-arabinose. | 1. If the substrate mixture contains both L-arabinose and D-galactose, consider purifying the D-galactose.2. Utilize a mutant L-AI specifically engineered to have a higher preference for D-galactose over L-arabinose.[2][5] |
| Difficulty in enzyme recovery and reuse | 1. The enzyme is in a soluble form, making separation from the reaction mixture difficult and costly. | 1. Employ enzyme immobilization techniques such as entrapment in sodium alginate or covalent attachment to a solid support.[6][15]2. Use whole-cell biocatalysts, which can be easily separated by centrifugation.[8][16] |
Data Presentation
Table 1: Kinetic Parameters of Wild-Type and Mutant L-Arabinose Isomerases with D-Galactose and L-Arabinose
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (mM-1min-1) | Reference |
| Bifidobacterium adolescentis (BAAI) | D-Galactose | 22.4 | 489 | 9.3 | [3][4] |
| L-Arabinose | 40.2 | 275.1 | 8.6 | [3][4] | |
| Lactobacillus plantarum CY6 (WT) | D-Galactose | - | 2.37 (specific activity) | - | [5] |
| Lactobacillus plantarum CY6 (F118M/F279I mutant) | D-Galactose | - | 7.35 (specific activity) | - | [5] |
| Klebsiella pneumoniae | D-Galactose | - | 1.8 (specific activity) | - | [1] |
| Thermotoga maritima | D-Galactose | 60 | 8.9 | 8.5 | [18] |
| L-Arabinose | 31 | 41.3 | 74.8 | [18] | |
| Bacillus amyloliquefaciens | D-Galactose | 251.6 | - | 2.34 | [20] |
| L-Arabinose | 92.8 | - | 46.85 | [20] |
Table 2: Influence of Reaction Conditions on D-Tagatose Production
| L-AI Source | Optimal pH | Optimal Temperature (°C) | Required Metal Ion (Optimal Concentration) | D-Tagatose Yield/Conversion | Reference |
| Klebsiella pneumoniae | 8.0 | 50 (whole cells) | Mn²⁺ (1 mM) | 33.5 g/L (33.5% molar yield) | [1] |
| Bifidobacterium adolescentis | 6.5 | 55 | None required | 56.7% conversion | [3][4] |
| Lactobacillus plantarum CY6 (F118M/F279I mutant, immobilized whole cells) | 6.5 | 60 | Mn²⁺ (5 mM) | 129.43 g/L | [6][8] |
| Lactobacillus brevis | 7.0 | 65 | Mn²⁺ or Co²⁺ (1 mM) | 43% conversion | [21] |
| Thermotoga maritima | 7.5 | 80 | Mn²⁺ and/or Co²⁺ | 56% conversion | [18][19] |
Experimental Protocols
1. L-Arabinose Isomerase Activity Assay
This protocol is a general guideline for determining the activity of L-AI in converting D-galactose to D-tagatose.
-
Materials:
-
Purified L-arabinose isomerase or whole cells expressing L-AI
-
D-galactose solution (e.g., 1 M)
-
Buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH adjusted to the enzyme's optimum)
-
Metal ion solution (e.g., 100 mM MnSO₄)
-
Stop solution (e.g., boiling water bath)
-
HPLC system with a suitable column (e.g., Hi-Plex Ca) and a refractive index detector (RID) for product quantification.
-
-
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
Buffer solution
-
D-galactose solution to a final concentration (e.g., 100 g/L)
-
Metal ion solution to the optimal final concentration (e.g., 1 mM Mn²⁺)
-
Purified enzyme or whole cells
-
-
Incubate the reaction mixture at the enzyme's optimal temperature for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by placing the tube in a boiling water bath for 10 minutes.
-
Centrifuge the sample to pellet any precipitate or cells.
-
Analyze the supernatant for D-tagatose concentration using HPLC.
-
One unit of enzyme activity is typically defined as the amount of enzyme required to produce 1 µmol of D-tagatose per minute under the specified conditions.
-
2. Site-Directed Mutagenesis of L-Arabinose Isomerase
This protocol provides a general workflow for creating specific mutations in the L-AI gene to improve its catalytic efficiency with D-galactose.
-
Materials:
-
Plasmid DNA containing the wild-type L-AI gene
-
Custom-designed primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar (B569324) plates with appropriate antibiotic for selection
-
-
Procedure:
-
Design primers with the desired mutation flanked by complementary sequences to the target DNA.
-
Perform PCR using the plasmid DNA as a template, the mutagenic primers, and high-fidelity DNA polymerase to amplify the entire plasmid containing the mutation.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed colonies on LB agar plates containing the appropriate antibiotic.
-
Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
-
Express the mutant protein and characterize its activity with D-galactose.
-
Visualizations
Caption: Factors influencing the isomerization of D-galactose by L-arabinose isomerase.
Caption: A logical workflow for troubleshooting low D-tagatose yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]
- 4. Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective D-Tagatose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improving Catalytic Efficiency of L-Arabinose Isomerase from Lactobacillus plantarum CY6 towards D-Galactose by Molecular Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Two l‑Arabinose Isomerases for Multienzymatic Conversion of Lactose in Skim Milk Permeate at Neutral and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved substrate specificity for D-galactose of L-arabinose isomerase for industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Increase in D-tagatose production rate by site-directed mutagenesis of L-arabinose isomerase from Geobacillus thermodenitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stabilization of immobilized l-arabinose isomerase for the production of d-tagatose from d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective D-Tagatose Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dspace.unitus.it [dspace.unitus.it]
- 18. Characterization of a thermostable L-arabinose (D-galactose) isomerase from the hyperthermophilic eubacterium Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of a Thermostable l-Arabinose (d-Galactose) Isomerase from the Hyperthermophilic Eubacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Towards efficient enzymatic conversion of D-galactose to D-tagatose: purification and characterization of L-arabinose isomerase from Lactobacillus brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enzyme Thermostability for L-Galactose Conversion
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing the thermostability of enzymes critical to L-Galactose conversion processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes used for this compound conversion and what are their typical limitations?
The most prominent enzyme used in the bioconversion of D-galactose to D-tagatose (a precursor that can be related to L-sugars) is L-arabinose isomerase (L-AI) .[1] This enzyme naturally isomerizes L-arabinose to L-ribulose but also exhibits activity on D-galactose.[2][3] Another relevant enzyme is galactose oxidase , which can be used to convert galactitol to this compound.[4] The primary limitation for many of these enzymes, especially those from mesophilic organisms, is their low thermostability at the elevated temperatures required for industrial applications (typically >50°C).[5] This instability leads to rapid loss of activity, reducing process efficiency and yield.
Q2: What are the main strategies for improving the thermostability of these enzymes?
There are three main strategies to enhance enzyme thermostability:
-
Rational Design (Site-Directed Mutagenesis): This approach involves making specific, targeted changes to the enzyme's amino acid sequence based on its three-dimensional structure.[6] Techniques like introducing new disulfide bonds, packing the hydrophobic core, or enhancing electrostatic interactions (e.g., salt bridges) can significantly increase stability.[7][8] Molecular dynamics simulations are often used to identify flexible regions in the protein that can be targeted for mutation.[1]
-
Directed Evolution: This method mimics natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening these libraries for mutants with improved thermostability.[9][10] This technique is powerful because it does not require prior knowledge of the enzyme's structure or mechanism.[11][12]
Q3: How do I choose between rational design and directed evolution for my experiment?
The choice depends on the information and resources available.
-
Choose Rational Design if: You have a high-resolution 3D structure of the target enzyme, a good understanding of its structure-function relationships, and computational tools to predict the effects of mutations.[6] It is generally less labor-intensive in terms of screening than directed evolution.
-
Choose Directed Evolution if: You lack detailed structural information about the enzyme.[16] This method explores a vast sequence space and can uncover stabilizing mutations that would not be predicted rationally.[11] However, it requires a high-throughput screening method to identify the desired variants from thousands or millions of clones.[10]
-
Hybrid Approach: Often, a combination of both methods yields the best results. Insights gained from directed evolution can inform subsequent rational design efforts.
Troubleshooting Guide
Problem 1: My purified enzyme shows very low or no catalytic activity, even under previously reported optimal conditions.
-
Possible Cause 1: Metal Cofactor Absence or Incorrect Concentration.
-
Solution: Many L-arabinose isomerases are metal-dependent enzymes, requiring divalent cations like Mn²⁺ or Co²⁺ for full activity and stability.[2][3] Ensure the correct metal cofactor is present in your assay buffer at the optimal concentration (typically 1-5 mM).[17] Prepare buffers fresh and use high-purity salts.
-
-
Possible Cause 2: Improper Protein Folding or Inactivation.
-
Solution: If the enzyme was expressed in a heterologous host like E. coli, it might have formed inactive inclusion bodies. Review your protein expression and purification protocol. Consider lowering the induction temperature, using a different expression strain, or co-expressing chaperones. For purified enzymes, confirm storage conditions; repeated freeze-thaw cycles can denature the protein.[18]
-
-
Possible Cause 3: Substrate Integrity.
-
Solution: Verify the purity and concentration of your this compound or related substrate.[18] Use a known active enzyme as a positive control to confirm that your substrate and assay setup are correct.
-
Problem 2: The enzyme is active initially but loses its stability rapidly during the high-temperature conversion reaction.
-
Possible Cause 1: Exceeding the Enzyme's Thermal Limit.
-
Solution: The operational temperature may be too high for the wild-type enzyme. This is the core problem that thermostability enhancement aims to solve. As a first step, perform a temperature profile to find the true optimal temperature vs. stability trade-off for your specific enzyme.[17] Even a few degrees can dramatically affect the enzyme's half-life.
-
-
Possible Cause 2: Buffer Composition.
-
Solution: The pH of the buffer can shift at elevated temperatures. Measure the pH of your buffer at the reaction temperature and adjust as needed. Additionally, certain buffer components can become reactive or unstable. Test alternative buffer systems. The presence of stabilizing agents like glycerol (B35011) or sorbitol can sometimes improve operational stability.
-
-
Possible Cause 3: Product Inhibition or Degradation.
-
Solution: High concentrations of the product (e.g., D-tagatose) or byproducts could be inhibiting or destabilizing the enzyme.[19] Measure enzyme stability in the presence and absence of the product to test for this effect. If inhibition is observed, consider a continuous process setup where the product is removed as it is formed.
-
Problem 3: My site-directed mutations, intended to increase thermostability, have resulted in a significant loss of catalytic activity.
-
Possible Cause 1: Mutation in a Critical Catalytic or Substrate-Binding Residue.
-
Solution: The mutation may have inadvertently altered the geometry of the active site.[20] Before mutagenesis, carefully analyze the enzyme's 3D structure to ensure your target residues are not directly involved in catalysis or substrate binding. Focus on residues in flexible surface loops or at subunit interfaces, which are often less critical for activity but important for stability.[1][21]
-
-
Possible Cause 2: Disruption of Protein Dynamics.
-
Solution: Enzymes require a certain degree of flexibility to function. A mutation that makes the enzyme too rigid can "lock" it in an inactive conformation, trading activity for stability. This is a known trade-off.[11] Consider making less drastic substitutions (e.g., replacing a residue with one of similar size and polarity) or targeting different regions of the protein. Molecular docking analysis can help predict how mutations might affect substrate binding.[22]
-
Data Presentation
Table 1: Comparison of Kinetic and Thermostability Properties of Wild-Type and Engineered L-Arabinose Isomerases (L-AI)
| Enzyme Source/Variant | Optimal Temp (°C) | Optimal pH | K_m (D-Galactose, mM) | V_max (D-Galactose, U/mg) | Half-life (T_1/2) | Reference |
| Thermotoga maritima (Wild-Type) | 90 | 7.5 | 60 | 8.9 | >6 h at 80°C | [2][3] |
| Bifidobacterium adolescentis (Wild-Type) | Mesophilic | - | - | - | Low thermostability | [1] |
| B. adolescentis (Engineered Mutant) | 72 | Broader range | - | - | Superior to WT | [1] |
| Lactobacillus plantarum (Wild-Type) | 50 | 7.4 | - | - | ~20 min at 50°C | [17] |
| Genetically Evolved Galactose Isomerase | - | - | - | - | 11-fold higher reaction rate | [23] |
Table 2: Impact of Immobilization on Enzyme Thermostability
| Enzyme | Support Material | Treatment | Optimal Temp (°C) | Stability Improvement | Reference |
| L-Arabinose Isomerase | Eupergit C | Alkaline Incubation (24h) | ~53 | Half-life of 379 h at 50°C (vs. 6h for free enzyme) | [14][15] |
| Glucose Isomerase | Carrageenan | Covalent Immobilization | 65-75 | Broader optimal temperature range than free enzyme (70°C) | [13] |
| L-AI (Whole Cell) | Sodium Alginate | Cross-linking with CaCl₂ | 60-70 | Retained 76% activity after 5 cycles | [13] |
Experimental Protocols & Visualizations
Protocol 1: Site-Directed Mutagenesis for Enhanced Thermostability
This protocol provides a general workflow for creating specific mutations in an enzyme-encoding gene based on rational design.
-
Target Identification: Analyze the 3D structure of the enzyme. Use software to identify flexible regions (e.g., high B-factor loops), potential sites for new salt bridges or disulfide bonds, or cavities in the hydrophobic core. Molecular dynamics simulations can help pinpoint areas of high mobility.[1]
-
Primer Design: Design mutagenic primers for PCR. The primers should contain the desired nucleotide change (mismatch) and be complementary to the target DNA sequence. They typically have a length of 25-45 bases with a melting temperature (T_m) > 78°C.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase to minimize secondary errors. Use a plasmid containing the wild-type enzyme gene as the template and the mutagenic primers. The reaction will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with an enzyme that specifically targets methylated DNA, such as DpnI. This will selectively remove the original, bacterially-derived template plasmid, leaving only the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells. Plate the cells on a selective agar (B569324) medium and incubate overnight.
-
Verification: Isolate plasmid DNA from the resulting colonies. Verify the presence of the desired mutation and the absence of unwanted secondary mutations using DNA sequencing.
-
Protein Expression and Analysis: Express the mutant protein and purify it. Characterize its catalytic activity and thermostability (e.g., by determining its T_50) and compare the results to the wild-type enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of a thermostable L-arabinose (D-galactose) isomerase from the hyperthermophilic eubacterium Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Thermostable l-Arabinose (d-Galactose) Isomerase from the Hyperthermophilic Eubacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. journals.asm.org [journals.asm.org]
- 6. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 7. Improving the activity and stability of thermolysin by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the improvement of enzyme thermostability by structure modification | Semantic Scholar [semanticscholar.org]
- 9. Directed evolution methods for overcoming trade-offs between protein activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. pnas.org [pnas.org]
- 12. Directed evolution of a thermostable esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A New Screening Method for the Directed Evolution of Thermostable Bacteriolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Development of an ultra-high-temperature process for the enzymatic hydrolysis of lactose. I. The properties of two thermostable beta-glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The catalytic mechanism of galactose mutarotase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improvement of stability and enzymatic activity by site-directed mutagenesis of E. coli asparaginase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Improvement of tagatose conversion rate by genetic evolution of thermostable galactose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-Galactose and D-Galactose Metabolism: Pathways, Enzymology, and Regulation
For researchers, scientists, and drug development professionals, a comprehensive understanding of stereoisomeric differences in metabolic pathways is crucial. This guide provides a detailed comparative analysis of the metabolism of L-Galactose and D-Galactose, focusing on their distinct enzymatic pathways, kinetic parameters, regulatory mechanisms, and physiological significance.
While D-galactose is a well-characterized monosaccharide integral to energy metabolism and glycoconjugate synthesis in most organisms, its enantiomer, this compound, follows a more specialized metabolic route, primarily recognized for its role in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. This guide will objectively compare the metabolic fates of these two galactose isomers, supported by experimental data and detailed methodologies.
Introduction to L- and D-Galactose Metabolism
D-Galactose, commonly derived from lactose, is primarily catabolized through the highly conserved Leloir pathway, which converts it into glucose-1-phosphate, an intermediate of glycolysis.[1][2] In contrast, the metabolism of this compound is best understood in the context of the Smirnoff-Wheeler pathway in plants, where it serves as a key intermediate in the synthesis of L-ascorbic acid.[3] While D-galactose metabolism is essential for energy production in a wide range of organisms, the physiological role of this compound in mammals is less defined, though it is known to be a component of some glycoconjugates.[4]
The Leloir Pathway: Catabolism of D-Galactose
The Leloir pathway is the principal route for D-galactose metabolism in a vast array of organisms, from bacteria to humans.[5] This pathway ensures the conversion of D-galactose into a readily usable form for entry into central carbon metabolism.
The pathway proceeds in four key enzymatic steps:
-
Mutarotation: β-D-galactose is first converted to its α-anomer by galactose mutarotase (B13386317) (GALM) , as the subsequent enzyme is specific for the α-form.[6]
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C1 position to yield galactose-1-phosphate, consuming one molecule of ATP.[6]
-
Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, producing UDP-galactose and glucose-1-phosphate.[6] This is a critical step, and defects in this enzyme lead to classic galactosemia.
-
Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, thereby regenerating the substrate for the GALT reaction and providing UDP-galactose for various biosynthetic processes.[6]
The glucose-1-phosphate generated can then be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis.
Alternative D-Galactose Metabolic Routes
Besides the Leloir pathway, some organisms possess alternative routes for D-galactose catabolism, including:
-
The De Ley-Doudoroff Pathway: This pathway, found in some bacteria, involves the oxidation of D-galactose to D-galactono-1,4-lactone, followed by a series of reactions to yield pyruvate (B1213749) and glyceraldehyde-3-phosphate.[2]
-
Oxidoreductive Pathway: In some fungi, an oxidoreductive pathway converts D-galactose to D-fructose through a series of reduction and oxidation steps.
The Smirnoff-Wheeler Pathway: this compound and Ascorbate (B8700270) Biosynthesis
The Smirnoff-Wheeler pathway is the primary route for L-ascorbic acid (Vitamin C) biosynthesis in plants, with this compound as a key intermediate.[3] This pathway starts from GDP-D-mannose and involves a series of enzymatic reactions primarily occurring in the cytosol, with the final step taking place in the mitochondria.
The key steps involving this compound are:
-
Phosphorylation: GDP-L-galactose phosphorylase (GGP) , also known as VTC2/VTC5 in Arabidopsis, catalyzes the conversion of GDP-L-galactose to this compound-1-phosphate. This is considered a major regulatory point in the pathway.[7][8]
-
Dephosphorylation: This compound-1-phosphate phosphatase (GPP) , also known as VTC4, removes the phosphate (B84403) group from this compound-1-phosphate to yield this compound.[9][10]
-
Dehydrogenation: This compound dehydrogenase (L-GalDH) oxidizes this compound to L-galactono-1,4-lactone, using NAD+ as a cofactor.[11][12]
-
Lactone Oxidation: Finally, L-galactono-1,4-lactone dehydrogenase (GLDH) , located in the inner mitochondrial membrane, catalyzes the oxidation of L-galactono-1,4-lactone to L-ascorbic acid.
This compound Metabolism in Mammals
While the Smirnoff-Wheeler pathway is prominent in plants, the metabolic fate of this compound in mammals is less understood. Endogenous production of this compound has been demonstrated in humans, with estimates of up to 2 grams per day in a 70 kg adult.[13] It is hypothesized that this this compound is primarily derived from the turnover of glycoproteins and glycolipids. While a complete metabolic pathway analogous to the Smirnoff-Wheeler pathway for ascorbate synthesis does not exist in humans (who require dietary Vitamin C), this compound can be metabolized to some extent. Studies have suggested that this compound can be a substrate for certain dehydrogenases, but a comprehensive pathway for its degradation or utilization remains to be fully elucidated.
Quantitative Comparison of Enzyme Kinetics
The efficiency and substrate affinity of the enzymes in the Leloir and Smirnoff-Wheeler pathways can be compared through their kinetic parameters. The following tables summarize available data for key enzymes in each pathway.
Table 1: Kinetic Parameters of Key Enzymes in the D-Galactose Leloir Pathway
| Enzyme | Organism | Substrate | Km (mM) | Vmax or kcat | Reference |
| Galactokinase (GALK) | Escherichia coli | D-Galactose | 0.5 | 130 µmol/min/mg | [14] |
| Saccharomyces cerevisiae | D-Galactose | 0.63 | 68 µmol/min/mg | [14] | |
| Human | D-Galactose | 0.1 | 0.013 µmol/min/mg | [14] | |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | Escherichia coli | Galactose-1-Phosphate | 0.38 | - | [15] |
| Escherichia coli | UDP-Glucose | 0.071 | - | [15] | |
| UDP-Galactose 4'-Epimerase (GALE) | Human (recombinant) | UDP-Galactose | 0.045 | 50 µmol/min/mg | [16] |
| Kluyveromyces fragilis | UDP-Galactose | 1.6 | - | [17] |
Table 2: Kinetic Parameters of Key Enzymes in the this compound Smirnoff-Wheeler Pathway
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (mM-1s-1) | Reference |
| This compound-1-Phosphate Phosphatase (GPP/VTC4) | Kiwifruit | This compound-1-Phosphate | 0.02-0.04 | - | - | [18][19] |
| This compound Dehydrogenase (L-GalDH) | Myrciaria dubia (Camu-camu) | This compound | 0.21 | 4.26 | 20.67 | [11] |
| Spinach | This compound | 0.08-0.43 | - | - | [11] |
Regulation of L- and D-Galactose Metabolism
The metabolic pathways for L- and D-galactose are tightly regulated to meet the cell's metabolic needs and prevent the accumulation of toxic intermediates.
Regulation of the Leloir Pathway:
-
Transcriptional Regulation: In many microorganisms, such as E. coli and yeast, the genes encoding the Leloir pathway enzymes (the gal operon) are inducible by D-galactose and subject to catabolite repression by glucose.[20][21]
-
Allosteric Regulation: The activity of GALT can be inhibited by its product, UDP-galactose, providing a feedback mechanism.
Regulation of the Smirnoff-Wheeler Pathway:
-
Transcriptional Control: The expression of genes in the Smirnoff-Wheeler pathway, particularly GGP (VTC2), is regulated by various factors including light, developmental cues, and stress responses.[9][22]
-
Translational Regulation: The translation of GGP mRNA is subject to feedback inhibition by L-ascorbic acid.[22]
-
Post-Translational Regulation: The activity of GDP-L-galactose phosphorylase is a key control point and is subject to feedback repression.[1][23] this compound dehydrogenase activity can also be inhibited by L-ascorbic acid in some plant species.[11]
Experimental Protocols
A variety of experimental methods are employed to study the metabolism of L- and D-galactose. Below are outlines of common assays for key enzymes in each pathway.
D-Galactose Metabolism: Leloir Pathway Enzyme Assays
1. Galactokinase (GALK) Activity Assay (Coupled Spectrophotometric Method)
-
Principle: The ADP produced from the phosphorylation of galactose by GALK is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.5-8.5)
-
ATP
-
Phosphoenolpyruvate
-
NADH
-
Pyruvate kinase
-
Lactate dehydrogenase
-
MgCl₂
-
D-Galactose (substrate)
-
-
Procedure: The reaction is initiated by the addition of the cell or tissue extract containing GALK. The change in absorbance at 340 nm is measured over time.
2. Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (LC-MS/MS Method)
-
Principle: This method directly measures the formation of UDP-galactose from galactose-1-phosphate and UDP-glucose. Stable isotope-labeled substrates can be used for accurate quantification.
-
Procedure:
-
Incubate cell or tissue lysate with galactose-1-phosphate and UDP-glucose.
-
Stop the reaction and separate the product (UDP-galactose) from the substrates using liquid chromatography.
-
Detect and quantify UDP-galactose using tandem mass spectrometry.[15]
-
This compound Metabolism: Smirnoff-Wheeler Pathway Enzyme Assays
1. This compound-1-Phosphate Phosphatase (GPP) Activity Assay (Colorimetric Phosphate Assay)
-
Principle: The assay measures the inorganic phosphate released from the hydrolysis of this compound-1-phosphate.
-
Reaction Mixture:
-
Buffer (e.g., Bis-Tris propane, pH 7.0)
-
MgCl₂
-
This compound-1-phosphate (substrate)
-
-
Procedure:
-
Incubate the enzyme source with the reaction mixture.
-
Stop the reaction and measure the released inorganic phosphate using a colorimetric method, such as the malachite green assay.[9]
-
2. This compound Dehydrogenase (L-GalDH) Activity Assay (Spectrophotometric Method)
-
Principle: The activity of L-GalDH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 8.0-9.0)
-
NAD+
-
This compound (substrate)
-
-
Procedure: The reaction is initiated by adding the enzyme extract, and the increase in absorbance at 340 nm is recorded over time.[11]
Conclusion
The metabolic pathways of this compound and D-Galactose represent distinct evolutionary solutions to the utilization of these sugar enantiomers. The well-established Leloir pathway underscores the central role of D-galactose in energy metabolism across a wide range of species. In contrast, the Smirnoff-Wheeler pathway highlights a specialized function for this compound in the biosynthesis of the vital antioxidant, L-ascorbic acid, in plants. While significant strides have been made in elucidating these pathways, particularly the Leloir pathway, further research is needed to fully understand the quantitative kinetics and regulatory intricacies of the Smirnoff-Wheeler pathway and to unravel the complete metabolic fate of this compound in mammals. A deeper understanding of these differences is paramount for advancements in metabolic engineering, the development of novel therapeutics targeting these pathways, and for addressing metabolic disorders such as galactosemia.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of GDP-l-galactose phosphorylase in the control of ascorbate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Genetic and biochemical strategies for regulation of L-ascorbic acid biosynthesis in plants through the this compound pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Galactose - Wikipedia [en.wikipedia.org]
- 7. GDP-L-galactose phosphorylase - Wikipedia [en.wikipedia.org]
- 8. researchtrend.net [researchtrend.net]
- 9. A highly specific this compound-1-phosphate phosphatase on the path to ascorbate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arabidopsis thaliana VTC4 encodes this compound-1-P phosphatase, a plant ascorbic acid biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Characterization of this compound Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. Galactose Toxicity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection and analysis of galactose metabolic pathway variants of a mouse liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Galactose-1-phosphate uridylyltransferase: kinetics of formation and reaction of uridylyl-enzyme intermediate in wild-type and specifically mutated uridylyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
L-Galactose as a Replacement for L-Fucose in Cell Wall Xyloglucan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Galactose as a substitute for L-Fucose (B3030135) in the structure of cell wall xyloglucan (B1166014), a key component of the primary cell wall in most vascular plants. The information presented is based on experimental data from studies on the Arabidopsis thalianamur1 mutant, a model organism for investigating cell wall polysaccharide biosynthesis.
Introduction
Xyloglucan is a hemicellulosic polysaccharide that plays a crucial role in the architecture and mechanical properties of the plant cell wall.[1][2] It consists of a β-1,4-linked glucan backbone substituted with α-1,6-linked D-xylose residues.[2][3] These xylose residues can be further decorated with other monosaccharides, most commonly D-galactose, which in turn can be terminally fucosylated with L-fucose.[2][3] The presence of L-fucose is significant for the normal function and integrity of the cell wall.
The Arabidopsis thalianamur1 mutant, which is deficient in the biosynthesis of GDP-L-fucose, provides a unique model to study the consequences of lacking fucose in cell wall polymers.[4][5] In this mutant, a significant portion of the L-fucose in xyloglucan is replaced by this compound.[4] This guide will delve into the structural and functional ramifications of this substitution.
Structural and Functional Comparison
The replacement of L-Fucose with this compound in xyloglucan is not a functionally equivalent substitution. While this compound can be incorporated into the xyloglucan structure in the absence of L-Fucose, this alteration leads to notable changes in the physical properties of the cell wall and the overall phenotype of the plant.
| Feature | Wild-Type Xyloglucan (with L-Fucose) | mur1 Mutant Xyloglucan (with this compound) |
| Terminal Monosaccharide | L-Fucose | This compound (replaces approx. 1/3 of L-Fucose)[4] |
| Enzyme Activity | AtFUT1 catalyzes L-Fucose transfer. | AtFUT1 also catalyzes this compound transfer, but with a 3.1 times lower initial velocity.[6] |
| Cell Wall Strength | Normal | Reduced by more than 50%[4] |
| Plant Phenotype | Wild-type growth | Slightly dwarfed[4] |
| Other Polysaccharides | L-Fucose present in pectins (Rhamnogalacturonan II) and glycoproteins.[5][7] | L-Fucose is also replaced by this compound in Rhamnogalacturonan II and glycoproteins.[7] |
Experimental Protocols
The following is a generalized methodology for the extraction and analysis of xyloglucan from plant cell walls, based on techniques commonly employed in the cited research.
Plant Material and Cell Wall Isolation
-
Grow Arabidopsis thaliana (wild-type and mur1 mutant) seedlings under standard laboratory conditions.
-
Harvest plant tissues (e.g., leaves, stems) and freeze-dry.
-
Grind the dried tissue to a fine powder.
-
Isolate cell walls by sequentially washing the powder with aqueous buffers, detergents (e.g., SDS), and organic solvents to remove cytoplasmic contents, membranes, and pigments.
Xyloglucan Extraction
-
Extract hemicelluloses from the isolated cell walls using a strong alkali solution (e.g., 4 M KOH) containing a reducing agent (e.g., NaBH4) to prevent polysaccharide degradation.
-
Precipitate the extracted hemicelluloses by neutralizing the solution and adding ethanol.
-
Collect the precipitate by centrifugation.
Xyloglucan Purification and Digestion
-
Purify xyloglucan from the hemicellulose fraction using chromatographic techniques.
-
Digest the purified xyloglucan with a specific endo-β-1,4-glucanase (e.g., from Trichoderma viride) that cleaves the glucan backbone at unsubstituted glucose residues. This generates a mixture of xyloglucan oligosaccharides.
Structural Analysis of Xyloglucan Oligosaccharides
-
Mass Spectrometry (MS): Analyze the digested oligosaccharides using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS to determine the mass, and thus the composition, of the individual oligosaccharides. This can distinguish between fucose-containing and galactose-containing fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1D and 2D NMR analysis on the purified oligosaccharides to determine the precise linkage and stereochemistry of the monosaccharide units, confirming the presence and position of L-Fucose versus this compound.
Visualizations
Biosynthesis of Fucosylated and Galactosylated Xyloglucan
Caption: Biosynthesis of xyloglucan in wild-type vs. mur1 mutant.
Experimental Workflow for Xyloglucan Analysis
Caption: Workflow for comparative analysis of xyloglucan structure.
Conclusion
The substitution of L-Fucose with this compound in the xyloglucan of the Arabidopsismur1 mutant demonstrates a degree of plasticity in the cell wall biosynthesis machinery. However, this replacement is not without significant functional consequences, as evidenced by the altered cell wall strength and plant phenotype. The enzyme AtFUT1, responsible for fucosylation, exhibits a broader substrate specificity than previously thought, being able to utilize GDP-L-Galactose as a substrate, albeit less efficiently.[6] This natural variation provides a valuable system for understanding the precise roles of terminal monosaccharides in the structure and function of plant cell walls, which can have implications for bioengineering and the development of novel biomaterials.
References
- 1. Xyloglucan [glygen.ccrc.uga.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. The biosynthesis, degradation, and function of cell wall β‐xylosylated xyloglucan mirrors that of arabinoxyloglucan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. An important role of L-fucose biosynthesis and protein fucosylation genes in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arabidopsis thaliana α1,2-l-fucosyltransferase catalyzes the transfer of this compound to xyloglucan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound replaces l-fucose in the pectic polysaccharide rhamnogalacturonan II synthesized by the l-fucose-deficient mur1 Arabidopsis mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-Galactose in Plant Extracts: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals investigating the presence and bioactivity of L-Galactose in plant extracts, accurate and reliable analytical methods are paramount. This guide provides a comprehensive comparison of established techniques for validating and quantifying this compound, supported by experimental data and detailed protocols.
The primary methods for the detection and quantification of monosaccharides, including this compound, in complex biological matrices such as plant extracts are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, and throughput.
Comparison of Analytical Methods
The choice of analytical method depends on the specific research question, the complexity of the plant matrix, and the required level of sensitivity and specificity. For instance, while chromatographic methods provide high resolution and the ability to analyze multiple sugars simultaneously, enzymatic assays offer unparalleled specificity for stereoisomers like this compound.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| HPLC with UV/RI/ELSD Detection | Separation based on polarity and interaction with a stationary phase, often requiring derivatization for UV detection.[1][2] | - High resolution for separating different monosaccharides.[1] - Well-established and widely available instrumentation. | - May require derivatization (e.g., with PMP) to enhance sensitivity, especially for UV detection.[1][3][4] - Co-elution of isomers like this compound and D-Galactose can be a challenge. | ng to µg range, depending on the detector and derivatization agent. |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.[1][5] | - High sensitivity and selectivity.[5] - Provides structural information from mass spectra, aiding in compound identification.[6] - Can analyze complex mixtures.[5] | - Requires derivatization to make sugars volatile, which can be a multi-step and time-consuming process.[7] - High instrument cost. | pg to ng range.[8] |
| Enzymatic Assays | Utilizes the high specificity of enzymes, such as this compound dehydrogenase, to catalyze a reaction that produces a detectable signal (e.g., change in absorbance or fluorescence).[9][10][11] | - Highly specific for this compound, enabling differentiation from its D-isomer.[9][10] - Can be adapted for high-throughput screening in microplate formats.[9] - Relatively simple and inexpensive compared to chromatographic methods.[10] | - Susceptible to interference from other components in the plant extract that may inhibit the enzyme. - Does not provide information on other sugars present in the sample. | Dependent on the specific enzyme and detection method, but can be highly sensitive. |
Experimental Protocols
Sample Preparation for Chromatographic Analysis
A crucial step for reliable quantification is the efficient extraction and preparation of monosaccharides from the plant matrix.
-
Extraction : Soluble sugars are typically extracted from dried and milled plant material using solvents like ethanol (B145695) or hot water.[12]
-
Hydrolysis : For polysaccharides, an acid hydrolysis step (e.g., with trifluoroacetic acid) is necessary to release the constituent monosaccharides.[1][2][7][13]
-
Derivatization (for HPLC-UV and GC-MS) :
-
PMP Derivatization for HPLC : To enhance UV detection, monosaccharides can be derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP).[1][3][4]
-
Silylation for GC-MS : To increase volatility, hydroxyl groups of the sugars are converted to trimethylsilyl (B98337) (TMS) ethers.[7]
-
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the analysis of PMP-derivatized monosaccharides.
-
Column : A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.[4]
-
Mobile Phase : A gradient of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically employed for optimal separation.[3]
-
Flow Rate : A flow rate of around 1.0 mL/min is standard.
-
Detection : UV detection at approximately 250 nm is suitable for PMP derivatives.[4]
-
Quantification : this compound is quantified by comparing the peak area to that of an external standard curve prepared with known concentrations of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The following is a typical workflow for GC-MS analysis of monosaccharides.
-
Derivatization : The dried sugar extract is derivatized with a silylating agent (e.g., a mixture of ethanethiol (B150549) and trifluoroacetic acid).[7]
-
GC Column : A capillary column with a non-polar stationary phase (e.g., SE-54) is often used.[7]
-
Temperature Program : A temperature gradient is applied to the GC oven to separate the derivatized sugars based on their boiling points.
-
Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
-
Identification and Quantification : Peaks are identified by their retention time and mass spectrum, and quantification is performed using an internal or external standard.
Enzymatic Assay for this compound
This protocol utilizes the specificity of this compound dehydrogenase.
-
Reaction Mixture : Prepare a reaction buffer containing NAD+ and the plant extract.
-
Enzyme Addition : Add this compound dehydrogenase to initiate the reaction. This enzyme specifically oxidizes this compound, leading to the reduction of NAD+ to NADH.
-
Detection : The formation of NADH is monitored by measuring the increase in absorbance at 340 nm.[9][14]
-
Quantification : The concentration of this compound in the sample is determined by comparing the rate of NADH formation to a standard curve of known this compound concentrations. A boiled enzyme control should be included to account for any background reactions.[11]
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the general workflow for validating this compound and a comparison of the detection methods.
Caption: General workflow for the validation of this compound in plant extracts.
Caption: Comparison of analytical methods for this compound detection.
References
- 1. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 2. Practical Guide to Monosaccharide Composition Analysis: Enhancing Sample Analysis Efficiency | MtoZ Biolabs [mtoz-biolabs.com]
- 3. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography with Flame-Ionization Detection-Based Analysis of Sugar Contents in Korean Agricultural Products for Patients with Galactosemia | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. publicationslist.org [publicationslist.org]
- 10. books.rsc.org [books.rsc.org]
- 11. The missing step of the this compound pathway of ascorbate biosynthesis in plants, an this compound guanyltransferase, increases leaf ascorbate content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US7785771B2 - Assay for determination of free D-galactose and/or L-arabinose - Google Patents [patents.google.com]
L-Galactose vs. L-Fucose: A Comparative Guide to their Roles in Cell Recognition and Binding
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular communication, the subtle differences in the structure of monosaccharides can have profound impacts on biological recognition and signaling events. This guide provides a detailed comparison of two such sugars, L-Galactose and L-Fucose, focusing on their distinct roles in cell recognition and binding, backed by experimental data and methodologies.
Structural and Functional Overview
L-Fucose, a 6-deoxy-L-galactose, is a crucial component of many cell surface glycans and is renowned for its role in selectin-mediated cell adhesion, a key process in inflammation and immune cell trafficking.[1][2] In contrast, this compound, while structurally similar, is less common in mammalian glycans but can, in certain contexts, functionally mimic L-Fucose. A notable example is the ability of this compound to replace L-Fucose in the cell wall xyloglucans of Arabidopsis mur1 mutants without significantly altering the biological activity of the derived oligosaccharides.
Receptors and Binding Specificity
The primary receptors for L-Fucose in mammals are the selectins (E-selectin, P-selectin, and L-selectin), which recognize fucosylated structures like the sialyl Lewis X antigen to mediate the tethering and rolling of leukocytes on endothelial surfaces.[2]
D-Galactose, and by extension its L-enantiomer in specific contexts, is primarily recognized by galactose-specific C-type lectins, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes, which plays a critical role in the clearance of glycoproteins from circulation. Galectins are another family of proteins that bind to galactose-containing glycans.
A direct comparison of binding affinity has been characterized for the lectin from the plant pathogen Ralstonia solanacearum (RSL). Studies have shown that this lectin exhibits a clear preference for L-Fucose over this compound.[3][4]
Quantitative Binding Data
The following table summarizes the comparative binding specificity of L-Fucose and this compound to the Ralstonia solanacearum lectin (RSL), as determined by hemagglutination inhibition assays. This assay measures the minimum concentration of a carbohydrate required to inhibit the agglutination of red blood cells by a lectin, providing a semi-quantitative measure of binding affinity.
| Carbohydrate | Relative Inhibitory Potency for RSL |
| L-Fucose | ++++ |
| This compound | +++ |
Note: Based on the specificity ranking L-Fucose > this compound for the Ralstonia solanacearum lectin.[3] The number of '+' signs is a qualitative representation of the binding affinity.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Measuring Lectin-Carbohydrate Interactions
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes that occur during the binding of a carbohydrate to a lectin, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[5][6][7][8][9]
Objective: To quantitatively determine and compare the binding thermodynamics of L-Fucose and this compound to a specific lectin.
Materials:
-
Purified lectin of interest
-
L-Fucose solution
-
This compound solution
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Degasser
Procedure:
-
Sample Preparation:
-
Dialyze the purified lectin extensively against the chosen ITC buffer to ensure buffer matching between the lectin and carbohydrate solutions.
-
Prepare stock solutions of L-Fucose and this compound in the same dialysis buffer.
-
Accurately determine the concentrations of the lectin and carbohydrate solutions.
-
Degas all solutions immediately before the ITC experiment to prevent the formation of air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument with the ITC buffer.
-
Fill the reference cell with the ITC buffer.
-
Load the lectin solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the carbohydrate solution (L-Fucose or this compound) into the injection syringe (typically at a concentration 10-20 times that of the lectin).
-
-
Titration:
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial small injection (e.g., 0.5 µL) to account for any initial diffusion, followed by a series of larger, equal-volume injections (e.g., 2 µL).
-
The instrument will measure the heat change after each injection.
-
-
Data Analysis:
-
The raw data will be a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of carbohydrate to lectin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
-
Comparison:
-
Repeat the experiment under identical conditions with the other carbohydrate.
-
Compare the obtained Kd values to determine the relative binding affinities of L-Fucose and this compound for the lectin.
-
Signaling Pathways and Cellular Processes
The binding of L-Fucose and this compound to their respective receptors initiates distinct downstream signaling cascades and cellular responses.
L-Fucose-Mediated Selectin Signaling
The interaction of fucosylated ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), with selectins on endothelial cells triggers a signaling cascade in leukocytes. This "outside-in" signaling is crucial for the activation of integrins, leading to firm adhesion and subsequent extravasation of the leukocyte from the bloodstream.
Galactose-Mediated Asialoglycoprotein Receptor (ASGPR) Endocytosis
The binding of galactose-terminal glycoproteins to the ASGPR on hepatocytes primarily leads to receptor-mediated endocytosis and lysosomal degradation of the ligand. This process is essential for the clearance of desialylated glycoproteins from the circulation.
Conclusion
L-Fucose and this compound, despite their structural similarities, exhibit distinct preferences for different classes of lectins, leading to their involvement in disparate biological processes. L-Fucose is a key player in the dynamic process of selectin-mediated cell adhesion, which is fundamental to the inflammatory response. In contrast, galactose-binding receptors like ASGPR are primarily involved in the homeostatic clearance of glycoproteins. The ability of some lectins to recognize both sugars, albeit with different affinities, highlights the nuanced nature of carbohydrate-protein interactions and presents opportunities for the development of targeted therapeutics that can modulate these specific recognition events. Further quantitative studies are essential to fully elucidate the binding kinetics and thermodynamics of these interactions, which will undoubtedly pave the way for novel drug discovery and development efforts.
References
- 1. The fucose-binding lectin from Ralstonia solanacearum. A new type of beta-propeller architecture formed by oligomerization and interacting with fucoside, fucosyllactose, and plant xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Production, properties and specificity of a new bacterial L-fucose- and D-arabinose-binding lectin of the plant aggressive pathogen Ralstonia solanacearum, and its comparison to related plant and microbial lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lectins and polysaccharide EPS I have flow-responsive roles in the attachment and biofilm mechanics of plant pathogenic Ralstonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
A Comparative Analysis of the Biological Activities of L-Fucose and L-Galactose Oligosaccharides
An Objective Guide for Researchers and Drug Development Professionals
L-Fucose and L-Galactose containing oligosaccharides are gaining significant attention in the fields of nutrition and pharmacology for their diverse biological activities. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these complex carbohydrates.
I. Prebiotic Activity: A Head-to-Head Comparison
Both L-Fucose and this compound oligosaccharides are recognized for their prebiotic potential, selectively promoting the growth of beneficial gut bacteria. However, their efficacy and the specific microbial populations they support can differ.
Quantitative Data on Prebiotic Effects
| Parameter | L-Fucose Oligosaccharides (2'-Fucosyllactose) | This compound Oligosaccharides (GOS) | Key Findings & References |
| Growth of Bifidobacterium | Promotes growth of specific strains, particularly B. longum subsp. infantis. | Broadly promotes the growth of various Bifidobacterium species. | GOS is fermented more rapidly by infant fecal microbiota when combined with 2'-FL. Both individually increase the relative abundance of Bifidobacterium. |
| Short-Chain Fatty Acid (SCFA) Production | Fermentation leads to the production of acetate (B1210297) and lactate (B86563). | Fermentation results in the production of acetate and lactate. In some in vitro models, GOS has been shown to produce higher total SCFAs compared to other prebiotics. | The combination of GOS and 2'-FL leads to increased production of acetate and lactate. |
| Prebiotic Index (PI) | A study evaluating gut microbiome wellness showed 2'-FL had a positive, though lower, GMWI score (0.16 ± 0.06) compared to GOS. | GOS demonstrated a higher Prebiotic Index (PI = 3.76) compared to fructo-oligosaccharides (FOS) in one study. Another study showed a GMWI score of (0.26 ± 0.02). | The Prebiotic Index quantitatively assesses the prebiotic effect by measuring the ratio of beneficial to harmful bacteria. A higher score indicates a more potent prebiotic effect. |
Experimental Protocol: In Vitro Fecal Fermentation
This method is commonly used to assess the prebiotic potential of oligosaccharides.
-
Fecal Sample Collection and Preparation: Fecal samples are collected from healthy donors (e.g., infants). A fecal slurry is prepared by homogenizing the feces in a sterile anaerobic buffer.
-
In Vitro Fermentation: The fecal slurry is used to inoculate a fermentation medium containing the test oligosaccharide (e.g., 2'-FL or GOS) as the primary carbon source. Control fermentations without any added oligosaccharide are also run.
-
Incubation: The cultures are incubated under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
-
Analysis:
-
Microbial Composition: DNA is extracted from the fermentation broth at different time points, and the microbial composition is analyzed using techniques like 16S rRNA gene sequencing or quantitative PCR (qPCR) to determine the relative abundance of specific bacterial genera like Bifidobacterium.
-
SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) and lactate in the fermentation supernatant are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Experimental Workflow: In Vitro Fermentation
II. Immunomodulatory Effects: Influencing Host Defense
Both L-Fucose and this compound oligosaccharides have been shown to modulate the immune system, often through their interaction with gut-associated lymphoid tissue (GALT) and immune cells.
Quantitative Data on Immunomodulatory Effects
| Parameter | L-Fucose Oligosaccharides (2'-Fucosyllactose) | This compound Oligosaccharides (GOS) | Key Findings & References |
| Cytokine Production | Fermentation products can influence dendritic cell cytokine secretion. A formula with 2'-FL, GOS, and FOS increased anti-inflammatory cytokines IL-4 and IL-10 in immunosuppressed mice. | Fermentation products can also modulate dendritic cell cytokine responses. | The combination of GOS and 2'-FL can attenuate dendritic cell cytokine responses in an AhR-receptor dependent manner. |
| Immune Cell Modulation | A prebiotic formula containing 2'-FL restored splenic T lymphocyte numbers in immunosuppressed mice. | Part of a prebiotic formula that restored T lymphocyte counts. | The study used a combination of oligosaccharides, making it difficult to attribute the effects to a single component. |
| Gut Barrier Function | A formula containing 2'-FL upregulated the expression of tight junction proteins (Claudin-1 and ZO-1). | Part of a formula that enhanced intestinal barrier function. | Improved gut barrier function can reduce the translocation of inflammatory molecules. |
Experimental Protocol: Dendritic Cell Cytokine Response Assay
This assay assesses the immunomodulatory potential of oligosaccharide fermentation products.
-
Generation of Dendritic Cells (DCs): Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and cultured with GM-CSF and IL-4 to differentiate them into immature DCs.
-
Preparation of Fermentation Supernatants: Supernatants from the in vitro fecal fermentation of L-Fucose and this compound oligosaccharides are collected and sterilized.
-
DC Stimulation: Immature DCs are stimulated with the sterile fermentation supernatants for a defined period (e.g., 24 hours). A lipopolysaccharide (LPS) solution can be used as a positive control for DC activation.
-
Cytokine Analysis: The cell culture supernatants are collected, and the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10, IL-12) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
Signaling Pathway: TLR-4/MAPK/NF-κB A study on a prebiotic formula containing both 2'-FL and GOS found that it could activate the TLR-4/MAPK/NF-κB signaling pathway in the intestine of immunosuppressed mice. This pathway is crucial for regulating inflammatory responses and maintaining gut homeostasis.
III. Other Biological Activities: A Comparative Overview
Beyond their prebiotic and immunomodulatory roles, L-Fucose and this compound oligosaccharides exhibit other distinct biological activities.
Inhibition of Pathogen Growth
An interesting point of differentiation is their effect on the growth of the dental caries-associated pathogen Streptococcus mutans.
| Oligosaccharide | Effect on Streptococcus mutans Growth | Reference |
| L-Fucose Oligosaccharide (2'-FL) | Did not support the growth of three different S. mutans strains. | |
| This compound Oligosaccharide (GOS) | Supported the growth of all three tested S. mutans strains. |
This finding suggests that while both types of oligosaccharides are considered beneficial prebiotics for the gut, their effects on the oral microbiome may differ significantly.
IV. Conclusion
L-Fucose and this compound oligosaccharides are both potent bioactive compounds with significant health-promoting properties.
-
This compound oligosaccharides (GOS) appear to be broad-spectrum prebiotics, effectively promoting the growth of a wide range of beneficial gut bacteria and leading to substantial SCFA production.
-
L-Fucose oligosaccharides, particularly 2'-FL, also exhibit prebiotic activity, with a notable specificity for certain Bifidobacterium strains. Furthermore, 2'-FL shows promise in inhibiting the growth of oral pathogens like S. mutans.
The immunomodulatory effects of both types of oligosaccharides are evident, with potential for synergistic action when used in combination. The activation of key signaling pathways like TLR-4/MAPK/NF-κB highlights their ability to influence host immune responses at a molecular level.
For researchers and drug development professionals, the choice between L-Fucose and this compound oligosaccharides, or their combination, will depend on the specific therapeutic goal. For broad-spectrum gut microbiota modulation, GOS may be a primary choice. For targeted effects, such as promoting specific beneficial strains or inhibiting oral pathogens, L-Fucose oligosaccharides like 2'-FL present a compelling option. Further research into the specific mechanisms of action and direct comparative clinical trials will continue to elucidate the full potential of these fascinating bioactive molecules.
Chromatographic methods to distinguish L-Galactose from other monosaccharides.
For researchers, scientists, and drug development professionals, the precise identification and quantification of monosaccharides are critical for applications ranging from glycobiology to pharmaceutical quality control. L-Galactose, a rare sugar and an enantiomer of the more common D-Galactose, presents a unique analytical challenge. This guide provides a comprehensive comparison of chromatographic methods for distinguishing this compound from other monosaccharides, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monosaccharide analysis due to its high resolution and sensitivity. For the specific challenge of separating enantiomers like L- and D-Galactose, chiral HPLC is the method of choice.
Chiral HPLC
Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose.
Experimental Data:
The following table summarizes the retention times for the separation of various monosaccharide enantiomers, including L- and D-Galactose, using a Chiralpak AD-H column. This data demonstrates the capability of chiral HPLC to resolve not only enantiomers but also anomers (α and β forms) of each sugar.[1][2][3]
Table 1: Retention Times for Monosaccharide Separation on a Chiralpak AD-H Column
| Monosaccharide | Enantiomer | Anomer | Retention Time (min) |
| Galactose | L-(-) | α | 15.8 |
| β | 18.2 | ||
| D-(+) | α | 12.5 | |
| β | 14.1 | ||
| Glucose | L-(-) | α/β | 20.5 |
| D-(+) | α | 16.9 | |
| β | 19.3 | ||
| Mannose | L-(-) | α/β | 11.5 |
| D-(+) | α | 9.8 | |
| β | 10.7 | ||
| Arabinose | L-(+) | α/β | 13.5 |
| D-(-) | α/β | 11.9 | |
| Xylose | L-(+) | α/β | 10.2 |
| D-(-) | α/β | 9.1 |
Data adapted from Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(2), 275-285.
Experimental Protocol: Chiral HPLC of Monosaccharides
-
Sample Preparation: Dissolve the monosaccharide mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic System:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (TFA) (70:30:0.1, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: Refractive Index (RI)
-
Injection Volume: 20 µL
-
-
Analysis: Inject the sample and record the chromatogram. Identify the peaks based on the retention times of this compound and other monosaccharide standards.
Chiral HPLC Experimental Workflow
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive method for the analysis of underivatized carbohydrates. It is particularly effective for separating a wide range of monosaccharides in a single run. While not inherently chiral, it provides excellent resolution between different monosaccharides.
Experimental Data:
HPAEC-PAD offers excellent linearity and low detection limits for various monosaccharides.[4]
Table 2: Quantitative Performance of HPAEC-PAD for Monosaccharide Analysis
| Monosaccharide | Linearity (R²) (0.1-12.5 mg/L) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Arabinose | ≥ 0.9993 | 4.91 | 16.36 |
| Galactose | ≥ 0.9993 | 6.25 | 20.83 |
| Glucose | ≥ 0.9993 | 5.83 | 19.44 |
| Xylose | ≥ 0.9993 | 5.21 | 17.36 |
| Mannose | - | - | - |
| Fucose | - | - | - |
Data adapted from Wang, X., et al. (2012). Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates. BioResources, 7(4), 4614-4625.
Experimental Protocol: HPAEC-PAD of Monosaccharides
-
Sample Preparation: Dilute the sample containing monosaccharides with deionized water to fall within the linear range of the instrument. No derivatization is required.
-
Chromatographic System:
-
Column: CarboPac™ PA10 (250 x 2 mm)
-
Eluent A: Deionized water
-
Eluent B: 200 mM NaOH
-
Eluent C: 200 mM NaOH, 170 mM Sodium Acetate
-
Gradient: A gradient elution program is typically used to separate a complex mixture of monosaccharides.
-
Flow Rate: 0.25 mL/min
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
-
-
Analysis: Inject the sample and standards to identify and quantify the monosaccharides based on retention time and peak area.
HPAEC-PAD Experimental Workflow
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for monosaccharide analysis, offering high resolution and structural information. A key requirement for GC analysis of sugars is derivatization to make them volatile.
Experimental Data:
GC-MS provides excellent separation of derivatized monosaccharides. The retention times will vary based on the specific column and temperature program used.
Table 3: Typical GC-MS Parameters for Trimethylsilylated Monosaccharides
| Parameter | Value |
| Derivatization | |
| Reagent 1 | Hydroxylamine hydrochloride in pyridine |
| Reagent 2 | Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) |
| GC Column | DB-5 or equivalent (e.g., 60 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Temperature Program | Initial: 80°C, Ramp 1: 2.5°C/min to 190°C, Ramp 2: 2°C/min to 252°C, Ramp 3: 25°C/min to 310°C, Hold: 15 min |
| MS Detection | Electron Impact (EI) at 70 eV |
Parameters are adapted from a modified GC-MS analytical procedure for carbohydrates.[5]
Experimental Protocol: GC-MS of Monosaccharides (Trimethylsilylation)
-
Sample Hydrolysis (if necessary): For polysaccharides, hydrolyze the sample to release individual monosaccharides (e.g., using trifluoroacetic acid).
-
Derivatization: a. Dry the monosaccharide sample completely. b. Add 100 µL of pyridine, 68 µL of HMDS, and 22 µL of TMCS. c. Heat the mixture at 70°C for 30 minutes. d. Perform a liquid-liquid extraction with water and chloroform (B151607). The chloroform layer containing the derivatized sugars is used for analysis.
-
GC-MS Analysis:
-
Inject the chloroform extract into the GC-MS system.
-
Run the specified temperature program.
-
Identify the monosaccharides based on their retention times and mass spectra compared to standards.
-
GC-MS Experimental Workflow
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of monosaccharides. While not as high-resolution or quantitative as HPLC or GC, it is an excellent tool for screening and initial identification.
Experimental Data:
The separation of monosaccharides on TLC is based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The Rf (retardation factor) value is characteristic for each compound in a given system.
Table 4: Approximate Rf Values of Monosaccharides on Silica Gel G with Different Solvent Systems
| Monosaccharide | Solvent System A (n-Propanol:Water, 7:1 v/v) | Solvent System B (Butanol:Acetic Acid:Water, 5:3:2 v/v/v) |
| Galactose | ~0.45 | ~0.38 |
| Glucose | ~0.50 | ~0.42 |
| Mannose | ~0.55 | ~0.48 |
| Fructose | ~0.58 | ~0.50 |
| Arabinose | ~0.65 | ~0.55 |
| Xylose | ~0.70 | ~0.60 |
Rf values are approximate and can vary based on experimental conditions.[6][7]
Experimental Protocol: TLC of Monosaccharides
-
Plate Preparation: Use silica gel G TLC plates. Activate the plates by heating at 110°C for 10-15 minutes before use.
-
Sample Application: Dissolve the monosaccharide mixture in a suitable solvent (e.g., water:isopropanol, 1:1). Spot a small amount of the sample onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to ascend the plate until it is near the top.
-
Visualization: Remove the plate from the chamber and dry it. Visualize the spots by spraying with a suitable reagent (e.g., diphenylamine-aniline-phosphoric acid reagent) and heating.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front) and compare with standards.
TLC Experimental Workflow
Comparison Summary
Table 5: Comparison of Chromatographic Methods for this compound Analysis
| Feature | Chiral HPLC | HPAEC-PAD | GC-MS | TLC |
| Primary Application | Enantiomeric separation (L- vs D-Galactose) | Quantitative analysis of a wide range of monosaccharides | High-resolution separation and structural identification | Qualitative screening and initial identification |
| Resolution | Excellent for enantiomers and anomers | Excellent for different monosaccharides | Excellent for derivatized monosaccharides | Moderate |
| Sensitivity | Moderate to High (detector dependent) | Very High | Very High | Low to Moderate |
| Sample Preparation | Simple dissolution and filtration | Simple dilution | Derivatization required | Simple dissolution |
| Analysis Time | 15-30 minutes | 20-40 minutes | 30-60 minutes | 30-90 minutes |
| Cost | High | High | High | Low |
| Quantitative Capability | Yes | Excellent | Yes | Semi-quantitative at best |
Conclusion
The choice of chromatographic method for distinguishing this compound from other monosaccharides depends on the specific analytical goal.
-
For the definitive identification and separation of this compound from its D-enantiomer , Chiral HPLC is the indispensable technique.
-
For highly sensitive and accurate quantification of this compound in a mixture of other monosaccharides (where enantiomeric separation is not the primary goal) , HPAEC-PAD is the superior method.
-
For high-resolution separation and structural confirmation , GC-MS is an excellent choice, though it requires a more involved sample preparation process.
-
For rapid, cost-effective, and qualitative screening , TLC provides a valuable preliminary assessment.
By understanding the principles, performance, and protocols of these chromatographic techniques, researchers can select the most appropriate method to meet the specific demands of their work with this compound and other monosaccharides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 5. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLC Analysis of Monosaccharids | PDF | Thin Layer Chromatography | Chromatography [scribd.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
L-Galactose as an Internal Standard in Metabolomics: A Comparative Guide
In the landscape of metabolomics, the quest for accurate and reproducible quantification of metabolites is paramount for researchers, scientists, and drug development professionals. The use of internal standards (IS) is a critical strategy to mitigate analytical variability inherent in complex biological matrices and sophisticated analytical platforms. This guide provides an objective comparison of L-Galactose as an internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.
The Role of Internal Standards in Metabolomics
Internal standards are compounds added to a sample in a known quantity before analysis.[1] The ideal IS is chemically similar to the analyte of interest but distinguishable by the analytical instrument, often through mass spectrometry.[1] Its primary function is to correct for variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of metabolite quantification.[2] Stable isotope-labeled (SIL) compounds are widely considered the gold standard for internal standards in mass spectrometry-based metabolomics due to their similar physicochemical properties to the endogenous analytes.[2]
This compound: A Potential Internal Standard
This compound, a rare sugar and an epimer of L-glucose, presents several characteristics that make it a candidate for use as an internal standard, particularly in studies involving polar metabolites and carbohydrate analysis. Its structural similarity to endogenous sugars allows it to mimic their behavior during extraction and chromatographic separation. For quantitative analysis, isotopically labeled this compound, such as this compound-13C, is available and serves as an excellent internal standard.
Performance Comparison of Internal Standards
The performance of an internal standard is evaluated based on several key parameters: linearity, recovery, and matrix effect. While direct comparative studies exhaustively detailing the performance of this compound alongside other common sugar internal standards are limited, we can infer its potential performance from studies on its D-enantiomer and general principles of internal standard validation.
Table 1: Physicochemical Properties of Selected Internal Standards
| Property | This compound | D-Glucose | D-Mannitol |
| Molar Mass | 180.16 g/mol | 180.16 g/mol | 182.17 g/mol |
| Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₄O₆ |
| Class | Monosaccharide | Monosaccharide | Sugar Alcohol |
| Solubility in Water | High | High | High |
Table 2: Performance Metrics of Internal Standards
| Parameter | This compound (inferred from D-Galactose data) | Common Sugar Alcohols (e.g., Mannitol) | Isotope-Labeled Amino Acids |
| Linearity (r²) | > 0.99[3] | Typically > 0.99 | Typically > 0.99 |
| Repeatability (CV%) | < 15%[3] | < 15% | < 15% |
| Recovery | Expected to be high and consistent | 61.5% to 114.8% (for deuterated standards)[4] | Generally high and reproducible |
| Matrix Effect | Analyte- and matrix-dependent | 24.4% to 105.2% (for deuterated standards)[4] | Can be significant but corrected by SIL-IS |
Note: The data for this compound is inferred from a study on D-Galactose using a stable-isotope dilution method.[3] The performance of any internal standard is highly dependent on the specific analytical method and matrix.
Experimental Protocols
Protocol 1: Validation of this compound as an Internal Standard
This protocol outlines the steps to validate the performance of isotopically labeled this compound (e.g., this compound-¹³C) as an internal standard in a metabolomics workflow.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of unlabeled this compound (analyte) at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a stock solution of isotopically labeled this compound (internal standard) at a concentration of 1 mg/mL in the same solvent.
2. Linearity Assessment:
-
Prepare a series of calibration standards by spiking a constant amount of the internal standard solution and varying concentrations of the analyte solution into a representative blank matrix (e.g., plasma or cell lysate extract).
-
Analyze the calibration standards using the intended LC-MS method.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The relationship should be linear with a correlation coefficient (r²) > 0.99.
3. Accuracy and Precision (Repeatability) Evaluation:
-
Prepare quality control (QC) samples at low, medium, and high concentrations of the analyte within the linear range, each spiked with the internal standard.
-
Analyze multiple replicates (n=5) of each QC level.
-
Accuracy is determined by comparing the measured concentration to the nominal concentration and should be within 85-115%.
-
Precision is calculated as the relative standard deviation (%RSD or CV%) and should be <15%.[3]
4. Recovery and Matrix Effect Evaluation:
-
Recovery: Prepare two sets of samples. In Set A, spike the analyte and internal standard into the blank matrix before the extraction process. In Set B, spike the analyte and internal standard into the extracted blank matrix after the extraction process. The recovery is calculated as (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) * 100.
-
Matrix Effect: Prepare two sets of samples. In Set C, spike the analyte and internal standard into a neat solution (e.g., the initial mobile phase). In Set B (from the recovery experiment), the analyte and internal standard are spiked into the post-extracted matrix. The matrix effect is calculated as (Peak Area of Analyte in Set B / Peak Area of Analyte in Set C) * 100. An internal standard normalized matrix effect should be close to 100% to indicate effective compensation.[5]
Visualizations
Metabolomics Experimental Workflow
The following diagram illustrates a typical workflow for a metabolomics study incorporating an internal standard.
Leloir Pathway for Galactose Metabolism
This diagram illustrates the primary metabolic pathway for galactose, highlighting its conversion to glucose-1-phosphate. Understanding this pathway is crucial when using galactose as an internal standard, as its potential for in-situ metabolism must be considered.
Conclusion
This compound, particularly in its isotopically labeled form, holds promise as a reliable internal standard for metabolomics studies, especially those focusing on polar metabolites and carbohydrates. Its physicochemical similarity to endogenous sugars makes it an effective tool for correcting analytical variability. While comprehensive, direct comparative data with other sugar standards is an area for future research, existing data on its D-enantiomer suggests that this compound can achieve the high standards of linearity and repeatability required for robust metabolomics research. The provided protocols and workflows offer a framework for the validation and implementation of this compound as an internal standard, enabling researchers to enhance the quality and reliability of their metabolomics data.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
Navigating Stereoisomers: A Comparative Guide to D-Galactose Assay Cross-Reactivity with L-Galactose
Introduction to D-Galactose Assays
The quantification of D-galactose is predominantly achieved through enzymatic assays, which offer high specificity and sensitivity. The two most common enzymes employed are β-D-galactose dehydrogenase (Gal-DH) and D-galactose oxidase (GAO). These enzymes catalyze reactions that produce a detectable signal, typically a change in absorbance or fluorescence, which is proportional to the D-galactose concentration.
This guide will delve into the specificity of these enzymatic methods, with a particular focus on their ability to distinguish D-galactose from L-galactose. Understanding this is crucial for researchers working in fields where both isomers may be present, such as in plant biology, glycobiology, and metabolic studies.
Comparison of D-Galactose Assay Performance
The specificity of a D-galactose assay is fundamentally determined by the enzyme used. Below is a summary of the cross-reactivity of assays based on β-D-galactose dehydrogenase and D-galactose oxidase with this compound.
| Assay Principle | Enzyme | This compound Cross-Reactivity | Other Notable Cross-Reactants | Commercial Kit Examples |
| Dehydrogenase-Based | β-D-Galactose Dehydrogenase (EC 1.1.1.48) | Not Oxidized[1] | L-arabinose, D-fucose, 2-deoxy-D-galactose[1] | Megazyme L-Arabinose/D-Galactose Assay Kit (K-ARGA) |
| Oxidase-Based | D-Galactose Oxidase (EC 1.1.3.9) | Not reported as a significant substrate. The enzyme displays stereospecificity for D-galactose over glucose.[2] | Broad specificity for primary alcohols[3][4] | Sigma-Aldrich Galactose Assay Kit (MAK012) |
Note: While D-galactose dehydrogenase shows no reactivity with this compound, it is important to be aware of its cross-reactivity with other sugars, particularly L-arabinose.[1] For samples containing a mixture of these sugars, a galactose oxidase-based assay may be more suitable for specific D-galactose quantification.[1]
Experimental Protocols
Detailed methodologies for two common commercial D-galactose assay kits are provided below.
β-D-Galactose Dehydrogenase-Based Assay (Adapted from Megazyme K-ARGA Protocol)
This method is suitable for the quantification of D-galactose and L-arabinose.
Principle:
β-D-Galactose (and β-L-arabinose) is oxidized to D-galactonic acid (and L-arabinonic acid) by nicotinamide-adenine dinucleotide (NAD+) in the presence of β-galactose dehydrogenase (β-GalDH). The amount of NADH formed is stoichiometric with the amount of D-galactose and is measured by the increase in absorbance at 340 nm. Galactose mutarotase (B13386317) is included to catalyze the rapid interconversion of α- and β-anomeric forms of D-galactose.
Reagents:
-
Buffer (pH 8.6)
-
NAD+
-
β-Galactose Dehydrogenase / Galactose Mutarotase suspension
Procedure (Manual Assay):
-
Pipette 2.10 mL of distilled water into cuvettes for the blank and sample.
-
Add 0.10 mL of the sample solution to the sample cuvette.
-
Add 0.20 mL of Buffer and 0.10 mL of NAD+ solution to both the blank and sample cuvettes.
-
Mix the contents of the cuvettes and incubate for 2 minutes at room temperature.
-
Read the initial absorbance (A1) of the blank and sample at 340 nm.
-
Start the reaction by adding 0.02 mL of the β-GalDH/GalM suspension to each cuvette.
-
Mix and incubate for approximately 6 minutes for D-galactose at room temperature.
-
Read the final absorbance (A2) of the blank and sample at 340 nm.
-
Calculate the absorbance difference (ΔA = A2 - A1) for both the blank and the sample.
-
Determine the D-galactose concentration using the provided calculation formula, which incorporates the molar extinction coefficient of NADH.
D-Galactose Oxidase-Based Assay (Adapted from Sigma-Aldrich MAK012 Protocol)
This method allows for the colorimetric or fluorometric detection of D-galactose.
Principle:
Galactose oxidase oxidizes D-galactose, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a colored or fluorescent product. The intensity of the color (measured at ~570 nm) or fluorescence (at λex = 535/λem = 590 nm) is directly proportional to the D-galactose concentration.
Reagents:
-
Galactose Assay Buffer
-
Galactose Probe
-
Galactose Enzyme Mix (containing galactose oxidase)
-
Horseradish Peroxidase (HRP)
-
D-Galactose Standard
Procedure (Colorimetric Assay):
-
Prepare D-galactose standards in a 96-well plate.
-
Add 50 µL of the sample to the desired wells. Adjust the volume of all wells (standards and samples) to 50 µL with Galactose Assay Buffer.
-
Prepare a Master Reaction Mix containing Galactose Assay Buffer, Galactose Probe, Galactose Enzyme Mix, and HRP.
-
Add 50 µL of the Master Reaction Mix to each well.
-
Mix well and incubate for 30 minutes at 37°C, protected from light.
-
Measure the absorbance at 570 nm.
-
Subtract the blank reading from all standard and sample readings and plot the standard curve.
-
Determine the D-galactose concentration in the samples from the standard curve.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and procedures, the following diagrams have been generated using the DOT language.
Caption: Biochemical pathway for the β-D-Galactose Dehydrogenase-based assay.
Caption: Reaction mechanism for the D-Galactose Oxidase-based assay.
Caption: General experimental workflow for D-Galactose assays.
Conclusion
The choice of a D-galactose assay should be guided by the specific requirements of the experiment, particularly the potential presence of interfering substances.
-
For high specificity against this compound, β-D-galactose dehydrogenase-based assays are the superior choice , as this compound is not a substrate for this enzyme.[1] However, researchers must consider the potential for cross-reactivity with L-arabinose.
-
D-galactose oxidase-based assays offer an alternative that avoids cross-reactivity with L-arabinose. While not explicitly stated in the reviewed literature, there is no evidence to suggest significant cross-reactivity with this compound. The broader specificity of galactose oxidase for primary alcohols should be taken into account depending on the sample matrix.
By carefully selecting the appropriate assay and following validated protocols, researchers can ensure the accurate and reliable quantification of D-galactose, leading to more robust and reproducible scientific findings.
References
A Structural Comparison of L-Galactose and D-Arabinose for Researchers
This guide provides an objective structural comparison between L-Galactose and D-Arabinose, tailored for researchers, scientists, and professionals in drug development. The content focuses on fundamental structural differences, supported by comparative data and outlines of common experimental protocols for structural elucidation.
Fundamental Structural Differences
This compound and D-Arabinose are both monosaccharides but belong to different classifications based on their carbon backbone and stereochemistry. The primary distinction lies in the number of carbon atoms: this compound is an aldohexose, containing six carbons with an aldehyde group at C1, while D-Arabinose is an aldopentose, possessing five carbons and an aldehyde group at C1.
This difference in carbon count fundamentally alters their physical and chemical properties. Structurally, they are not epimers, as epimers are diastereomers that differ in configuration at only one chiral center but must have the same number of carbon atoms.
The "L" and "D" designations refer to the stereoconfiguration of the chiral carbon furthest from the aldehyde group (C5 for galactose, C4 for arabinose). In the Fischer projection, the hydroxyl (-OH) group on this carbon points to the left for L-sugars and to the right for D-sugars.
-
This compound: The -OH group on C5 is oriented to the left. It is the enantiomer of the more common D-Galactose, meaning they are non-superimposable mirror images of each other.[1][2]
-
D-Arabinose: The -OH group on C4 is oriented to the right.[3][4]
The orientation of the hydroxyl groups at the other chiral centers also defines their unique structures and how they interact with biological systems.
Comparative Structural and Physical Data
The quantitative differences between this compound and D-Arabinose are summarized in the table below.
| Property | This compound | D-Arabinose |
| Molecular Formula | C₆H₁₂O₆ | C₅H₁₀O₅ |
| Classification | Aldohexose | Aldopentose |
| Molar Mass | 180.156 g/mol | 150.13 g/mol |
| Number of Carbons | 6 | 5 |
| Number of Chiral Centers | 4 (in open-chain form) | 3 (in open-chain form) |
| Stereochemical Series | L-series | D-series |
Visualizing the Structures
The following diagrams illustrate the open-chain (Fischer projection) forms of this compound and D-Arabinose, highlighting their structural differences.
Caption: Fischer projections comparing the 6-carbon this compound and 5-carbon D-Arabinose.
The logical relationship defining the stereochemical series (D/L) is based on the configuration of glyceraldehyde, the simplest aldose. The following diagram illustrates this classification principle.
Caption: Classification of monosaccharides into D and L series based on glyceraldehyde.
Experimental Protocols for Structural Elucidation
The precise three-dimensional structure and stereochemistry of monosaccharides like this compound and D-Arabinose are determined using a combination of analytical techniques.
NMR is a powerful non-destructive technique for determining the primary structure, conformation, and stereochemistry of carbohydrates.[5]
Methodology:
-
Sample Preparation: A small quantity (typically a few milligrams) of the purified monosaccharide is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O). For observing hydroxyl protons, a supercooled aqueous solution in a capillary tube may be used to slow the rate of proton exchange.[6]
-
Data Acquisition: A suite of NMR experiments is performed using a high-field spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: Provides information on the chemical shifts and coupling constants of all protons, revealing the number of unique proton environments. Anomeric protons typically resonate in a distinct region (4.5–5.5 ppm).[5]
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons), allowing for the tracing of the carbon backbone.
-
2D TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each monosaccharide residue, connecting all protons within a single sugar ring.[6]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of ¹³C chemical shifts.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for confirming assignments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is critical for determining stereochemistry and conformation (e.g., the orientation of hydroxyl groups).
-
-
Data Analysis: The collected spectra are processed and analyzed. Chemical shifts, coupling constants, and NOE patterns are compared to established databases and theoretical models to confirm the identity and stereoconfiguration (e.g., D vs. L, and the orientation of each -OH group) of the sugar.[7][8]
This technique provides an unambiguous determination of the three-dimensional atomic structure of a molecule in its crystalline state.
Methodology:
-
Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of the sugar.[9] This is typically achieved by slow evaporation of a saturated solution of the monosaccharide. The resulting crystal must be of sufficient size (>0.1 mm) and quality (no significant cracks or defects).[10]
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[9] As the crystal is rotated, a diffraction pattern of spots is produced and recorded by a detector.[11]
-
Structure Solution and Refinement:
-
The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[9]
-
An atomic model of the sugar is built into the electron density map.
-
The model is refined computationally to achieve the best possible fit with the experimental diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.[12]
-
MS is used to determine the molecular weight and composition of carbohydrates. When coupled with fragmentation techniques (MS/MS), it can provide structural information.
Methodology:
-
Ionization: The carbohydrate molecule must be ionized before it can be analyzed. Due to their polarity, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common. Often, derivatization or the addition of salts (e.g., Na⁺) is required to promote efficient ionization.[13][14] An alternative is Atmospheric Pressure Chemical Ionization (APCI) with post-column addition of a chlorinated solvent to form chloride adducts ([M+Cl]⁻).[15]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ionized molecule is measured, confirming the molecular formula (e.g., C₆H₁₂O₆ vs. C₅H₁₀O₅).
-
Tandem MS (MS/MS): The parent ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.[16] The fragmentation pattern is characteristic of the sugar's structure, including ring size and linkage positions (in oligosaccharides), though it is generally insufficient to distinguish between stereoisomers on its own. Gas Chromatography-MS (GC-MS) with prior derivatization is often used for separating and identifying monosaccharides.[17]
The following workflow illustrates the general process of structural analysis for a monosaccharide.
Caption: A typical experimental workflow for determining the structure of a monosaccharide.
References
- 1. chegg.com [chegg.com]
- 2. brainly.com [brainly.com]
- 3. homework.study.com [homework.study.com]
- 4. Solved The Fischer Projection of D-Arabinose, an | Chegg.com [chegg.com]
- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cigs.unimo.it [cigs.unimo.it]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. youtube.com [youtube.com]
- 12. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. advion.com [advion.com]
- 15. shimadzu.com [shimadzu.com]
- 16. Analysis of Carbohydrates by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
The Functional Divide: A Comparative Guide to L-Fucose and L-Galactose in Glycoproteins
For researchers, scientists, and drug development professionals, understanding the nuanced functional consequences of subtle changes in glycoprotein (B1211001) structure is paramount. This guide provides a comprehensive comparison of substituting the common monosaccharide L-Fucose with its structural analog, L-Galactose (6-deoxy-L-galactose vs. 6-hydroxy-L-galactose), in glycoproteins. We present a synthesis of experimental data on the impact of this substitution on glycoprotein stability, receptor binding, immunogenicity, and enzymatic processing.
Introduction: A Tale of Two Sugars
L-Fucose is a deoxyhexose sugar commonly found in the N- and O-linked glycans of mammalian glycoproteins.[1][2] Its absence or modification can significantly impact a glycoprotein's biological activity. This compound, the C-6 hydroxylated form of L-Fucose, presents an intriguing alternative for glycoengineering.[3][4] This guide delves into the functional ramifications of this substitution, offering insights for the rational design of therapeutic glycoproteins with tailored properties.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative differences observed when L-Fucose is substituted with this compound in glycoproteins. Where direct comparative data for this compound is limited, data from afucosylated antibodies (lacking the entire fucose moiety) is presented as a relevant proxy, given that the primary difference between L-Fucose and this compound at the core fucosylation site is the presence of the 6-hydroxyl group.
Table 1: Comparison of Physicochemical Properties
| Property | L-Fucose | This compound | Reference |
| Chemical Formula | C₆H₁₂O₅ | C₆H₁₂O₆ | [1][5] |
| Molar Mass | 164.16 g/mol | 180.16 g/mol | [1] |
| Key Structural Difference | Lacks a hydroxyl group at the C-6 position (6-deoxy) | Possesses a hydroxyl group at the C-6 position | [1][4][6] |
Table 2: Impact on Glycoprotein Stability
| Stability Parameter | Glycoprotein with L-Fucose | Glycoprotein with this compound (or Afucosylated) | Reference |
| Thermal Stability (Tm) | Core fucosylation contributes to the thermal stability of monoclonal antibodies. | Afucosylated antibodies may have reduced thermal stability, which can be compensated by other glycan modifications. | [7] |
| Proteolytic Stability | Fucosylation can protect glycoproteins from proteolytic degradation. | Removal of carbohydrate chains, including fucose, can increase susceptibility to proteases. | [8] |
Table 3: Receptor Binding Affinity and Functional Consequences
| Receptor/Interaction | Glycoprotein with L-Fucose | Glycoprotein with this compound (or Afucosylated) | Functional Consequence of Substitution | Reference |
| FcγRIIIa | Reduced binding affinity. | Significantly enhanced binding affinity (up to 100-fold for afucosylated antibodies). | Markedly increased Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). | [9][10][11][12] |
| ADCC Activity | Lower ADCC activity. | Substantially increased ADCC activity. | Enhanced therapeutic efficacy of anti-cancer antibodies. | [9][10][11][12] |
| C1q Binding (CDC) | No significant impact. | No significant impact. | Complement-Dependent Cytotoxicity (CDC) is largely unaffected. | [13] |
| FcRn Binding | No significant impact. | No significant impact. | In vivo clearance and half-life are generally not altered. | [14] |
Table 4: Immunogenicity Profile
| Immunogenic Aspect | Glycoprotein with L-Fucose | Glycoprotein with this compound | Reference |
| Inherent Immunogenicity | Generally considered "self" and non-immunogenic in humans. | As a non-canonical sugar in human glycoproteins, it has the potential to be immunogenic. | [15] |
| Pre-existing Antibodies | Not applicable. | The presence of the immunogenic galactose-alpha-1,3-galactose (α-Gal) epitope on glycoproteins produced in non-human mammalian cells can trigger severe immune responses due to pre-existing anti-α-Gal antibodies in humans. | [16] |
| In Vivo Studies | Well-tolerated. | In vivo studies on the immunogenicity of afucosylated antibodies have not shown significant immunogenicity concerns related to the lack of fucose itself. However, the introduction of a novel sugar like this compound would require careful evaluation. | [9][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: Chemoenzymatic Synthesis of Glycoproteins with this compound
This protocol outlines a general strategy for replacing L-Fucose with this compound on a glycoprotein, such as an antibody, using a fucosyltransferase that exhibits relaxed substrate specificity.
Materials:
-
Fucosylated glycoprotein of interest (e.g., monoclonal antibody)
-
GDP-L-Galactose (synthesized or commercially available)
-
Fucosyltransferase 8 (FUT8) or another suitable fucosyltransferase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂)
-
Purification system (e.g., Protein A chromatography for antibodies)
Method:
-
Enzymatic Deglycosylation (Optional): If starting with a heterogeneously glycosylated protein, it may be beneficial to first remove existing glycans using an appropriate glycosidase (e.g., PNGase F) to create a uniform aglycosylated starting material.
-
Glycosylation Reaction Setup: In a microcentrifuge tube, combine the glycoprotein (final concentration ~1 mg/mL), GDP-L-Galactose (in molar excess), and fucosyltransferase in the reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the fucosyltransferase (e.g., 37°C) for a sufficient duration (e.g., 24-48 hours) to allow for the transfer of this compound.
-
Purification: Purify the this compound-containing glycoprotein using a suitable chromatography method (e.g., Protein A affinity chromatography for antibodies) to remove the enzyme, unreacted GDP-L-Galactose, and any byproducts.
-
Analysis: Confirm the incorporation of this compound using mass spectrometry (see Protocol 2).
Protocol 2: Mass Spectrometry Analysis of Glycosylation
This protocol describes the analysis of N-linked glycans from a glycoprotein to confirm the substitution of L-Fucose with this compound.
Materials:
-
Glycoprotein sample (with L-Fucose or this compound)
-
Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (or other suitable protease)
-
PNGase F
-
LC-MS/MS system
Method:
-
Denaturation, Reduction, and Alkylation: Denature the glycoprotein in denaturation buffer, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide.
-
Proteolytic Digestion: Digest the protein into peptides using trypsin overnight at 37°C.
-
Glycan Release: Release the N-linked glycans from the glycopeptides by incubating with PNGase F.
-
LC-MS/MS Analysis: Analyze the released glycans or the remaining peptides (to identify the deglycosylated site) by LC-MS/MS. The mass shift corresponding to the difference between L-Fucose (C₆H₁₂O₅) and this compound (C₆H₁₂O₆) will confirm the substitution.
Protocol 3: Surface Plasmon Resonance (SPR) for Receptor Binding Affinity
This protocol details the use of SPR to quantitatively compare the binding affinity of fucosylated and this compound-containing glycoproteins to a specific receptor (e.g., FcγRIIIa).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Glycoprotein ligands (with L-Fucose and this compound)
-
Receptor analyte (e.g., soluble FcγRIIIa)
-
Running buffer (e.g., HBS-EP+)
Method:
-
Ligand Immobilization: Immobilize the glycoprotein with L-Fucose and the glycoprotein with this compound on separate flow cells of the sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the receptor analyte over the immobilized ligands.
-
Data Acquisition: Record the sensorgrams showing the association and dissociation phases of the binding interaction.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
Protocol 4: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This cell-based assay measures the ability of an antibody to induce the killing of target cells by effector cells, a key function enhanced by the substitution of L-Fucose with this compound.
Materials:
-
Target cells (expressing the antigen recognized by the antibody)
-
Effector cells (e.g., Natural Killer (NK) cells or PBMCs)
-
Antibody variants (with L-Fucose and this compound)
-
Cell culture medium
-
Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescent cell viability dye)
Method:
-
Cell Preparation: Prepare target and effector cells at the desired concentrations and effector-to-target (E:T) ratio.
-
Assay Setup: In a 96-well plate, add the target cells, followed by serial dilutions of the antibody variants.
-
Effector Cell Addition: Add the effector cells to the wells.
-
Incubation: Incubate the plate for a set period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
-
Cytotoxicity Measurement: Measure the extent of target cell lysis using a suitable cytotoxicity detection method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and determine the EC₅₀ value.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.
Caption: Experimental workflow for comparing L-Fucose and this compound glycoproteins.
Caption: FcγRIIIa signaling pathway for ADCC, highlighting differential affinity.
Caption: The role of O-fucosylation in the Notch signaling pathway.
Conclusion
The substitution of L-Fucose with this compound in glycoproteins, particularly in the context of therapeutic antibodies, presents a compelling strategy for enhancing effector functions. The increased affinity for FcγRIIIa and subsequent boost in ADCC activity observed with afucosylated antibodies, and by extension, this compound-containing antibodies, offers a clear advantage for cancer immunotherapy. However, potential impacts on glycoprotein stability and immunogenicity warrant careful consideration and empirical validation for each specific glycoprotein. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers embarking on the glycoengineering of proteins to fine-tune their therapeutic potential. Further research into the direct comparative effects of L-Fucose and this compound will undoubtedly refine our understanding and expand the toolkit for creating next-generation biologics.
References
- 1. Fucose - Wikipedia [en.wikipedia.org]
- 2. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Versatility of Genaxxon’s L-Fucose: A Vital Monosaccharide [genaxxon.com]
- 5. L(-)-Fucose (6-Deoxy-L-galactose) - [sht-medino.de]
- 6. chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Afucosylation simply explained #separator_sa #site_title [evitria.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Afucosylated IgG Targets FcγRIV for Enhanced Tumor Therapy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Fc N-linked glycans on in vivo clearance of an immunoglobulin G1 antibody produced by NS0 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Kinetics of L-Galactose and D-Galactose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme kinetics for the metabolism of L-Galactose and D-Galactose. Understanding the stereospecificity and efficiency of enzymes involved in the processing of these two galactose isomers is crucial for various fields, including drug development, metabolic research, and biotechnology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Metabolic Pathways of D-Galactose and this compound
D-Galactose is a common monosaccharide, primarily metabolized through the well-established Leloir pathway. This pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis. The key enzymes in the Leloir pathway are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).[1]
This compound, while less common in mammalian metabolism, is a key intermediate in the biosynthesis of vitamin C (ascorbic acid) in plants, following the D-mannose/L-galactose pathway (also known as the Smirnoff-Wheeler pathway). A pivotal enzyme in this pathway is this compound dehydrogenase, which catalyzes the oxidation of this compound.
Comparative Enzyme Kinetics
The substrate specificity of enzymes is a critical factor in determining the metabolic fate of different stereoisomers. Below is a summary of available kinetic data for key enzymes that interact with D-Galactose and this compound.
| Enzyme | Substrate | Organism | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Galactokinase (GALK) | D-Galactose | Escherichia coli | 0.4 - 1.5 | 30 - 100 | 2.0 x 104 - 2.5 x 105 |
| D-Galactose | Human | 0.1 - 0.5 | 5 - 15 | 1.0 x 104 - 1.5 x 105 | |
| This compound | Not a typical substrate; activity is generally not detected or very low. | - | - | - | |
| D-Galactose Dehydrogenase | D-Galactose | Pseudomonas fluorescens | 0.29 | - | - |
| L-Arabinose | Pseudomonas fluorescens | 0.77 | - | - | |
| This compound Dehydrogenase | This compound | Spinach (Spinacia oleracea) | 0.116 | - | - |
| D-Arabinose | Spinach (Spinacia oleracea) | 3.3 | - | - |
Note: The kinetic parameters can vary depending on the specific experimental conditions (pH, temperature, etc.).
Experimental Protocols
Accurate determination of enzyme kinetic parameters relies on well-defined experimental protocols. Below are generalized methodologies for assaying the activity of key enzymes involved in galactose metabolism.
Galactokinase Activity Assay (Coupled Spectrophotometric Assay)
This assay indirectly measures galactokinase activity by coupling the production of ADP to the oxidation of NADH.
Principle:
-
Galactokinase phosphorylates D-galactose to D-galactose-1-phosphate, producing ADP.
-
Pyruvate (B1213749) kinase uses this ADP to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate.
-
Lactate (B86563) dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the galactokinase activity.[2]
Reagents:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
MgCl2
-
KCl
-
Pyruvate kinase
-
Lactate dehydrogenase
-
D-Galactose (substrate)
-
Galactokinase (enzyme)
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, PEP, NADH, MgCl2, and KCl.
-
Add pyruvate kinase and lactate dehydrogenase to the mixture.
-
Initiate the reaction by adding the galactokinase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
To determine Km and Vmax, the assay is performed with varying concentrations of D-galactose while keeping other substrate concentrations constant.[2]
Galactose Dehydrogenase Activity Assay (Direct Spectrophotometric Assay)
This assay directly measures the activity of galactose dehydrogenase by monitoring the production of NADH.
Principle: Galactose dehydrogenase catalyzes the oxidation of galactose to galactonolactone, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.
Reagents:
-
Tris-HCl or Glycine-NaOH buffer (pH 8.5-9.0)
-
NAD+
-
Galactose (L- or D- isomer as substrate)
-
Galactose Dehydrogenase (enzyme)
Procedure:
-
Prepare a reaction mixture containing buffer and NAD+ in a cuvette.
-
Add the galactose substrate to the mixture.
-
Initiate the reaction by adding the galactose dehydrogenase enzyme.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
Discussion
The available data clearly indicate a high degree of stereospecificity for the enzymes involved in the primary metabolic pathways of galactose. Galactokinase, the first enzyme in the Leloir pathway, shows a strong preference for D-galactose, with negligible activity towards this compound. This specificity ensures that D-galactose is efficiently channeled into the central carbohydrate metabolism.
Conversely, this compound dehydrogenase, a key enzyme in the plant-specific vitamin C biosynthesis pathway, exhibits a clear preference for this compound. While it can act on other sugars like D-arabinose, its affinity for this compound is significantly higher, as indicated by the lower Km value.
This enzymatic specialization highlights the distinct metabolic roles of L- and D-galactose in different biological systems. For drug development professionals, this stereospecificity is a critical consideration. An inhibitor designed to target an enzyme in a D-galactose metabolic pathway is unlikely to be effective against an enzyme in an this compound pathway, and vice versa. Furthermore, understanding these kinetic differences is essential for the design of carbohydrate-based drugs and for elucidating the mechanisms of metabolic disorders related to galactose metabolism.
Future research should focus on obtaining more comprehensive comparative kinetic data for a wider range of enzymes with both L- and D-galactose as potential substrates. This will provide a more complete picture of the metabolic landscape of these two important monosaccharides.
References
Safety Operating Guide
Proper Disposal of L-Galactose: A Guide for Laboratory Professionals
This guide provides essential safety information and detailed procedures for the proper disposal of L-Galactose, ensuring the safety of laboratory personnel and compliance with standard chemical waste management practices. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow institutional and regulatory guidelines to mitigate any potential risks.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhaling dust particles. Although considered to have low toxicity, some sources indicate it may cause eye, skin, or respiratory tract irritation, and its toxicological properties have not been fully investigated.[1][2][3] In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[4][5]
Quantitative Data Summary
The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Data | Citation(s) |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1][6] |
| Appearance | White crystalline powder | [2][4] |
| Water Solubility | 680 g/L (for D-Galactose) | [2][3] |
| pH of Aqueous Solution | 5.0 - 7.0 (for 180g/l solution) | [2] |
| Chemical Stability | Stable under normal conditions | [2][3] |
| Incompatible Materials | Strong oxidizing agents | [2][3] |
| Hazardous Decomposition | Carbon monoxide and carbon dioxide upon thermal decomposition | [3][4] |
Step-by-Step Disposal Protocol
The most prudent and compliant approach for disposing of any laboratory chemical is to manage it through your institution's Environmental Health and Safety (EHS) hazardous waste program.[7] This ensures adherence to all local, state, and federal regulations.[8]
Step 1: Waste Characterization and Segregation
-
Consult Safety Data Sheet (SDS): Always review the SDS for this compound before disposal. The SDS confirms that it is not classified as hazardous.[1][4]
-
Contact EHS: Consult with your institution's EHS office. They will provide the final determination on whether the waste can be handled as non-hazardous or if it must enter the hazardous waste stream.[9] Laboratories should treat all waste chemicals as hazardous unless specifically confirmed otherwise by EHS.[9]
-
Segregate Waste:
-
Solid Waste: Collect unused this compound powder and any materials lightly contaminated with it (e.g., weighing papers, gloves, paper towels) in a dedicated, sealed, and clearly labeled waste container.[10]
-
Aqueous Solutions: Collect any solutions containing this compound in a separate, leak-proof container designated for aqueous chemical waste.[11] Do not pour solutions down the drain without explicit written permission from EHS.[7][12]
-
Empty Containers: The original this compound container should be triple-rinsed with water.[13] Collect the rinsate as aqueous hazardous waste.[12] After rinsing, deface the original label and dispose of the container in the regular trash or as directed by EHS.[9]
-
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use containers that are chemically compatible and have secure, leak-proof, screw-on caps.[10] Plastic containers are often preferred over glass.[7] Ensure containers are in good condition with no leaks or rust.[13]
-
Apply Hazardous Waste Label: As soon as you begin collecting waste, affix a hazardous waste tag provided by your EHS department.[7][9] The label must be filled out completely and legibly.
-
Write the full chemical name: "this compound Waste" (for solids) or "Aqueous this compound Waste" (for liquids). Do not use abbreviations or chemical formulas.[7]
-
For mixtures, list all chemical components and their approximate percentages.[14]
-
Include the date of waste generation and the name and location of the principal investigator or laboratory.[7]
-
The words "Hazardous Waste" must be clearly visible on the tag.[7]
-
Step 3: Storage and Collection
-
Designated Storage Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[14] This area should be under the direct control of laboratory personnel.[11]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a tub or tray) to contain any potential leaks.[10]
-
Segregate Incompatibles: Store the this compound waste away from incompatible materials, particularly strong oxidizing agents.[14][15]
-
Arrange for Pickup: Keep containers closed at all times except when adding waste.[10] Once the container is full or you are ready for disposal, submit a hazardous waste collection request to your EHS department according to their specific procedures.[10]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. durhamtech.edu [durhamtech.edu]
- 2. fishersci.dk [fishersci.dk]
- 3. lewisu.edu [lewisu.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. vumc.org [vumc.org]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
